Product packaging for 2,4,6,8-Decatetraenoic acid(Cat. No.:CAS No. 17016-39-6)

2,4,6,8-Decatetraenoic acid

Numéro de catalogue: B105328
Numéro CAS: 17016-39-6
Poids moléculaire: 164.20 g/mol
Clé InChI: XJMGDZBZBKBSLJ-GAXCVXDLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,4,6,8-Decatetraenoic acid is a synthetic conjugated polyunsaturated fatty acid offered for investigational use in biochemical research. With a carbon chain of ten atoms and four conjugated double bonds, this compound is of significant interest for studying the properties of conjugated linoleic acid (CLA) isomers and other natural fatty acids in model systems. Potential research applications include investigating its role in lipid peroxidation, its interactions with cellular membranes, and its potential effects on metabolic pathways. Researchers can utilize this high-purity compound as a standard in chromatography or as a building block in organic synthesis. The specific mechanism of action and research value are areas of active exploration. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures. Researchers should consult the product specifications and safety data sheet prior to use. Specific research applications and biological functions for this compound are not verified, and researchers should rely on primary literature for experimental design.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O2 B105328 2,4,6,8-Decatetraenoic acid CAS No. 17016-39-6

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2E,4E,6E,8E)-deca-2,4,6,8-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H,1H3,(H,11,12)/b3-2+,5-4+,7-6+,9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMGDZBZBKBSLJ-GAXCVXDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CC=CC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C/C=C/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17016-39-6
Record name 2,4,6,8-Decatetraenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017016396
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6,8-Decatetraenoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88147
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4,6,8-DECATETRAENOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33TUH52Q9G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,4,6,8-Decatetraenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,4,6,8-decatetraenoic acid, a polyunsaturated fatty acid with a conjugated system of four double bonds. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and biomedical research. The guide includes a summary of its known chemical properties, detailed experimental protocols for its synthesis and purification, and a discussion of its potential, yet to be fully elucidated, biological significance by drawing parallels with structurally related bioactive molecules.

Chemical and Physical Properties

This compound is a C10 polyunsaturated fatty acid characterized by a conjugated system of four carbon-carbon double bonds, which significantly influences its chemical reactivity and spectroscopic properties.[1] Its IUPAC name is (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoic acid.[2] The presence of the extended polyene chain is a key structural feature found in other biologically active compounds, such as retinoids, suggesting its potential for investigation in various biological systems.

Quantitative Data Summary

The known physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₁₀H₁₂O₂[3][4]
Molecular Weight 164.20 g/mol [3][5]
CAS Number 17016-39-6[3][4]
Melting Point 225-226 °C[1]
Boiling Point 329.2 °C at 760 mmHg[1]
Density 1.009 g/cm³[1]
Appearance Golden to brown powder[1]
XLogP3 2.6[5]
Hydrogen Bond Donor Count 1[5]
Hydrogen Bond Acceptor Count 2[5]
Rotatable Bond Count 4[5]
Exact Mass 164.083729621 Da[5]
Topological Polar Surface Area 37.3 Ų[5]

Experimental Protocols

Synthesis of (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoic acid

A mild and efficient method for the synthesis of (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoic acid involves the oxidation of the corresponding aldehyde, deca-2,4,6,8-tetraenal (B43570), using freshly prepared silver(I) oxide.

Materials:

  • Deca-2,4,6,8-tetraenal

  • Silver nitrate (B79036) (AgNO₃)

  • Sodium hydroxide (B78521) (NaOH)

  • Deionized water

  • Ethanol (B145695) or Tetrahydrofuran (THF)

  • Concentrated hydrochloric acid (HCl)

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

  • Stirring equipment

Procedure:

  • Preparation of Silver(I) Oxide Reagent:

    • In a flask, dissolve silver nitrate in deionized water (e.g., 1.7 g in 10 mL).

    • In a separate beaker, prepare a solution of sodium hydroxide in deionized water (e.g., 0.8 g in 10 mL).

    • With continuous stirring, slowly add the sodium hydroxide solution to the silver nitrate solution. A brown-black precipitate of silver(I) oxide will form. The freshly prepared silver(I) oxide suspension should be used immediately.

  • Oxidation Procedure:

    • Cool the flask containing the silver(I) oxide suspension in an ice bath.

    • Dissolve deca-2,4,6,8-tetraenal in a minimal amount of a suitable solvent (e.g., ethanol or THF).

    • Slowly add the deca-2,4,6,8-tetraenal solution to the cold, stirred silver(I) oxide suspension.

    • Continue stirring in the ice bath for approximately 30-60 minutes after the addition is complete. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Product Isolation and Purification:

    • Upon completion of the reaction, remove the black precipitate of metallic silver by vacuum filtration.

    • Wash the silver precipitate with several portions of hot deionized water to ensure complete recovery of the product.

    • Combine the filtrate and washings.

    • Cool the combined filtrate in an ice bath.

    • Slowly acidify the filtrate with concentrated hydrochloric acid until the precipitation of the carboxylic acid is complete (typically pH 2-3).

    • Collect the solid (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoic acid by vacuum filtration.

    • Wash the product with cold deionized water to remove any inorganic salts.

    • For further purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water.

Synthesis_Workflow cluster_reagent Reagent Preparation cluster_reaction Oxidation Reaction cluster_purification Isolation & Purification AgNO3 AgNO₃ Solution Ag2O Fresh Ag₂O Suspension AgNO3->Ag2O NaOH NaOH Solution NaOH->Ag2O Reaction Oxidation in Ice Bath Ag2O->Reaction Aldehyde Deca-2,4,6,8-tetraenal Solution Aldehyde->Reaction Filtration1 Vacuum Filtration (Remove Ag) Reaction->Filtration1 Acidification Acidification (HCl) Filtration1->Acidification Filtration2 Vacuum Filtration (Collect Product) Acidification->Filtration2 Recrystallization Recrystallization Filtration2->Recrystallization FinalProduct Pure 2,4,6,8-Decatetraenoic Acid Recrystallization->FinalProduct

Synthesis and Purification Workflow
Purification by Chromatography

While recrystallization is a primary method for purification, chromatographic techniques can be employed for higher purity products, especially for separating isomers or removing closely related impurities.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC using a C18 column is a common method for the purification of polyunsaturated fatty acids. A gradient elution with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (with a small percentage of acetic or formic acid to suppress ionization) is typically effective.

  • Argentation Chromatography: This technique utilizes a stationary phase impregnated with silver ions (e.g., silver-thiolate chromatographic material) which interact with the double bonds of unsaturated fatty acids, allowing for separation based on the number and geometry of the double bonds.[6]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The conjugated system of four double bonds results in characteristic chemical shifts in the olefinic region of the ¹H NMR spectrum.

Predicted NMR Data:

NucleusPredicted Chemical Shift (ppm)
¹H NMR
Olefinic Protons5.20 - 6.40 (complex multiplets)
Carboxylic Acid Proton> 10
¹³C NMR
Carboxyl Carbon~170
Olefinic Carbons120 - 150

Note: These are predicted values and may vary from experimentally obtained spectra.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid functional group and the conjugated double bonds.

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)
O-H stretch (Carboxylic Acid)2500-3300 (broad)
C=O stretch (Carboxylic Acid)~1700
C=C stretch (Conjugated)~1600-1650
C-H stretch (Olefinic)~3000-3100

Potential Biological Activity and Signaling Pathways (Hypothetical)

To date, specific signaling pathways directly modulated by this compound have not been extensively reported in the literature. However, based on its structural similarity to other polyunsaturated fatty acids, such as docosahexaenoic acid (DHA) and arachidonic acid, as well as retinoids, it is plausible that it may interact with similar cellular targets and signaling cascades.

Potential Mechanisms of Action:

  • Nuclear Receptor Activation: Structurally related long-chain polyunsaturated fatty acids are known to be ligands for nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs) and Retinoid X Receptors (RXRs).[7][8] Activation of these receptors can modulate the expression of genes involved in lipid metabolism, inflammation, and cell differentiation.

  • Modulation of Kinase Signaling Cascades: Other polyunsaturated fatty acids have been shown to influence key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and NF-κB pathways, which are central to cellular processes like proliferation, inflammation, and apoptosis.[9][10][11]

The following diagram illustrates a hypothesized signaling pathway for this compound, based on the known actions of related compounds. This pathway is speculative and requires experimental validation.

Hypothetical_Signaling_Pathway cluster_input Stimulus cluster_receptors Potential Cellular Targets cluster_pathways Downstream Signaling Cascades cluster_output Cellular Responses Molecule This compound NR Nuclear Receptors (e.g., PPAR, RXR) Molecule->NR Membrane Membrane Integration & Receptor Modulation Molecule->Membrane Gene Gene Expression NR->Gene MAPK MAPK Pathway (e.g., ERK, p38) Membrane->MAPK NFkB NF-κB Pathway Membrane->NFkB MAPK->Gene NFkB->Gene Response Modulation of: - Inflammation - Proliferation - Metabolism Gene->Response

Hypothesized Signaling Pathway

Conclusion

This compound is a polyunsaturated fatty acid with a unique conjugated double bond system. While its fundamental chemical and physical properties are reasonably well-documented, its biological activities and the specific cellular pathways it may modulate remain largely unexplored. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the synthesis, purification, and potential therapeutic applications of this intriguing molecule. Future research should focus on elucidating its interactions with cellular targets, such as nuclear receptors and components of key signaling pathways, to fully understand its biological significance.

References

An In-depth Technical Guide on the Synthesis and Discovery of 2,4,6,8-Decatetraenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, discovery, and potential biological significance of 2,4,6,8-decatetraenoic acid. This polyunsaturated fatty acid, characterized by its conjugated system of four double bonds, is a subject of interest for its potential applications in biochemical research and as a building block in the synthesis of more complex molecules.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
CAS Number 17016-39-6
Appearance Golden to brown powder[1]
Melting Point 225-226 °C[1]
Boiling Point 329.2 °C at 760 mmHg (Predicted)[1]
Density 1.009 g/cm³ (Predicted)[1]

Synthesis of this compound

The primary synthetic route to this compound involves the oxidation of its corresponding aldehyde, deca-2,4,6,8-tetraenal (B43570). The precursor aldehyde can be synthesized through an iterative chain elongation process, often employing the Horner-Wadsworth-Emmons (HWE) reaction to ensure stereocontrol, favoring the formation of (E)-alkenes.[2]

Experimental Protocol: Synthesis of (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoic acid via Oxidation

This protocol details the oxidation of deca-2,4,6,8-tetraenal using silver(I) oxide, a mild and efficient method.

Materials:

Procedure:

  • Preparation of Silver(I) Oxide Reagent:

    • In a flask, dissolve silver(I) nitrate in deionized water (e.g., 1.7 g in 10 mL).

    • In a separate beaker, prepare a solution of sodium hydroxide in deionized water (e.g., 0.8 g in 10 mL).

    • With continuous stirring, slowly add the sodium hydroxide solution to the silver nitrate solution. A brown-black precipitate of silver(I) oxide will form. Use the freshly prepared suspension immediately.

  • Oxidation Reaction:

    • Cool the flask containing the silver(I) oxide suspension in an ice bath.

    • Dissolve deca-2,4,6,8-tetraenal in a minimal amount of a suitable solvent (e.g., ethanol or THF).

    • Slowly add the deca-2,4,6,8-tetraenal solution to the cold, stirred silver(I) oxide suspension.

    • Continue stirring in the ice bath for approximately 30-60 minutes after the addition is complete. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Product Isolation and Purification:

    • Once the reaction is complete, filter the mixture to remove the silver precipitate. Wash the precipitate with a small amount of the reaction solvent.

    • Combine the filtrate and washings and cool the solution in an ice bath.

    • Slowly acidify the filtrate with concentrated hydrochloric acid until the precipitation of the carboxylic acid is complete (typically pH 2-3).

    • Collect the solid (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoic acid by vacuum filtration.

    • Wash the product with cold deionized water to remove any inorganic salts.

    • For further purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water.

Diagram of the Synthetic Workflow:

SynthesisWorkflow cluster_aldehyde Deca-2,4,6,8-tetraenal Synthesis cluster_acid This compound Synthesis start Shorter Aldehyde hwe Iterative Horner-Wadsworth-Emmons Reaction start->hwe polyenol Deca-2,4,6,8-tetraenol hwe->polyenol oxidation1 Oxidation (e.g., MnO2) polyenol->oxidation1 aldehyde Deca-2,4,6,8-tetraenal oxidation1->aldehyde oxidation2 Oxidation with Ag2O aldehyde->oxidation2 Reactant ag2o_prep Preparation of Ag2O ag2o_prep->oxidation2 Reagent acid This compound oxidation2->acid

Caption: Synthetic workflow for this compound.

Discovery and Natural Occurrence

Currently, there is no readily available information detailing the initial discovery or isolation of this compound from natural sources. It is primarily described as a synthetic compound for research purposes. While structurally related polyenoic acids are found in various natural products, the specific C10:4 conjugated acid has not been widely reported as a natural product.

Potential Biological Significance and Signaling Pathways

While specific biological activities of this compound are not extensively documented, its structure as a polyunsaturated fatty acid (PUFA) suggests potential involvement in various biological signaling pathways. PUFAs are known to be important signaling molecules and precursors for a variety of bioactive lipids.[3]

Potential Mechanisms of Action:

  • Peroxisome Proliferator-Activated Receptors (PPARs): Fatty acids are natural ligands for PPARs, a group of nuclear receptors that play crucial roles in lipid and glucose metabolism. It is plausible that this compound could act as a modulator of PPAR activity.

  • Lipoxygenase (LOX) and Cyclooxygenase (COX) Pathways: PUFAs are substrates for LOX and COX enzymes, leading to the production of eicosanoids and other oxylipins, which are potent inflammatory mediators. The conjugated double bond system in this compound may influence its interaction with these enzymes.

Diagram of a General PUFA Signaling Pathway:

PUFASignaling cluster_enzymatic Enzymatic Pathways cluster_products Bioactive Lipid Mediators cluster_receptors Cellular Receptors PUFA Polyunsaturated Fatty Acid (e.g., this compound) LOX Lipoxygenases (LOX) PUFA->LOX COX Cyclooxygenases (COX) PUFA->COX CYP450 Cytochrome P450 PUFA->CYP450 Nuclear Nuclear Receptors (e.g., PPARs) PUFA->Nuclear Direct Binding Eicosanoids Eicosanoids (Leukotrienes, Prostaglandins) LOX->Eicosanoids COX->Eicosanoids Epoxides Epoxides CYP450->Epoxides GPCR G-Protein Coupled Receptors Eicosanoids->GPCR Epoxides->GPCR

Caption: General signaling pathways for polyunsaturated fatty acids.

Spectroscopic Data (Predicted and Representative)

Detailed experimental spectroscopic data for this compound is not widely published. The following tables provide predicted data and representative values for similar polyenoic acids to aid in characterization.

¹H NMR (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~1.8d3HCH₃
~5.8m1H=CH- (C9)
~6.0-7.5m7H=CH- (C2-C8)
~12.0br s1HCOOH

¹³C NMR (Predicted)

Chemical Shift (ppm)Assignment
~18CH₃
~120-150=CH (C2-C9)
~170COOH

Mass Spectrometry (Predicted)

m/zInterpretation
164[M]⁺
147[M-OH]⁺
119[M-COOH]⁺

Infrared (IR) Spectroscopy (Representative)

Wavenumber (cm⁻¹)Assignment
~3000 (broad)O-H stretch (carboxylic acid)
~2920, 2850C-H stretch (alkene and methyl)
~1680C=O stretch (conjugated carboxylic acid)
~1640-1600C=C stretch (conjugated alkenes)
~990C-H bend (trans alkene)

Conclusion

This compound is a synthetic polyunsaturated fatty acid with a well-defined, albeit not widely published, synthetic pathway. While its natural occurrence and specific biological roles remain to be fully elucidated, its structural similarity to other bioactive lipids suggests it may be a valuable tool for investigating lipid signaling pathways and for the synthesis of novel chemical entities. Further research is warranted to explore its potential as a modulator of lipid-sensing receptors and as a substrate for enzymes involved in lipid metabolism. The detailed experimental protocols and compiled data in this guide provide a solid foundation for researchers and scientists to further investigate this intriguing molecule.

References

A Technical Guide to the Biological Activity of 2,4,6,8-Decatetraenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6,8-Decatetraenoic acid is a conjugated polyunsaturated fatty acid with a unique structure that suggests a potential for diverse biological activities. However, dedicated research on its specific pharmacological effects is currently limited. This technical guide synthesizes the available information on this compound, including its chemical properties and its identified role in the biosynthesis of enediyne antibiotics. Furthermore, this document extrapolates potential biological activities, such as cytotoxic, anti-inflammatory, and antioxidant effects, by drawing parallels with structurally related conjugated fatty acids. Hypothetical signaling pathways and generalized experimental protocols are provided to guide future research into the therapeutic potential of this molecule.

Chemical and Physical Properties

This compound is a C10 polyunsaturated fatty acid characterized by a system of four conjugated double bonds. This high degree of conjugation is expected to confer distinct chemical reactivity and biological functions.

PropertyValueReference
Molecular Formula C₁₀H₁₂O₂[1]
Molecular Weight 164.20 g/mol [1]
CAS Number 17016-39-6[2]
Appearance Golden to brown powder[2]
IUPAC Name (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoic acid[3]

Established Biological Role: Regulation of Enediyne Biosynthesis

The most specific biological function identified for this compound is its role in the environmental control of the calicheamicin (B1180863) polyketide synthase (PKS).[2] Polyketide synthases are large multienzyme proteins that biosynthesize a wide variety of natural products, including the potent enediyne antitumor antibiotics.[4][5]

The calicheamicin PKS, CalE8, is responsible for producing the polyene core of calicheamicin.[6] The biosynthesis of the enediyne core is a complex process involving the iterative condensation of acetate (B1210297) units to form a polyketide chain.[7][8] It is proposed that this compound, or a closely related octaketide, acts as a signaling molecule or a feedback inhibitor, influencing the activity of the PKS and thereby controlling the production of the enediyne precursor.[6][9]

Below is a proposed workflow for the role of polyketide intermediates in enediyne biosynthesis.

Enediyne_Biosynthesis_Workflow Workflow of Polyketide Synthase in Enediyne Biosynthesis cluster_PKS Polyketide Synthase (PKS) Module cluster_Regulation Regulatory Control cluster_Downstream Downstream Modification Acetyl_CoA Acetyl-CoA (Starter Unit) PKS_CalE8 PKS (e.g., CalE8) Acetyl_CoA->PKS_CalE8 Malonyl_CoA Malonyl-CoA (Extender Units) Malonyl_CoA->PKS_CalE8 Octaketide_Intermediate Programmed Octaketide Intermediate PKS_CalE8->Octaketide_Intermediate Enediyne_Core_Formation Enediyne Core Formation Octaketide_Intermediate->Enediyne_Core_Formation Decatetraenoic_Acid This compound (or related octaketide) Decatetraenoic_Acid->PKS_CalE8 Feedback Inhibition/Regulation Calicheamicin Calicheamicin (Enediyne Antibiotic) Enediyne_Core_Formation->Calicheamicin

Caption: Proposed role of this compound in regulating the calicheamicin polyketide synthase.

Potential Biological Activities (Inferred from Analogous Compounds)

Direct experimental data on the cytotoxic, anti-inflammatory, and antioxidant activities of this compound are lacking. However, studies on other conjugated fatty acids (CFAs) provide a basis for inferring its potential biological effects.

Cytotoxic Activity

Conjugated trienoic and tetraenoic fatty acids have demonstrated significant cytotoxic effects against various cancer cell lines.[10][11][12] The mechanism is often attributed to the induction of lipid peroxidation and ferroptosis, a form of programmed cell death driven by iron-dependent lipid peroxidation.[12][13]

CompoundCell Line(s)IC₅₀ / EffectReference
Pomegranate Seed Oil Fatty Acids (rich in punicic acid, a conjugated trienoic acid)Human monocytic leukemia cellsCytotoxic at > 5 µM[10]
Tung Oil Fatty Acids (rich in α-eleostearic acid, a conjugated trienoic acid)Human monocytic leukemia cellsCytotoxic at > 5 µM[10]
Conjugated Linolenic Acids DLD-1 (colorectal), HepG2 (hepatoma), A549 (lung), MCF-7 (breast), MKN-7 (stomach)More cytotoxic than conjugated linoleic acid[11]
Punicic Acid HCT-116 (colorectal), FaDu (hypopharyngeal)Induces ferroptosis[13]

Given its conjugated tetraene structure, this compound is likely to be susceptible to lipid peroxidation and could potentially exhibit cytotoxic activity against cancer cells.

Anti-inflammatory Activity

Polyunsaturated fatty acids are well-known modulators of inflammation.[14][15] N-3 PUFAs generally exhibit anti-inflammatory properties by competing with the pro-inflammatory n-6 PUFA arachidonic acid for metabolism by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[14] This leads to the production of less potent inflammatory mediators.[14]

Short-chain fatty acids (SCFAs), produced by gut microbiota, also have immunomodulatory effects, including the enhancement of regulatory T-cell differentiation and the downregulation of pro-inflammatory gene expression.[16][17] While this compound is a medium-chain fatty acid, its potential to modulate inflammatory pathways warrants investigation.

Antioxidant Activity

The antioxidant activity of PUFAs is complex and can be context-dependent. While they are susceptible to oxidation, which can lead to cellular damage, they can also upregulate endogenous antioxidant defense mechanisms. The conjugated double bond system in this compound could potentially quench reactive oxygen species (ROS), although this has not been experimentally verified.

Hypothetical Signaling Pathways

Based on the known mechanisms of other PUFAs, several signaling pathways could potentially be modulated by this compound.

Inflammatory Signaling Pathway

This compound could potentially interfere with the NF-κB signaling pathway, a key regulator of inflammation. By inhibiting the activation of NF-κB, it could suppress the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.

Inflammatory_Signaling Hypothetical Anti-inflammatory Signaling of this compound Decatetraenoic_Acid This compound IKK IKK Complex Decatetraenoic_Acid->IKK Inhibition IkappaB IκB IKK->IkappaB Phosphorylates & Degrades NF_kappaB NF-κB IkappaB->NF_kappaB Inhibits Nucleus Nucleus NF_kappaB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) Nucleus->Gene_Expression Activates Inflammation Inflammation Gene_Expression->Inflammation

Caption: Proposed inhibition of the NF-κB inflammatory pathway.

Ferroptosis Induction Pathway

As a conjugated tetraenoic fatty acid, this compound could be readily incorporated into cellular membranes and undergo lipid peroxidation, leading to ferroptosis in cancer cells.

Ferroptosis_Pathway Hypothetical Ferroptosis Induction by this compound Decatetraenoic_Acid This compound Membrane_Incorporation Incorporation into Cell Membrane Decatetraenoic_Acid->Membrane_Incorporation Lipid_Peroxidation Lipid Peroxidation (ROS, Fe²⁺) Membrane_Incorporation->Lipid_Peroxidation Ferroptosis Ferroptosis (Cell Death) Lipid_Peroxidation->Ferroptosis GPX4_Inactivation GPX4 Inactivation GPX4_Inactivation->Lipid_Peroxidation Promotes

Caption: Postulated mechanism for inducing ferroptotic cell death.

Experimental Protocols

As specific experimental data for this compound is scarce, the following are generalized protocols for assessing its potential biological activities.

Assessment of Cytotoxicity (MTT Assay)

This protocol provides a method to assess the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Assessment of Anti-inflammatory Activity (Nitric Oxide Assay)

This protocol measures the effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Add LPS (1 µg/mL) to the wells to induce NO production and incubate for 24 hours.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using the sodium nitrite standard solution. Calculate the concentration of nitrite in the samples and express it as a percentage of the LPS-stimulated control.

Conclusion and Future Directions

While direct research on the biological activities of this compound is in its infancy, its unique conjugated polyunsaturated structure and its role in the biosynthesis of complex natural products suggest it is a molecule of significant interest. Inferences from structurally similar compounds indicate a potential for cytotoxic and anti-inflammatory properties. The experimental protocols and hypothetical signaling pathways outlined in this guide provide a framework for future investigations. Further research is warranted to elucidate the specific mechanisms of action and to evaluate the therapeutic potential of this compound in various disease models.

References

Unveiling 2,4,6,8-Decatetraenoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the current scientific knowledge on 2,4,6,8-decatetraenoic acid, tailored for researchers, scientists, and drug development professionals. This guide addresses the conspicuous absence of known natural sources and provides a framework for future discovery and analysis based on established methodologies for similar compounds.

Introduction: The Enigmatic Polyketide

This compound is a polyunsaturated fatty acid characterized by a ten-carbon chain with four conjugated double bonds.[1][2][3] Its highly unsaturated nature suggests potential for significant biological activity, yet its natural origins remain elusive. Despite extensive research into fungal and microbial metabolites, no definitive natural source of this compound has been identified in the scientific literature to date. The compound is described as a synthetic conjugated polyunsaturated fatty acid available for research purposes.[4] This guide consolidates the known chemical properties of this molecule and presents generalized experimental protocols and biosynthetic insights that would be critical for its identification, isolation, and characterization should a natural source be discovered.

Physicochemical Properties

Understanding the fundamental properties of this compound is crucial for its detection and analysis. The available data for the synthetic compound are summarized below.

PropertyValueReference
Molecular FormulaC₁₀H₁₂O₂[3]
Molecular Weight164.20 g/mol [1]
IUPAC Name(2E,4E,6E,8E)-deca-2,4,6,8-tetraenoic acid[4]
CAS Number17016-39-6[3]
AppearanceGolden to brown powder[3]
Melting Point225-226 °C[3]
Boiling Point329.2 °C at 760 mmHg[3]
Flash Point233 °C[3]
Density1.009 g/cm³[3]

Potential Biosynthesis via Fungal Polyketide Pathways

While no specific biosynthetic pathway for this compound has been elucidated, its structure strongly suggests a polyketide origin. Fungi are prolific producers of polyketides, which are synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs).[5][6] Fungal type I PKSs, in particular, are responsible for the biosynthesis of a vast array of structurally diverse compounds.[6][7]

The biosynthesis of a C10 tetraenoic acid would likely involve an iterative type I PKS. The process would begin with a starter unit, likely acetyl-CoA, followed by four successive condensations with malonyl-CoA extender units. The degree of reduction at each cycle determines the saturation of the growing polyketide chain. For a highly unsaturated compound like this compound, the β-keto groups formed after each condensation would likely undergo dehydration, leading to the formation of double bonds. The final chain release from the PKS would yield the free fatty acid.

Figure 1: Hypothetical biosynthetic pathway for this compound.

Experimental Protocols for Discovery and Analysis

The search for natural sources of this compound would necessitate robust experimental protocols for extraction, purification, and identification. The following sections outline generalized methodologies commonly employed for the analysis of fungal polyunsaturated fatty acids.

Fungal Cultivation and Metabolite Extraction
  • Cultivation: Fungal strains, such as species from the genus Stemphylium, would be cultivated in a suitable liquid medium (e.g., Potato Dextrose Broth) under controlled conditions (e.g., 25°C, 150 rpm) for a period sufficient for secondary metabolite production (typically 7-21 days).

  • Harvesting: The fungal mycelia are separated from the culture broth by filtration.

  • Extraction: The mycelia and the culture filtrate are typically extracted separately to capture both intracellular and secreted metabolites.

    • Mycelia: The dried and ground mycelia are extracted with organic solvents of increasing polarity, such as hexane, ethyl acetate, and methanol (B129727).

    • Filtrate: The culture filtrate is subjected to liquid-liquid extraction with a solvent like ethyl acetate.

Purification and Isolation

The crude extracts are then subjected to various chromatographic techniques to isolate individual compounds.

  • Initial Fractionation: Column chromatography using silica (B1680970) gel or other stationary phases is employed for the initial separation of the crude extract into fractions of varying polarity.

  • High-Performance Liquid Chromatography (HPLC): Fractions showing potential bioactivity or containing compounds with UV absorbance characteristics of conjugated systems are further purified by preparative or semi-preparative HPLC. A C18 column is commonly used with a gradient of water and acetonitrile (B52724) or methanol as the mobile phase.

Structure Elucidation and Quantification
  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds or those that can be derivatized to become volatile, GC-MS is a powerful tool for identification and quantification. Fatty acids are typically converted to their fatty acid methyl esters (FAMEs) prior to analysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is suitable for non-volatile and thermally labile compounds and provides information on the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the definitive structural elucidation of purified compounds.

  • Spectral Data: The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, and fragmentation patterns characteristic of a carboxylic acid with a conjugated polyene chain.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Purification cluster_2 Analysis Fungal_Culture Fungal Culture (e.g., Stemphylium sp.) Harvesting Harvesting (Filtration) Fungal_Culture->Harvesting Extraction Extraction (Organic Solvents) Harvesting->Extraction Column_Chromatography Column Chromatography Extraction->Column_Chromatography HPLC HPLC Column_Chromatography->HPLC GC_MS GC-MS (after derivatization) HPLC->GC_MS LC_MS LC-MS HPLC->LC_MS NMR NMR HPLC->NMR PUFA_Signaling_Pathway PUFA Polyunsaturated Fatty Acid (e.g., Omega-3) AMPK AMPK PUFA->AMPK activates SIRT1 SIRT1 AMPK->SIRT1 activates NF_kB NF-κB SIRT1->NF_kB deacetylates (inhibits) Inflammatory_Genes Inflammatory Gene Expression NF_kB->Inflammatory_Genes promotes

References

An In-depth Technical Guide to 2,4,6,8-Decatetraenoic Acid (CAS Number 17016-39-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6,8-Decatetraenoic acid, with the CAS number 17016-39-6, is a polyunsaturated fatty acid characterized by a ten-carbon chain with four conjugated double bonds. Its highly conjugated system is of significant interest in various fields of chemical and biological research. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential biological significance, particularly as a product of lipid peroxidation and its putative role in modulating inflammatory signaling pathways.

Chemical and Physical Properties

This compound is a golden to brown powder.[1] Its chemical structure consists of a carboxylic acid functional group attached to a conjugated polyene chain. The extensive system of alternating double and single bonds is fundamental to its distinct chemical reactivity and spectroscopic properties.[2]

PropertyValueReference(s)
CAS Number 17016-39-6[1][2]
Molecular Formula C₁₀H₁₂O₂[1][3]
Molecular Weight 164.20 g/mol [1][3]
IUPAC Name (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoic acid[4]
Synonyms (1E,3E,5E,7E)-1-Carboxynona-1,3,5,7-tetraene, NSC 88147[1]
Appearance Golden to brown powder[1]
Melting Point 225-226 °C[1][4]
Boiling Point 329.2 °C at 760 mmHg[1]
Density 1.009 g/cm³[1]
Flash Point 233 °C[1]
Vapor Pressure 3.54E-05 mmHg at 25°C[1]
Refractive Index 1.528[1]
Product Categories Fatty Acid Derivatives & Lipids, Mixed Fatty Acids[1]

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is limited in the public domain. The following table summarizes predicted nuclear magnetic resonance (NMR) data based on the analysis of similar conjugated carboxylic acid compounds.

TechniquePredicted Chemical Shifts / Bands
¹H NMR (CDCl₃)δ (ppm): 1.85 (d, 3H, CH₃), 5.80-7.50 (m, 8H, olefinic protons), 11.5-12.5 (br s, 1H, COOH)
¹³C NMR (CDCl₃)δ (ppm): ~18 (CH₃), ~120-150 (olefinic carbons), ~170 (COOH)

Note: The spectroscopic data presented is representative and based on known spectra of structurally similar polyunsaturated carboxylic acids. Actual experimental values may vary.

Experimental Protocols

Synthesis of (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoic acid via Oxidation

This protocol details a mild and efficient method for the synthesis of this compound through the oxidation of its corresponding aldehyde, (2E,4E,6E,8E)-deca-2,4,6,8-tetraenal, using freshly prepared silver(I) oxide. This method is advantageous due to its high selectivity for the aldehyde group, which minimizes side reactions with the polyene chain.

Materials:

Procedure:

  • Preparation of Silver(I) Oxide Reagent:

    • In a suitable flask, dissolve silver nitrate in deionized water (e.g., 1.7 g in 10 mL).

    • In a separate beaker, prepare a solution of sodium hydroxide in deionized water (e.g., 0.8 g in 10 mL).

    • With continuous stirring, slowly add the sodium hydroxide solution to the silver nitrate solution. A brown-black precipitate of silver(I) oxide will form. The freshly prepared silver(I) oxide suspension should be used immediately in the next step.

  • Oxidation Reaction:

    • Cool the flask containing the silver(I) oxide suspension in an ice bath.

    • Dissolve (2E,4E,6E,8E)-deca-2,4,6,8-tetraenal in a minimal amount of a suitable solvent (e.g., ethanol or THF).

    • Slowly add the dissolved aldehyde to the cold, stirred silver(I) oxide suspension.

    • Allow the reaction to proceed with stirring, monitoring its progress by a suitable method such as thin-layer chromatography (TLC).

  • Product Isolation and Purification:

    • Once the reaction is complete, filter the mixture to remove the silver salts. Wash the filter cake with a small amount of water.

    • Combine the filtrate and the washings.

    • Cool the combined filtrate in an ice bath.

    • Slowly acidify the filtrate with concentrated hydrochloric acid until the precipitation of the carboxylic acid is complete (typically at pH 2-3).

    • Collect the solid (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoic acid by vacuum filtration.

    • Wash the product with cold deionized water to remove any inorganic salts.

    • For further purification, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.

Synthesis_Workflow cluster_reagent_prep Reagent Preparation cluster_reaction Oxidation cluster_purification Isolation & Purification AgNO3 Silver Nitrate (in Deionized Water) Ag2O Freshly Prepared Silver(I) Oxide Suspension AgNO3->Ag2O NaOH Sodium Hydroxide (in Deionized Water) NaOH->Ag2O Reaction Oxidation Reaction (Ice Bath, Stirring) Ag2O->Reaction Aldehyde (2E,4E,6E,8E)-deca-2,4,6,8-tetraenal (dissolved in Ethanol/THF) Aldehyde->Reaction Filtration1 Filtration of Silver Salts Reaction->Filtration1 Acidification Acidification with HCl (pH 2-3) Filtration1->Acidification Filtration2 Vacuum Filtration Acidification->Filtration2 Recrystallization Recrystallization (Ethanol/Water) Filtration2->Recrystallization FinalProduct (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoic acid Recrystallization->FinalProduct

Synthesis of this compound

Biological Significance and Signaling Pathways

Product of Lipid Peroxidation

This compound is considered a product of lipid peroxidation, a process where reactive oxygen species (ROS) attack polyunsaturated fatty acids in cell membranes.[2] This process is implicated in a variety of pathological conditions. The formation of reactive aldehydes and carboxylic acids, such as this compound, can lead to cellular damage and modulate signaling pathways.[2]

Potential Modulation of NF-κB Signaling

While direct studies on this compound are limited, its structural similarity to other reactive products of lipid peroxidation suggests a potential to interact with and modulate inflammatory signaling pathways, such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.[2] Lipid peroxidation products are known to activate NF-κB, a key transcription factor involved in the inflammatory response, cell survival, and differentiation.

The canonical NF-κB activation pathway is initiated by various stimuli, including cytokines and products of oxidative stress. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination and proteasomal degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Reactive Oxygen Species (ROS) & Lipid Peroxidation Products (e.g., this compound) IKK IKK Complex ROS->IKK Activates NFkB_IkB NF-κB / IκB Complex (Inactive, Cytoplasmic) IKK->NFkB_IkB Phosphorylates IκB p_IkB Phosphorylated IκB NFkB_IkB->p_IkB NFkB_active Active NF-κB NFkB_IkB->NFkB_active Releases Ub_p_IkB Ubiquitinated p-IκB p_IkB->Ub_p_IkB Ubiquitination Proteasome Proteasomal Degradation Ub_p_IkB->Proteasome NFkB_nuclear Translocated NF-κB NFkB_active->NFkB_nuclear Translocation Nucleus Nucleus DNA DNA Binding NFkB_nuclear->DNA Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription

Generalized NF-κB Activation by Lipid Peroxidation Products
Role in Polyketide Biosynthesis

This compound has been mentioned in the context of the environmental control of calicheamicin (B1180863) polyketide synthase.[1] Polyketide synthases are enzymes involved in the biosynthesis of a wide range of natural products, including some antibiotics and anticancer agents. The specific role of this compound in this complex biological process warrants further investigation.

Applications in Research and Development

As a polyunsaturated fatty acid, this compound serves as a valuable tool in several research areas:

  • Chemical Synthesis: It is a key intermediate in the synthesis of unsaturated colored fatty acids and other specialty chemicals.[1]

  • Biochemical Research: It can be used as a model compound for studying the properties and metabolic pathways of conjugated linoleic acid (CLA) isomers and other natural fatty acids.[4]

  • Lipid Peroxidation Studies: It can be used to investigate the effects of lipid peroxidation on cellular membranes and signaling pathways.[4]

  • Drug Development: Its structural similarities to biologically active compounds like retinoids suggest its potential as a scaffold or starting material in medicinal chemistry.

Conclusion

This compound is a reactive polyunsaturated fatty acid with distinct physicochemical properties owing to its extended conjugated system. While detailed biological studies directly involving this compound are not extensive, its role as a product of lipid peroxidation suggests its involvement in oxidative stress-related cellular signaling, particularly the NF-κB pathway. The provided synthesis protocol offers a reliable method for its preparation, enabling further research into its biological functions and potential therapeutic applications. Future studies are needed to fully elucidate its specific mechanisms of action and to obtain comprehensive experimental spectroscopic data.

References

An In-depth Technical Guide to Conjugated Deca-Polyunsaturated Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conjugated polyunsaturated fatty acids (PUFAs) are a class of lipid molecules characterized by the presence of two or more double bonds in a conjugated system. While longer-chain conjugated fatty acids, such as conjugated linoleic acid (CLA), have been the subject of extensive research for their roles in metabolic regulation and inflammation, shorter-chain variants remain a largely unexplored area with significant therapeutic potential. This technical guide focuses on conjugated polyunsaturated fatty acids with a ten-carbon backbone, providing a comprehensive overview of their known physicochemical properties, potential biological activities, and methodologies for their synthesis and evaluation.

This document serves as a foundational resource for researchers and drug development professionals interested in the emerging field of short-chain conjugated fatty acids. Given the limited direct experimental data on these specific molecules, this guide combines established knowledge of related compounds with hypothesized pathways and experimental designs to foster further investigation.

Physicochemical Properties of C10 Conjugated Dienoic Acids

Quantitative data for known conjugated decadienoic acids are summarized in the table below. These properties are essential for understanding the behavior of these molecules in biological systems and for the design of experimental protocols.

Property(2E,4E)-deca-2,4-dienoic acid(4E,8E)-deca-4,8-dienoic acid
Molecular Formula C₁₀H₁₆O₂[1]C₁₀H₁₆O₂
Molecular Weight 168.23 g/mol [1]168.23 g/mol
IUPAC Name (2E,4E)-deca-2,4-dienoic acid[2](4E,8E)-deca-4,8-dienoic acid
Appearance Solid at room temperature[1]-
Density 0.958 g/cm³[1]-
Boiling Point 293.6 °C at 760 mmHg[1]-
Flash Point 199.4 °C[1]-
LogP 2.763[1]2.3
Hydrogen Bond Donor Count 1[1]1
Hydrogen Bond Acceptor Count 2[1]2
Rotatable Bond Count 6[1]6
PubChem CID 5282782[2]5312361

Hypothetical Synthesis of (2E,4E)-deca-2,4-dienoic acid

While specific, detailed synthetic protocols for (2E,4E)-deca-2,4-dienoic acid are not widely published, a plausible route can be proposed based on established organic chemistry reactions, such as the Wittig reaction. The following workflow outlines a potential synthetic pathway.

G cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_products Products Hexanal Hexanal Knoevenagel Knoevenagel Condensation Hexanal->Knoevenagel MalonicAcid Malonic Acid MalonicAcid->Knoevenagel Intermediate trans-2-Octenal Knoevenagel->Intermediate Pyridine, Piperidine WittigReagent Formation of Wittig Reagent (from Crotonic Acid derivative) WittigReaction Wittig Reaction WittigReagent->WittigReaction Base (e.g., n-BuLi) EsterProduct Ethyl (2E,4E)-deca-2,4-dienoate WittigReaction->EsterProduct Hydrolysis Ester Hydrolysis FinalProduct (2E,4E)-deca-2,4-dienoic acid Hydrolysis->FinalProduct Intermediate->WittigReaction EsterProduct->Hydrolysis 1. NaOH, H₂O 2. H₃O⁺

Caption: Hypothetical synthesis of (2E,4E)-deca-2,4-dienoic acid via Knoevenagel condensation and Wittig reaction.

Potential Biological Signaling Pathways

Based on the known biological activities of other short-chain fatty acids and conjugated linoleic acids, it is hypothesized that C10 conjugated PUFAs could interact with key cellular signaling pathways, including G-protein coupled receptors (GPCRs) and peroxisome proliferator-activated receptors (PPARs).

Hypothesized G-Protein Coupled Receptor (GPCR) Activation

Short-chain fatty acids are known to activate GPCRs such as GPR41 and GPR43, which are involved in metabolic regulation and immune responses.[3][4][5] It is plausible that C10 conjugated PUFAs could also act as ligands for these or related GPCRs.

G C10_PUFA C10 Conjugated PUFA GPCR GPR41 / GPR43 C10_PUFA->GPCR Binding G_protein Gαq or Gαi/o GPCR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Stimulation (Gαq) AC Adenylate Cyclase (AC) G_protein->AC Inhibition (Gαi/o) IP3_DAG IP₃ & DAG Production PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Cellular_Response Cellular Response (e.g., Hormone Secretion, Gene Expression) cAMP->Cellular_Response Ca_PKC->Cellular_Response

Caption: Hypothesized signaling cascade following the activation of GPR41/43 by a C10 conjugated PUFA.

Hypothesized Peroxisome Proliferator-Activated Receptor (PPAR) Modulation

Polyunsaturated fatty acids are natural ligands for PPARs, a family of nuclear receptors that regulate lipid and glucose metabolism, as well as inflammation.[6][7][8] C10 conjugated PUFAs may act as agonists for PPARα and/or PPARγ.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus C10_PUFA C10 Conjugated PUFA FABP Fatty Acid Binding Protein (FABP) C10_PUFA->FABP Binding PPAR PPARα / PPARγ FABP->PPAR Transport to Nucleus and Ligand Transfer RXR RXR PPAR->RXR Heterodimerization PPRE Peroxisome Proliferator Response Element (PPRE) RXR->PPRE Binding to DNA Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulation of Transcription

Caption: Hypothesized mechanism of PPAR activation by a C10 conjugated PUFA.

Experimental Protocols

The following are proposed experimental protocols for investigating the biological activities of C10 conjugated PUFAs.

Protocol 1: GPCR Activation Assay

Objective: To determine if a C10 conjugated PUFA can activate GPR41 and/or GPR43.

Methodology:

  • Cell Culture:

    • HEK293 cells stably expressing human GPR41 or GPR43 will be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418).

    • Cells will be maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • Calcium Mobilization Assay:

    • Cells will be seeded in a 96-well black-walled, clear-bottom plate and grown to confluence.

    • The cells will be loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

    • The cells will be washed with a Hanks' Balanced Salt Solution (HBSS) containing 20 mM HEPES.

    • A baseline fluorescence reading will be taken using a fluorescence plate reader.

    • The C10 conjugated PUFA (e.g., (2E,4E)-deca-2,4-dienoic acid) will be added at various concentrations, and fluorescence will be measured kinetically for 2-3 minutes.

    • A known agonist (e.g., propionate) will be used as a positive control.

  • Data Analysis:

    • The change in fluorescence will be calculated as the peak fluorescence minus the baseline fluorescence.

    • Dose-response curves will be generated, and the EC₅₀ value will be determined.

Protocol 2: PPAR Reporter Gene Assay

Objective: To determine if a C10 conjugated PUFA can activate PPARα or PPARγ.

Methodology:

  • Cell Culture and Transfection:

    • A suitable cell line (e.g., HepG2 for PPARα, 3T3-L1 for PPARγ) will be cultured in the appropriate medium.

    • Cells will be seeded in a 24-well plate.

    • Cells will be transiently co-transfected with a PPAR expression vector (human PPARα or PPARγ) and a reporter plasmid containing a luciferase gene under the control of a PPRE promoter. A β-galactosidase expression vector will be co-transfected for normalization of transfection efficiency.

  • Treatment:

    • After 24 hours of transfection, the cells will be treated with various concentrations of the C10 conjugated PUFA.

    • A known PPAR agonist (e.g., GW7647 for PPARα, rosiglitazone (B1679542) for PPARγ) will be used as a positive control.

    • A vehicle control (e.g., DMSO) will also be included.

    • The cells will be incubated for an additional 24 hours.

  • Luciferase Assay:

    • The cells will be lysed, and the luciferase activity in the cell lysates will be measured using a luminometer.

    • β-galactosidase activity will be measured to normalize the luciferase data.

  • Data Analysis:

    • The relative luciferase activity will be calculated for each treatment group.

    • Dose-response curves will be generated to determine the EC₅₀ of the C10 conjugated PUFA.

Conclusion

Conjugated polyunsaturated fatty acids with ten carbons represent a novel and promising area of research. This technical guide provides a foundational understanding of these molecules, summarizing their known physicochemical properties and proposing plausible biological activities and experimental approaches. The provided protocols and hypothetical signaling pathways are intended to serve as a starting point for further investigation into the therapeutic potential of these unique fatty acids in metabolic and inflammatory diseases. As research in this area progresses, a more detailed understanding of the structure-activity relationships and mechanisms of action of C10 conjugated PUFAs will undoubtedly emerge, paving the way for new drug development opportunities.

References

The Role of 2,4,6,8-Decatetraenoic Acid in Lipidomics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2,4,6,8-decatetraenoic acid, a synthetic conjugated polyunsaturated fatty acid, and its role within the field of lipidomics. While specific biological signaling pathways for this molecule are not yet fully elucidated, its structural characteristics suggest its utility as a research tool for investigating the broader roles of polyunsaturated and conjugated fatty acids in cellular processes. This document details the known properties of this compound, outlines standard experimental protocols for its analysis, and discusses the general signaling pathways through which polyunsaturated fatty acids exert their effects. The information is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to incorporate and study novel fatty acids like this compound in a lipidomics context.

Introduction to this compound

This compound is a synthetic polyunsaturated fatty acid characterized by a ten-carbon chain with four conjugated double bonds.[1] Its structure makes it a subject of interest for researchers studying the biological activities of conjugated fatty acids, which are known to possess anti-carcinogenic, anti-adipogenic, and anti-inflammatory properties.[2] As a research compound, it can be used in model systems to investigate lipid peroxidation, interactions with cellular membranes, and potential effects on metabolic pathways.[1]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and use in experimental settings.

PropertyValue
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.2 g/mol
CAS Number 17016-39-6
Appearance Golden to brown powder
Melting Point 225-226 °C
Boiling Point 329.2 °C at 760 mmHg
Flash Point 233 °C
Density 1.009 g/cm³

Potential Signaling Pathways for Polyunsaturated Fatty Acids

While specific signaling pathways for this compound have not been identified, polyunsaturated fatty acids (PUFAs) in general are known to regulate gene expression through several key mechanisms, primarily involving nuclear receptors.[3][4] These transcription factors are activated by lipid-soluble ligands and modulate the transcription of genes involved in metabolism, inflammation, and cell proliferation.[5]

A likely mechanism of action for a novel PUFA would be through interaction with one or more of these nuclear receptors. PUFAs can influence the activity of peroxisome proliferator-activated receptors (PPARs), liver X receptors (LXRs), and hepatocyte nuclear factor 4-alpha (HNF-4α).[6] They can also suppress the expression and maturation of sterol regulatory element-binding proteins (SREBPs), which are key regulators of lipogenesis.[4]

Below is a diagram illustrating the general signaling pathway for PUFA-mediated gene regulation.

PUFA_Signaling cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PUFA This compound (or other PUFA) PUFA_transport Fatty Acid Transport/Binding Proteins PUFA->PUFA_transport Enters Cell NR_complex Nuclear Receptor Heterodimer (e.g., PPAR-RXR) PUFA_transport->NR_complex Ligand Activation CoR Co-repressor Complex NR_complex->CoR Inactive State CoA Co-activator Complex NR_complex->CoA Active State PPRE Response Element (e.g., PPRE) NR_complex->PPRE Binds to DNA Gene Target Gene Transcription PPRE->Gene Regulates

Caption: General PUFA signaling pathway via nuclear receptors.

Experimental Protocols

The study of this compound in a lipidomics context requires robust and reproducible experimental protocols. This section provides detailed methodologies for lipid extraction from tissues, preparation of fatty acid methyl esters (FAMEs) for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, and a general protocol for in vitro cell culture experiments.

Lipid Extraction from Animal Tissue (Modified Folch Method)

This protocol is suitable for the extraction of total lipids from various animal tissues.[7]

Materials:

  • Tissue sample (e.g., liver, brain)

  • Chloroform (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • 0.9% NaCl solution

  • Glass homogenizer

  • Centrifuge

  • Rotary shaker

  • Filter paper

  • Glass vials with Teflon-lined caps

Procedure:

  • Weigh approximately 1 gram of tissue and place it in a glass homogenizer.

  • Add 20 mL of a 2:1 (v/v) chloroform/methanol mixture. The final solvent volume should be 20 times the tissue weight.

  • Homogenize the tissue until a uniform consistency is achieved.

  • Transfer the homogenate to a glass vial and shake on a rotary shaker for 15-20 minutes at room temperature.

  • Filter the homogenate through filter paper to separate the liquid phase, or centrifuge to pellet the tissue debris and collect the supernatant.

  • To the liquid phase, add 0.2 volumes of 0.9% NaCl solution (e.g., 4 mL for 20 mL of extract).

  • Vortex the mixture and centrifuge at a low speed to separate the phases.

  • The lower organic phase contains the lipids. Carefully collect this lower phase using a glass pipette and transfer it to a clean glass vial.

  • Dry the lipid extract under a stream of nitrogen gas.

  • Store the dried lipid extract at -80°C until analysis.

Lipid_Extraction start Start: Tissue Sample homogenize Homogenize in Chloroform:Methanol (2:1) start->homogenize shake Shake for 20 min homogenize->shake separate_solids Filter or Centrifuge to Remove Solids shake->separate_solids wash Wash with 0.9% NaCl separate_solids->wash separate_phases Centrifuge to Separate Phases wash->separate_phases collect Collect Lower Organic Phase separate_phases->collect dry Dry Under Nitrogen collect->dry end End: Dried Lipid Extract dry->end

Caption: Workflow for lipid extraction from animal tissue.

Fatty Acid Methyl Ester (FAME) Preparation for GC-MS Analysis

For the analysis of fatty acid composition by GC-MS, fatty acids are typically derivatized to their more volatile methyl esters.[8]

Materials:

  • Dried lipid extract

  • Methanol

  • 15% KOH

  • 1N HCl

  • Isooctane (B107328)

  • Incubator or water bath at 37°C

  • Vortex mixer

  • Centrifuge

Procedure:

  • Resuspend the dried lipid extract in 500 µL of a 1:1 (v/v) mixture of methanol and 15% KOH.

  • Incubate the mixture at 37°C for 30 minutes to saponify the lipids.

  • Acidify the solution with 1N HCl to a pH below 5.

  • Extract the free fatty acids by adding 1.5 mL of isooctane, vortexing vigorously, and centrifuging to separate the phases.

  • Collect the upper isooctane phase. Repeat the extraction once more with another 1.5 mL of isooctane.

  • Combine the isooctane extracts and dry them under a stream of argon gas.

  • To the dried free fatty acids, add a suitable methylation reagent (e.g., boron trifluoride in methanol or methanolic HCl) according to the manufacturer's instructions to form the FAMEs.

  • The resulting FAMEs can be extracted into an organic solvent like hexane (B92381) and are ready for injection into the GC-MS.

In Vitro Cell Culture Treatment with this compound

This protocol provides a general framework for treating cultured cells with fatty acids to study their biological effects.

Materials:

  • Appropriate cell line (e.g., macrophages, hepatocytes)

  • Complete cell culture medium

  • This compound

  • DMSO (or other suitable solvent)

  • Cell culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Plate the cells in appropriate culture plates at a density that will allow for growth during the experiment. Allow the cells to adhere and grow to the desired confluency (typically 70-80%).

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. The concentration should be high enough to allow for dilution into the culture medium without the solvent concentration affecting cell viability (typically <0.1%).

  • Treatment: Dilute the stock solution of this compound to the desired final concentrations in the cell culture medium.

  • Remove the existing medium from the cells and replace it with the treatment medium. Include a vehicle control (medium with the same concentration of solvent but no fatty acid).

  • Incubation: Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours).

  • Harvesting: After incubation, the cells can be harvested for downstream analysis, such as RNA extraction for gene expression studies, protein extraction for western blotting, or lipid extraction for lipidomic analysis. The culture medium can also be collected to analyze secreted factors.

Cell_Culture_Workflow start Start: Seed Cells grow Grow to 70-80% Confluency start->grow prepare_treatment Prepare Fatty Acid Treatment Medium grow->prepare_treatment treat Replace Medium and Treat Cells prepare_treatment->treat incubate Incubate for Desired Time treat->incubate harvest Harvest Cells and/or Medium incubate->harvest downstream Downstream Analysis (e.g., RNA-seq, Proteomics, Lipidomics) harvest->downstream end End: Data Analysis downstream->end

Caption: General workflow for in vitro cell culture experiments.

Analytical Techniques for Lipidomics

The analysis of this compound and other lipids relies on powerful analytical techniques, primarily mass spectrometry coupled with a separation method.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a gold standard for the analysis of fatty acids.[4] It offers high sensitivity and specificity, allowing for the detection of fatty acids at trace levels and differentiation between structurally similar compounds.[4] For GC-MS analysis, fatty acids are converted to their more volatile fatty acid methyl esters (FAMEs).[8] This technique is crucial for quantifying individual fatty acids and studying their metabolism.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique for comprehensive lipid profiling.[9] It provides separation of lipids, which reduces the complexity of the sample matrix and typically offers higher sensitivity than direct infusion methods.[10] Reversed-phase LC is commonly used for the analysis of complex lipid mixtures.[11] LC-MS can be used in both targeted and untargeted approaches to identify and quantify a wide range of lipid species.[1]

Conclusion

This compound is a synthetic conjugated polyunsaturated fatty acid with potential as a valuable research tool in lipidomics. While its specific biological functions and signaling pathways are yet to be fully characterized, its structural similarity to other bioactive fatty acids suggests it may influence cellular processes such as gene expression and lipid metabolism. This technical guide has provided an overview of its known properties and detailed standard experimental protocols for its study. By employing these methodologies, researchers can further investigate the role of this compound and other novel fatty acids, contributing to a deeper understanding of lipid biology and its implications for health and disease.

References

Initial Studies on 2,4,6,8-Decatetraenoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6,8-Decatetraenoic acid is a synthetic, conjugated polyunsaturated fatty acid that has garnered interest within the scientific community for its potential applications in biochemical research. Its unique structure, featuring a ten-carbon chain with four conjugated double bonds, makes it a subject of investigation for understanding the properties and activities of polyunsaturated fatty acids and their roles in various biological processes. This technical guide provides a summary of the foundational information available on this compound, focusing on its chemical and physical properties.

Core Compound Properties

This compound is characterized as a golden to brown powder.[1] Its fundamental properties are summarized in the table below, based on publicly available data.

PropertyValueReference
Molecular Formula C₁₀H₁₂O₂[1][2]
Molecular Weight 164.20 g/mol [2]
CAS Number 17016-39-6[1]
IUPAC Name (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoic acid[3]
Melting Point 225-226 °C[1]
Boiling Point 329.2 °C at 760 mmHg[1]
Appearance Golden to brown powder[1]

Potential Research Applications

Initial information suggests that this compound holds potential for investigational use in several areas of biochemical and pharmaceutical research:

  • Lipid Peroxidation Studies: Its highly unsaturated nature makes it a potential model compound for studying the mechanisms of lipid peroxidation, a key process in oxidative stress and cellular damage.

  • Membrane Interactions: As a fatty acid, it may be utilized in studies investigating the interactions of lipids with cellular membranes, which can provide insights into membrane fluidity, structure, and function.

  • Chemical Synthesis: It serves as a key intermediate in the synthesis of unsaturated colored fatty acids and other specialty chemicals.[1]

  • Enzyme Inhibition/Modulation: While specific targets have not been identified in the initial literature, compounds with similar polyunsaturated structures are known to interact with various enzymes involved in metabolic and signaling pathways.

Experimental Protocols and Data

A comprehensive search of publicly available scientific literature did not yield specific initial studies detailing experimental protocols, quantitative biological data (e.g., IC50 values), or elucidated signaling pathways for this compound. The compound is primarily available from chemical suppliers for research use, and its biological activities and mechanisms of action remain largely unexplored in peer-reviewed publications.

Signaling Pathways and Experimental Workflows

Due to the absence of published research on the biological effects and mechanism of action of this compound, no signaling pathways or detailed experimental workflows can be diagrammatically represented at this time.

Conclusion and Future Directions

This compound is a synthetic polyunsaturated fatty acid with defined chemical and physical properties. While its structure suggests potential for interesting biological activity, particularly in the context of lipid research and as a synthetic building block, there is a notable lack of published initial studies to substantiate these possibilities.

Future research efforts are warranted to:

  • Develop and publish detailed synthetic protocols.

  • Conduct in vitro and in vivo studies to determine its biological activities, including potential cytotoxic, anti-inflammatory, or metabolic effects.

  • Identify specific molecular targets and elucidate any relevant signaling pathways.

  • Acquire and publish comprehensive spectroscopic data (NMR, IR, Mass Spectrometry) to facilitate its characterization in future studies.

For professionals in drug development and research, this compound represents an unexplored molecule that may offer novel insights into the biological roles of conjugated polyunsaturated fatty acids. However, any investigation would be foundational, requiring primary research to establish its basic biological profile.

References

An In-depth Technical Guide to Decatetraenoic Acids: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of decatetraenoic acids. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and lipidomics.

Introduction to Decatetraenoic Acids

Decatetraenoic acids are a group of polyunsaturated fatty acids (PUFAs) with a 10-carbon backbone containing four double bonds. Their chemical formula is C₁₀H₁₂O₂. The arrangement of these double bonds gives rise to numerous isomers, each with potentially unique chemical and physical characteristics. The conjugated system of double bonds in many of these isomers is a key feature, influencing their spectral properties and reactivity. One of the most studied isomers is (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoic acid, which serves as a model for understanding the properties of conjugated fatty acids.[1][2] These compounds are of interest for their potential roles in various biological processes and as building blocks in chemical synthesis.[3]

Physical and Chemical Properties

The physical and chemical properties of decatetraenoic acids are largely dictated by their specific isomeric structure. The all-trans isomer, (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoic acid, is a golden to brown powder.[3]

Quantitative Physical Properties

The following table summarizes the available quantitative data for (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoic acid. Data for other isomers is currently limited in the scientific literature.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₂[3]
Molecular Weight 164.2 g/mol [3]
Melting Point 225-226 °C[3][4]
Boiling Point 329.2 °C at 760 mmHg[3]
Density 1.009 g/cm³[3]
Flash Point 233 °C[3]
Vapor Pressure 3.54E-05 mmHg at 25°C[3]
Refractive Index 1.528[3]
Spectral Properties

The extensive conjugation in many decatetraenoic acid isomers gives rise to characteristic spectral features.

  • UV-Visible Spectroscopy: Conjugated polyenes exhibit strong absorption in the UV-visible region. The λmax (wavelength of maximum absorbance) is dependent on the extent of conjugation; longer conjugated systems absorb at longer wavelengths.[4][5] For a tetraene system like that in decatetraenoic acid, the λmax is expected to be in the UV region, likely shifting towards the visible spectrum with increasing conjugation.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The protons on the double bonds (vinylic protons) of decatetraenoic acids are expected to resonate in the downfield region of the spectrum, typically between 5.0 and 7.5 ppm. The exact chemical shifts and coupling constants are highly dependent on the stereochemistry (E/Z) of the double bonds. Allylic protons generally appear between 2.0 and 3.0 ppm. The terminal methyl group protons will be the most upfield.

    • ¹³C NMR: The sp² hybridized carbons of the double bonds will have characteristic chemical shifts in the range of 100-150 ppm. The carbonyl carbon of the carboxylic acid will be significantly downfield, typically between 170 and 185 ppm.[6]

  • Mass Spectrometry: The fragmentation pattern of decatetraenoic acids in mass spectrometry is influenced by the position and stereochemistry of the double bonds. Common fragmentation patterns for fatty acids involve cleavages adjacent to the double bonds and rearrangements like the McLafferty rearrangement for radical cations.[7] Derivatization to form esters, such as fatty acid methyl esters (FAMEs), is a common technique to improve volatility and produce characteristic fragmentation patterns for GC-MS analysis.[8][9]

Experimental Protocols

This section details methodologies for the characterization and analysis of decatetraenoic acids.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Fatty Acids

GC-MS is a powerful technique for the separation and identification of fatty acids. Due to their low volatility, derivatization is a critical step.[8]

Protocol: Fatty Acid Methyl Ester (FAME) Preparation for GC-MS Analysis

This protocol is adapted from established methods for fatty acid analysis.[9][10][11]

  • Lipid Extraction:

    • For biological samples, extract total lipids using a chloroform (B151607):methanol (2:1, v/v) mixture.[11]

    • Homogenize the sample with the solvent mixture and filter.

    • Collect the chloroform layer containing the lipids.

    • Evaporate the solvent under a stream of nitrogen.

  • Transesterification:

    • To the dried lipid extract, add 2 mL of a 2:1 (v/v) chloroform:methanol solution.

    • Add 3 mL of 0.6 M HCl in methanol.

    • Heat the mixture at 85°C for 1 hour in a sealed tube.[10]

    • Cool the reaction mixture to room temperature.

  • Extraction of FAMEs:

    • Add 3 mL of HPLC-grade hexane (B92381) and vortex thoroughly.

    • Centrifuge to separate the phases.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.[10]

  • GC-MS Analysis:

    • Inject 1 µL of the FAMEs solution into the GC-MS system.

    • Use a suitable capillary column (e.g., Elite-5MS).[10]

    • Employ a temperature program to separate the FAMEs, for example: initial temperature of 50°C for 0.5 min, ramp to 194°C at 30°C/min, hold for 3.5 min, then ramp to 240°C at 5°C/min and hold for 10 min.[10]

    • The mass spectrometer can be operated in electron ionization (EI) mode, scanning a mass range of 50-400 m/z.[10]

GC_MS_Workflow LipidExtraction Lipid Extraction (Chloroform:Methanol) Transesterification Transesterification (HCl/Methanol) LipidExtraction->Transesterification FAME_Extraction FAME Extraction (Hexane) Transesterification->FAME_Extraction GCMS_Analysis GC-MS Analysis FAME_Extraction->GCMS_Analysis

GC-MS workflow for fatty acid analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for characterizing conjugated systems.

Protocol: UV-Vis Spectroscopic Analysis

  • Sample Preparation:

    • Dissolve a precisely weighed amount of the decatetraenoic acid isomer in a UV-transparent solvent, such as ethanol (B145695) or hexane.

    • Prepare a series of dilutions to determine the molar absorptivity.

  • Spectrophotometer Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Use the pure solvent as a blank to zero the instrument.

  • Data Acquisition:

    • Scan a wavelength range appropriate for conjugated polyenes, typically from 200 nm to 400 nm.

    • Identify the wavelength of maximum absorbance (λmax).

UV_Vis_Protocol cluster_prep Sample Preparation cluster_analysis Analysis Dissolve Dissolve Sample in UV-transparent solvent Dilute Prepare Serial Dilutions Dissolve->Dilute Blank Blank with Solvent Scan Scan UV-Vis Spectrum (200-400 nm) Blank->Scan Identify Identify λmax Scan->Identify LOX_Pathway PUFA Polyunsaturated Fatty Acid (e.g., Decatetraenoic Acid) LOX Lipoxygenase (LOX) PUFA->LOX HPETE Hydroperoxy Fatty Acid LOX->HPETE Dioxygenation Leukotrienes Leukotrienes HPETE->Leukotrienes Further Metabolism Inflammation Inflammatory Response Leukotrienes->Inflammation PPAR_Signaling cluster_nucleus Nucleus DecatetraenoicAcid Decatetraenoic Acid (or metabolite) PPAR PPAR DecatetraenoicAcid->PPAR Ligand Binding RXR RXR PPAR->RXR Heterodimerization PPRE PPRE (in target gene promoter) RXR->PPRE Binding GeneExpression Target Gene Expression (Lipid Metabolism, Inflammation) PPRE->GeneExpression Transcription Regulation

References

Methodological & Application

Synthesis of 2,4,6,8-decatetraenoic Acid: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of 2,4,6,8-decatetraenoic acid, a conjugated polyunsaturated fatty acid of interest for researchers in drug development and various scientific fields. The synthesis is presented as a multi-step process, primarily employing the Horner-Wadsworth-Emmons reaction for the stereoselective formation of carbon-carbon double bonds.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a convergent strategy that involves the iterative extension of a carbon chain. The key transformations include aldol (B89426) condensation to build a C6 precursor, followed by two successive Horner-Wadsworth-Emmons (HWE) olefination reactions to introduce the conjugated double bond system, and finally, hydrolysis to yield the desired carboxylic acid.

Synthesis_Workflow acetaldehyde (B116499) Acetaldehyde sorbaldehyde Sorbaldehyde (2,4-trans-hexadienal) acetaldehyde->sorbaldehyde Aldol Condensation crotonaldehyde (B89634) Crotonaldehyde crotonaldehyde->sorbaldehyde ethyl_octatrienoate Ethyl 2,4,6-trans-octatrienoate sorbaldehyde->ethyl_octatrienoate HWE Reaction triethylphosphonoacetate Triethyl phosphonoacetate triethylphosphonoacetate->ethyl_octatrienoate ethyl_decatetraenoate Ethyl 2,4,6,8-decatetraenoate triethylphosphonoacetate->ethyl_decatetraenoate octatrienoic_acid 2,4,6-trans-octatrienoic acid ethyl_octatrienoate->octatrienoic_acid Hydrolysis octatrienal 2,4,6-trans-octatrienal octatrienoic_acid->octatrienal Reduction octatrienal->ethyl_decatetraenoate HWE Reaction final_product This compound ethyl_decatetraenoate->final_product Hydrolysis

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in the synthesis of this compound.

Protocol 1: Synthesis of (2E,4E)-Hexa-2,4-dienal (Sorbaldehyde)

This procedure describes the synthesis of the C6 aldehyde precursor via an aldol condensation reaction.

Materials:

  • Acetaldehyde

  • Crotonaldehyde

  • Pyridine (B92270)

  • Toluene

  • Hydrochloric acid (HCl), 2M

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

Procedure:

  • In a reaction vessel equipped with a stirrer and a reflux condenser, combine crotonaldehyde and an excess of acetaldehyde in toluene.

  • Add a catalytic amount of pyridine to the mixture.

  • Heat the reaction mixture to a gentle reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with 2M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield (2E,4E)-hexa-2,4-dienal.

ParameterValue
Typical Yield40-50%
Boiling Point76 °C at 30 Torr[1]
Purity (GC)>95%
Protocol 2: Synthesis of Ethyl (2E,4E,6E)-octa-2,4,6-trienoate

This protocol details the first Horner-Wadsworth-Emmons reaction to form the C8 ester.[2]

Materials:

  • (2E,4E)-Hexa-2,4-dienal (Sorbaldehyde)

  • Triethyl phosphonoacetate

  • Sodium methoxide (B1231860) (25% solution in methanol)

  • Toluene

  • Hexane

  • Acetone

Procedure:

  • In a suitable reaction flask under an inert atmosphere, dissolve triethyl phosphonoacetate in toluene.

  • Add the sodium methoxide solution dropwise at a temperature between 20-25 °C and stir for one hour.

  • Cool the mixture and add a solution of sorbaldehyde in toluene, maintaining the temperature between 20-25 °C.

  • Stir the reaction mixture at ambient temperature overnight.

  • Monitor the reaction by TLC (eluent: hexane/acetone 7:3).

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

  • The crude ethyl 2,4,6-trans-octatrienoate can be used directly in the next step or purified by crystallization or vacuum distillation.

ParameterValue
Molar Ratio (Sorbaldehyde:Phosphonate:Base)1 : 1 : 1
Reaction Time12 hours
Typical Yield80-90%
Protocol 3: Synthesis of (2E,4E,6E)-octa-2,4,6-trienoic acid

This protocol describes the hydrolysis of the C8 ester to the corresponding carboxylic acid.[2]

Materials:

  • Ethyl (2E,4E,6E)-octa-2,4,6-trienoate

  • Sodium hydroxide (B78521) (NaOH), 30% aqueous solution

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

Procedure:

  • Dissolve the crude ethyl (2E,4E,6E)-octa-2,4,6-trienoate in a suitable solvent and add the 30% NaOH solution.

  • Stir the mixture at ambient temperature overnight.

  • Monitor the completion of hydrolysis by TLC.

  • Acidify the reaction mixture with concentrated HCl to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold deionized water, and dry under vacuum.

ParameterValue
Reaction Time12 hours
Typical Yield>90%
Protocol 4: Synthesis of (2E,4E,6E)-octa-2,4,6-trienal

This protocol outlines the reduction of the C8 carboxylic acid to the corresponding aldehyde.

Materials:

  • (2E,4E,6E)-octa-2,4,6-trienoic acid

  • Thionyl chloride (SOCl₂)

  • N,O-Dimethylhydroxylamine hydrochloride

  • Pyridine

  • Dichloromethane (DCM)

  • Lithium aluminum hydride (LiAlH₄) or Diisobutylaluminium hydride (DIBAL-H)

  • Diethyl ether or Tetrahydrofuran (THF)

Procedure (via Weinreb amide):

  • Convert the carboxylic acid to the corresponding acid chloride by reacting with thionyl chloride.

  • React the acid chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base like pyridine to form the Weinreb amide.

  • Reduce the Weinreb amide with a suitable reducing agent such as LiAlH₄ or DIBAL-H at low temperature (-78 °C) to yield the aldehyde.

  • Work up the reaction by quenching with a suitable reagent (e.g., Rochelle's salt solution) and extract the product with an organic solvent.

  • Purify the aldehyde by column chromatography.

ParameterValue
Typical Overall Yield60-70%
Protocol 5: Synthesis of Ethyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate

This protocol details the second Horner-Wadsworth-Emmons reaction to form the C10 ester.

Materials:

  • (2E,4E,6E)-octa-2,4,6-trienal

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH) or Sodium methoxide

  • Anhydrous Tetrahydrofuran (THF) or Toluene

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend sodium hydride in anhydrous THF.

  • Add triethyl phosphonoacetate dropwise at 0 °C and then allow the mixture to warm to room temperature and stir for one hour.

  • Cool the reaction mixture to 0 °C and add a solution of (2E,4E,6E)-octa-2,4,6-trienal in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated ammonium (B1175870) chloride solution and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

ParameterValue
Molar Ratio (Aldehyde:Phosphonate:Base)1 : 1.1 : 1.1
Reaction Time12-16 hours
Typical Yield70-80%
Protocol 6: Synthesis of (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoic Acid

This final protocol describes the hydrolysis of the C10 ester to the target carboxylic acid.

Materials:

  • Ethyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol (B145695) or Methanol

  • Water

  • Hydrochloric acid (HCl), 1M

Procedure:

  • Dissolve the ethyl ester in ethanol or methanol.

  • Add an aqueous solution of KOH or NaOH and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the alcohol under reduced pressure.

  • Dilute the residue with water and wash with a non-polar solvent (e.g., hexane) to remove any unreacted ester.

  • Acidify the aqueous layer with 1M HCl to precipitate the this compound.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • The product can be further purified by recrystallization (e.g., from ethanol/water).

ParameterValue
Reaction Time2-4 hours
Typical Yield>90%

Data Summary

The following table summarizes the key quantitative data for the intermediates and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
(2E,4E)-Hexa-2,4-dienalC₆H₈O96.13-16.5[1]
Ethyl (2E,4E,6E)-octa-2,4,6-trienoateC₁₀H₁₄O₂166.22-
(2E,4E,6E)-octa-2,4,6-trienoic acidC₈H₁₀O₂138.16167-169
(2E,4E,6E,8E)-deca-2,4,6,8-tetraenoic AcidC₁₀H₁₂O₂164.20204-206

Safety and Handling

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Acetaldehyde and crotonaldehyde are volatile and toxic; handle with care.

  • Strong bases like sodium hydride and sodium methoxide are corrosive and react violently with water.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for 2,4,6,8-Decatetraenoic Acid in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6,8-Decatetraenoic acid is a synthetic, conjugated polyunsaturated fatty acid available as a research tool.[1][2] Its structure, featuring a ten-carbon chain with four conjugated double bonds, suggests potential for investigating biological processes involving lipids.[2][3] While specific biological activities and mechanisms of action for this compound are not extensively documented in publicly available literature, its chemical nature allows for its application in several key research areas as a molecular probe or modulator. This document provides an overview of its potential applications and generalized protocols for its use in a research setting.

Note: This document provides theoretical applications and generalized protocols. Researchers should consult primary literature for the most current and specific methodologies and conduct appropriate validation experiments.

Chemical Properties

PropertyValueReference
CAS Number 17016-39-6[3][4]
Molecular Formula C₁₀H₁₂O₂[3][4]
Molecular Weight 164.20 g/mol [4][5]
Appearance Golden to brown powder[3]
IUPAC Name (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoic acid[2]

Potential Research Applications

Based on its structural similarity to endogenous polyunsaturated fatty acids, this compound can be employed as a tool to investigate the following areas:

  • Lipid Peroxidation Studies: The conjugated double bond system in this compound makes it a potential substrate or modulator of lipid peroxidation.[1][2] Researchers can use this compound to study the mechanisms of oxidative stress and the efficacy of antioxidant compounds.

  • Modulation of Eicosanoid Signaling Pathways: As a fatty acid analog, it may interact with enzymes of the arachidonic acid cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[3][6] This could potentially modulate the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes.

  • Investigation of Peroxisome Proliferator-Activated Receptor (PPAR) Activity: Fatty acids are natural ligands for PPARs, a group of nuclear receptors that regulate lipid and glucose metabolism.[2][7][8] this compound could be investigated as a potential agonist or antagonist of PPAR isoforms.

  • Probing Fatty Acid Metabolism: This synthetic fatty acid can be used to study the enzymes and pathways involved in fatty acid uptake, activation, and degradation (β-oxidation).[9]

  • Membrane Interaction Studies: The incorporation and effect of this conjugated fatty acid on the biophysical properties of cellular membranes can be explored.[1][2]

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound. Specific concentrations and incubation times will need to be optimized for the particular cell type and experimental question.

Protocol 1: In Vitro Lipoxygenase (LOX) Inhibition Assay

This protocol provides a framework for assessing the inhibitory effect of this compound on lipoxygenase activity.

Materials:

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a working solution of soybean lipoxygenase in cold borate buffer.

    • Prepare a substrate solution of linoleic acid in borate buffer.

  • Assay:

    • In a quartz cuvette, mix the borate buffer, the this compound solution (at various concentrations), and the lipoxygenase solution.

    • Incubate the mixture at room temperature for a defined period (e.g., 5 minutes).

    • Initiate the reaction by adding the linoleic acid substrate solution.

    • Immediately measure the increase in absorbance at 234 nm for several minutes. This absorbance change corresponds to the formation of hydroperoxides.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of this compound.

    • Determine the percentage of inhibition compared to a vehicle control (DMSO).

    • If applicable, calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the enzyme activity.

Lipoxygenase_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis reagent_prep Prepare Stock Solutions: - this compound in DMSO - Lipoxygenase in Buffer - Linoleic Acid in Buffer mix Mix Buffer, Test Compound, and Lipoxygenase reagent_prep->mix Input incubate Incubate at Room Temperature mix->incubate add_substrate Add Linoleic Acid Substrate incubate->add_substrate measure Measure Absorbance at 234 nm add_substrate->measure calculate_rate Calculate Reaction Rates measure->calculate_rate Output determine_inhibition Determine % Inhibition calculate_rate->determine_inhibition calculate_ic50 Calculate IC50 Value determine_inhibition->calculate_ic50

Caption: Workflow for In Vitro Lipoxygenase Inhibition Assay.

Protocol 2: PPAR Reporter Gene Assay

This protocol outlines a method to screen for the activation of PPARs by this compound in a cell-based reporter assay.

Materials:

  • Mammalian cell line (e.g., HEK293T, HepG2)

  • Expression plasmid for a PPAR isoform (e.g., PPARα, PPARγ)

  • Reporter plasmid containing a PPAR response element (PPRE) driving a reporter gene (e.g., luciferase, β-galactosidase)

  • Transfection reagent

  • This compound

  • Known PPAR agonist (positive control, e.g., rosiglitazone (B1679542) for PPARγ)

  • Cell culture medium and supplements

  • Lysis buffer and reporter assay reagents

Procedure:

  • Cell Culture and Transfection:

    • Culture the cells to an appropriate confluency.

    • Co-transfect the cells with the PPAR expression plasmid and the PPRE reporter plasmid.

  • Treatment:

    • After transfection, treat the cells with various concentrations of this compound, a known PPAR agonist (positive control), or vehicle (DMSO).

    • Incubate for a suitable period (e.g., 24 hours).

  • Reporter Assay:

    • Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the reporter activity to a co-transfected control plasmid or total protein concentration.

    • Express the results as fold induction over the vehicle control.

    • If activation is observed, determine the EC₅₀ value, the concentration at which 50% of the maximal response is achieved.

PPAR_Reporter_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay_analysis Assay and Analysis culture_cells Culture Mammalian Cells transfect Co-transfect with PPAR and Reporter Plasmids culture_cells->transfect treat_cells Treat with this compound, Positive Control, or Vehicle transfect->treat_cells Input incubate Incubate for 24 hours treat_cells->incubate lyse_cells Lyse Cells incubate->lyse_cells Input measure_reporter Measure Reporter Gene Activity lyse_cells->measure_reporter analyze_data Normalize Data and Calculate Fold Induction measure_reporter->analyze_data determine_ec50 Determine EC50 Value analyze_data->determine_ec50

Caption: Workflow for PPAR Reporter Gene Assay.

Signaling Pathways

The following diagram illustrates a hypothetical signaling pathway through which a polyunsaturated fatty acid like this compound might exert its effects, based on known lipid signaling mechanisms.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus PUFA This compound Membrane_Effect Alters Membrane Fluidity/Properties PUFA->Membrane_Effect LOX Lipoxygenase (LOX) PUFA->LOX COX Cyclooxygenase (COX) PUFA->COX PPAR PPAR PUFA->PPAR Direct Binding? Metabolites Bioactive Metabolites LOX->Metabolites COX->Metabolites Metabolites->PPAR Ligand Activation RXR RXR PPAR->RXR Heterodimerization PPRE PPRE RXR->PPRE Binding Gene_Expression Target Gene Expression (Lipid Metabolism, Inflammation) PPRE->Gene_Expression Transcriptional Regulation

Caption: Hypothetical Signaling Pathways for this compound.

Conclusion

This compound is a research tool with potential applications in the study of lipid biochemistry and signaling. While specific data on its biological effects are limited, its structure as a conjugated polyunsaturated fatty acid provides a rationale for its use in investigating lipid peroxidation, eicosanoid pathways, and PPAR-mediated gene regulation. The provided protocols and diagrams serve as a starting point for researchers to design and execute experiments to elucidate the specific functions of this compound. As with any research chemical, careful experimental design, including appropriate controls and dose-response studies, is essential to obtain reliable and interpretable results.

References

Application Notes and Protocols: 2,4,6,8-Decatetraenoic Acid in Lipid Peroxidation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6,8-Decatetraenoic acid is a synthetic polyunsaturated fatty acid (PUFA) with a conjugated system of four double bonds, making it a subject of interest in the study of lipid peroxidation.[1] Lipid peroxidation is a critical process implicated in various pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer. It involves the oxidative degradation of lipids, leading to the formation of reactive aldehydes, such as malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE), which can induce cellular damage.[2][3][4] Understanding the role of specific fatty acids like this compound in this process can provide valuable insights into disease mechanisms and aid in the development of novel therapeutic strategies.

These application notes provide a framework for investigating the effects of this compound on lipid peroxidation, with a focus on in vitro assays. The protocols and data presentation formats are designed to be adaptable for various research applications.

Data Presentation

Quantitative data from lipid peroxidation studies should be organized to facilitate clear comparison between experimental groups. The following table templates are provided for recording and presenting results from a Thiobarbituric Acid Reactive Substances (TBARS) assay, a common method for measuring MDA levels.

Table 1: Quantification of Malondialdehyde (MDA) Levels in a Cell-Free System

Treatment GroupConcentration (µM)Replicate 1 (Absorbance at 532 nm)Replicate 2 (Absorbance at 532 nm)Replicate 3 (Absorbance at 532 nm)Mean AbsorbanceMDA Concentration (µM)
Negative Control (Vehicle)-
This compound10
This compound50
This compound100
Positive Control (e.g., FeSO₄)-

Table 2: Assessment of Lipid Peroxidation in a Cellular Model

Treatment GroupConcentration (µM)Cell Viability (%)Replicate 1 (MDA, µmol/mg protein)Replicate 2 (MDA, µmol/mg protein)Replicate 3 (MDA, µmol/mg protein)Mean MDA (µmol/mg protein)Fold Change vs. Control
Untreated Control-1001.0
Vehicle Control-
This compound1
This compound10
This compound50
Oxidative Stress Inducer (e.g., H₂O₂)-
This compound + Inducer50

Experimental Protocols

The following are detailed protocols for assessing the impact of this compound on lipid peroxidation.

Protocol 1: In Vitro Lipid Peroxidation using the TBARS Assay

This protocol is designed to assess the direct pro-oxidant or antioxidant effect of this compound in a cell-free system.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ferrous sulfate (B86663) (FeSO₄) or other pro-oxidant

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • Thiobarbituric acid (TBA) solution (0.67% w/v)

  • Malondialdehyde (MDA) standard (e.g., 1,1,3,3-Tetramethoxypropane)

  • Microcentrifuge tubes

  • Water bath or heating block (95-100°C)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO) and dilute to final concentrations in PBS.

    • Prepare a fresh solution of the pro-oxidant (e.g., 10 mM FeSO₄ in water).

    • Prepare the MDA standard curve by serial dilution of the stock solution.

  • Reaction Setup:

    • In microcentrifuge tubes, add the following in order:

      • PBS to a final volume of 200 µL.

      • This compound at various concentrations.

      • Pro-oxidant (e.g., 10 µL of 10 mM FeSO₄).

    • Include a negative control (PBS and solvent vehicle) and a positive control (PBS and pro-oxidant).

    • Incubate the tubes at 37°C for 1 hour.

  • TBARS Reaction:

    • Stop the reaction by adding 200 µL of 10% TCA to each tube.

    • Add 200 µL of 0.67% TBA solution to each tube.

    • Vortex the tubes and incubate in a boiling water bath for 15-20 minutes.[5]

    • Cool the tubes on ice for 10 minutes to stop the reaction.[6]

    • Centrifuge the tubes at 3000 x g for 15 minutes to pellet any precipitate.[5]

  • Measurement:

    • Transfer 150 µL of the supernatant to a 96-well plate.

    • Read the absorbance at 532 nm using a microplate reader.[6]

  • Data Analysis:

    • Subtract the absorbance of the blank (reagents only) from all readings.

    • Calculate the concentration of MDA in each sample using the standard curve.

    • Express the results as µM of MDA.

Protocol 2: Cellular Lipid Peroxidation Assessment

This protocol measures the effect of this compound on lipid peroxidation in a cell culture model, with or without an oxidative challenge.

Materials:

  • Cultured cells (e.g., HepG2, ARPE-19)

  • Cell culture medium

  • This compound

  • Oxidative stress inducer (e.g., hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (tBHP))

  • PBS

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • TBARS assay reagents (as in Protocol 1)

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in appropriate culture plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 24 hours).

    • For co-treatment experiments, add the oxidative stress inducer for the final few hours of the incubation period.

    • Include untreated and vehicle-treated controls.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to microcentrifuge tubes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet cell debris.[7]

    • Collect the supernatant for the TBARS assay and protein quantification.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay or a similar method. This is crucial for normalizing the MDA levels.

  • TBARS Assay:

    • Perform the TBARS assay on the cell lysates as described in Protocol 1 (steps 3 and 4), using an equal amount of protein for each sample.

  • Data Analysis:

    • Calculate the MDA concentration from the standard curve.

    • Normalize the MDA concentration to the protein concentration (e.g., µmol MDA/mg protein).

    • Compare the MDA levels between different treatment groups.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of this compound in lipid peroxidation.

Lipid_Peroxidation_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Decomposition PUFA Polyunsaturated Fatty Acid (e.g., this compound) Lipid_Radical Lipid Radical ROS Reactive Oxygen Species (ROS) ROS->Lipid_Radical Hydrogen Abstraction Lipid_Peroxyl_Radical Lipid Peroxyl Radical Lipid_Radical->Lipid_Peroxyl_Radical Oxygen Oxygen (O2) Lipid_Hydroperoxide Lipid Hydroperoxide Lipid_Peroxyl_Radical->Lipid_Hydroperoxide New_Lipid_Radical New Lipid Radical (Chain Reaction Propagation) Lipid_Peroxyl_Radical->New_Lipid_Radical Hydrogen Abstraction PUFA2 Another PUFA MDA Malondialdehyde (MDA) & other aldehydes Lipid_Hydroperoxide->MDA

Caption: General mechanism of lipid peroxidation.

TBARS_Workflow cluster_sample Sample Preparation cluster_reaction TBARS Reaction cluster_analysis Analysis Sample Biological Sample (Cell-free or Cell Lysate) Treatment Incubate with This compound +/- Oxidative Stressor Sample->Treatment Add_TCA Add Trichloroacetic Acid (TCA) to precipitate protein Treatment->Add_TCA Add_TBA Add Thiobarbituric Acid (TBA) Add_TCA->Add_TBA Heat Incubate at 95-100°C Add_TBA->Heat Cool Cool on Ice Heat->Cool Centrifuge Centrifuge to pellet precipitate Cool->Centrifuge Measure_Absorbance Measure Absorbance of Supernatant at 532 nm Centrifuge->Measure_Absorbance Calculate_MDA Calculate MDA Concentration Measure_Absorbance->Calculate_MDA Standard_Curve Generate MDA Standard Curve Standard_Curve->Calculate_MDA

Caption: Experimental workflow for the TBARS assay.

Oxidative_Stress_Signaling PUFA_Peroxidation Lipid Peroxidation of This compound ROS_Increase Increased Reactive Oxygen Species (ROS) PUFA_Peroxidation->ROS_Increase MDA_Formation Formation of Malondialdehyde (MDA) PUFA_Peroxidation->MDA_Formation MAPK_Pathway MAPK Pathway Activation (e.g., JNK, p38) ROS_Increase->MAPK_Pathway NFkB_Pathway NF-κB Pathway Activation ROS_Increase->NFkB_Pathway Nrf2_Pathway Nrf2-Keap1 Pathway ROS_Increase->Nrf2_Pathway MDA_Formation->MAPK_Pathway MDA_Formation->NFkB_Pathway Inflammation Inflammation MAPK_Pathway->Inflammation Apoptosis Apoptosis MAPK_Pathway->Apoptosis NFkB_Pathway->Inflammation Antioxidant_Response Antioxidant Gene Expression (e.g., HO-1, NQO1) Nrf2_Pathway->Antioxidant_Response Activation

Caption: Potential signaling pathways affected by lipid peroxidation.

References

Cellular Effects of 2,4,6,8-Decatetraenoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: As of the current date, publicly available scientific literature on the specific cellular effects of 2,4,6,8-decatetraenoic acid is exceedingly scarce. While it is classified as a synthetic conjugated polyunsaturated fatty acid, detailed studies elucidating its specific biological activities, mechanisms of action, and cellular signaling pathways are not available. The information that follows is a generalized overview based on the known functions of other polyunsaturated fatty acids (PUFAs). Researchers should consider the information below as a potential starting point for investigation, not as established fact for this specific compound. All experimental protocols are provided as general templates and would require significant optimization and validation for this compound.

Introduction

Polyunsaturated fatty acids (PUFAs) are critical components of cellular membranes and precursors to a vast array of signaling molecules that regulate numerous physiological and pathophysiological processes.[1][2] They are known to influence inflammation, cell proliferation, apoptosis, and immune responses.[3][4][5] this compound is a synthetic conjugated fatty acid with a 10-carbon chain and four double bonds.[6][7] Its conjugated double bond system suggests it may have unique chemical and biological properties, including the potential to interact with cellular membranes and metabolic pathways, possibly influencing processes like lipid peroxidation.[7]

The potential research applications for this compound include its use as a standard in chromatography, a building block in organic synthesis, and for investigating its interactions with cellular membranes and metabolic pathways.[7] However, it is crucial to reiterate that the specific biological functions of this compound have not been experimentally verified.[7]

Potential Cellular Effects (Hypothesized)

Based on the known activities of other PUFAs, this compound could potentially modulate the following cellular processes. These hypotheses require experimental validation.

  • Modulation of Inflammatory Pathways: PUFAs are metabolized to eicosanoids and other lipid mediators that can be either pro-inflammatory or anti-inflammatory.[1][8]

  • Induction of Oxidative Stress: The high degree of unsaturation in PUFAs can make them susceptible to oxidation, potentially leading to the generation of reactive oxygen species (ROS) and cellular damage.

  • Alteration of Cell Membrane Properties: Incorporation of PUFAs into the phospholipid bilayer can alter membrane fluidity, which can, in turn, affect the function of membrane-bound proteins and signaling complexes.

  • Induction of Apoptosis: Some PUFAs have been shown to induce programmed cell death in various cell types, particularly cancer cells.[2]

  • Regulation of Cell Proliferation and Differentiation: PUFAs and their metabolites can influence signaling pathways that control cell growth and specialization.

General Experimental Protocols

The following are generalized protocols for investigating the potential cellular effects of a novel fatty acid like this compound.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol provides a method to assess the effect of this compound on cell viability.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound (solubilized in a suitable vehicle, e.g., DMSO or ethanol)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in a complete culture medium. Include a vehicle control.

  • Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of the test compound.

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for detecting apoptosis induced by this compound using flow cytometry.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Harvest the cells (including floating cells) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Visualization of Potential Signaling Pathways and Workflows

Given the lack of specific data for this compound, the following diagrams are generalized representations of PUFA metabolism and a typical experimental workflow for testing a novel compound.

general_pufa_metabolism PUFA Polyunsaturated Fatty Acid (e.g., this compound) Membrane Incorporation into Cell Membranes PUFA->Membrane COX_LOX Metabolism by COX, LOX, CYP450 PUFA->COX_LOX Altered_Properties Altered Membrane Fluidity & Function Membrane->Altered_Properties Lipid_Mediators Eicosanoids & Other Lipid Mediators COX_LOX->Lipid_Mediators Signaling Modulation of Signaling Pathways Lipid_Mediators->Signaling Inflammation Inflammation Signaling->Inflammation

Caption: Generalized PUFA metabolism and effects.

experimental_workflow start Hypothesize Cellular Effect of This compound cell_culture Select & Culture Appropriate Cell Line start->cell_culture treatment Treat Cells with Compound (Dose-Response & Time-Course) cell_culture->treatment viability Assess Cell Viability (e.g., MTT Assay) treatment->viability apoptosis Analyze Apoptosis (e.g., Flow Cytometry) treatment->apoptosis data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis signaling Investigate Signaling Pathways (e.g., Western Blot, qPCR) signaling->data_analysis data_analysis->signaling If significant effects observed conclusion Conclusion on Cellular Effects data_analysis->conclusion

Caption: General workflow for studying a novel compound.

References

Application Notes and Protocols: 2,4,6,8-Decatetraenoic Acid as a Chromatographic Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6,8-Decatetraenoic acid is a polyunsaturated fatty acid with a conjugated system of four double bonds, making it a valuable standard for chromatographic analysis. Its distinct chromophore allows for sensitive detection using UV-Vis spectroscopy, a common detector in High-Performance Liquid Chromatography (HPLC). This document provides detailed application notes and protocols for the use of this compound as a standard in both HPLC and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of unsaturated fatty acids in various matrices. This compound is a synthetic conjugated polyunsaturated fatty acid that can be utilized as a high-purity standard in chromatography.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
Appearance Golden to brown powder
Melting Point 225-226 °C
Boiling Point 329.2 °C at 760 mmHg
CAS Number 17016-39-6

Application 1: Quantification of Unsaturated Fatty Acids by HPLC-UV

This protocol outlines the use of this compound as an external standard for the quantification of other unsaturated fatty acids in a sample matrix. The conjugated double bond system in this compound provides a strong UV absorbance, making it an ideal standard for UV-based detection. While direct UV detection of underivatized fatty acids is possible, derivatization can significantly enhance sensitivity.

Experimental Protocol: HPLC-UV Analysis

1. Standard Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable organic solvent (e.g., methanol (B129727) or acetonitrile). This solution should be stored at -20°C in an amber vial to prevent degradation from light and oxidation.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

2. Sample Preparation:

  • Extraction: For solid samples, extract the lipids using a suitable solvent system (e.g., hexane/isopropanol). For liquid samples, a liquid-liquid extraction may be employed.

  • Saponification (for total fatty acid analysis): To analyze total fatty acids (including those in triglycerides), a saponification step is required to release the free fatty acids.

  • Derivatization (Optional, for increased sensitivity): Fatty acids can be derivatized to enhance their UV absorbance or enable fluorescence detection.

3. HPLC Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 80:20, v/v) with 0.1% acetic acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection UV at 205 nm

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Determine the concentration of the target analyte in the sample by comparing its peak area to the calibration curve.

Expected Performance Data (Illustrative)

The following table provides an example of the kind of quantitative data that can be obtained. These values are illustrative and should be determined for each specific instrument and method.

ParameterExpected Value
Retention Time Dependent on specific conditions, but typically in the range of 5-15 minutes for a C18 column.
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 95-105%

Application 2: Internal Standard for GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)

For GC-MS analysis, fatty acids are typically derivatized to their more volatile methyl esters (FAMEs). This compound can be used as an internal standard to correct for variations in sample preparation and injection volume.

Experimental Protocol: GC-MS Analysis

1. Standard Preparation:

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of this compound in a suitable solvent.

  • Derivatization to FAME: The carboxylic acid group of this compound must be methylated. A common method is to use boron trifluoride in methanol (BF₃/MeOH).

2. Sample Preparation:

  • Extraction and Saponification: As described in the HPLC protocol.

  • Derivatization: Methylate the fatty acids in the sample extract using BF₃/MeOH.

  • Internal Standard Spiking: Add a known amount of the this compound methyl ester internal standard to the sample extract before injection.

3. GC-MS Conditions:

ParameterCondition
Column DB-WAX capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1 mL/min
Injection Mode Splitless
Inlet Temperature 250°C
Oven Program Start at 100°C, hold for 2 min, ramp to 240°C at 10°C/min, hold for 10 min
MS Transfer Line Temp 250°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-550

4. Data Analysis:

  • Identify the FAMEs based on their retention times and mass spectra, comparing them to a library of known compounds.

  • Quantify the target FAMEs by calculating the ratio of their peak area to the peak area of the internal standard (this compound methyl ester).

Visualizations

HPLC_Workflow cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working Solutions) HPLC_System HPLC-UV System Standard_Prep->HPLC_System Sample_Prep Sample Preparation (Extraction, Saponification) Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Calibration_Curve Calibration Curve Construction Data_Acquisition->Calibration_Curve Quantification Quantification of Target Analyte Data_Acquisition->Quantification Calibration_Curve->Quantification

Caption: HPLC-UV analysis workflow using this compound as an external standard.

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing IS_Prep Internal Standard (this compound) Preparation & Derivatization Spiking Spiking Sample with Internal Standard IS_Prep->Spiking Sample_Prep Sample Preparation (Extraction, Derivatization) Sample_Prep->Spiking GCMS_System GC-MS System Spiking->GCMS_System Data_Acquisition Data Acquisition GCMS_System->Data_Acquisition Peak_Identification Peak Identification (Retention Time & Mass Spectra) Data_Acquisition->Peak_Identification Quantification Quantification (Peak Area Ratios) Data_Acquisition->Quantification Peak_Identification->Quantification

Caption: GC-MS analysis workflow using this compound as an internal standard.

References

Applications of 2,4,6,8-Decatetraenoic Acid in Organic Synthesis: A Detailed Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4,6,8-Decatetraenoic acid, a synthetic conjugated polyunsaturated fatty acid, is a versatile building block in organic synthesis.[1] Its extended π-system, composed of four conjugated double bonds, imparts unique reactivity, making it a valuable precursor for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound and analogous linear conjugated tetraenes in organic synthesis, with a particular focus on their application in cycloaddition reactions for the synthesis of polycyclic compounds. This information is intended for researchers, scientists, and professionals involved in drug development and synthetic chemistry.

Application I: Domino Diels-Alder Reactions for Polycyclic Synthesis

Linear conjugated tetraenes, such as this compound, can function as bis-dienes in domino sequences of Diels-Alder reactions. This powerful strategy allows for the rapid assembly of complex tetracyclic structures from simple acyclic precursors in a highly stereoselective manner. The reaction proceeds through a sequence of either two intermolecular Diels-Alder reactions or an intramolecular followed by an intermolecular cycloaddition.

A notable example is the reaction of a simple linear conjugated tetraenol with a dienophile like maleic anhydride (B1165640), which results in the formation of a tetracyclic product with the creation of three rings, four carbon-carbon bonds, one carbon-oxygen bond, and eight stereocenters in a single pot.[2][3][4] This high degree of complexity is achieved with remarkable efficiency and stereocontrol.

Key Features:

  • High Stereoselectivity: The reaction proceeds with a high degree of stereocontrol, leading to the formation of a single diastereoisomeric product in many cases.[2][3][4]

  • High Yield: These domino reactions are often high-yielding, making them attractive for synthetic campaigns.[2][3]

  • Complexity Generation: A significant increase in molecular complexity is achieved in a single transformation.

Quantitative Data

The following table summarizes representative quantitative data for a domino Diels-Alder reaction of a linear conjugated tetraenol with maleic anhydride, which serves as a model for the reactivity of this compound.

ReactantsDienophileProductYield (%)StereoselectivityReference
(2E,4E,6E,8E)-10-hydroxydeca-2,4,6,8-tetraen-1-olMaleic AnhydrideTetracyclic Lactone Adduct>95Single Diastereomer[2][3]
Experimental Protocol: One-Pot Domino Diels-Alder Reaction

This protocol is adapted from the work of Sherburn and coworkers on the double Diels-Alder reactions of linear conjugated tetraenes.[2][3][4]

Materials:

  • (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoic acid (or analogous tetraene)

  • Maleic Anhydride

  • Toluene, anhydrous

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Stirring and heating apparatus

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a solution of the linear conjugated tetraene (1.0 equivalent) in anhydrous toluene.

  • Addition of Dienophile: Add maleic anhydride (2.2 equivalents) to the solution at room temperature with stirring.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for the time specified by reaction monitoring (e.g., 24-48 hours).

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy of aliquots.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel to afford the pure tetracyclic adduct.

Characterization: The structure and stereochemistry of the product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry. The high stereoselectivity often simplifies the interpretation of the NMR spectra.

Signaling Pathways and Logical Relationships

The stereochemical outcome of the Diels-Alder reaction is governed by the principles of orbital symmetry and can be influenced by secondary orbital interactions. The preference for the endo product in many Diels-Alder reactions is a classic example of this.

Diels_Alder_Stereoselectivity Diene Diene (e.g., this compound) TS Transition State Diene->TS Dienophile Dienophile (e.g., Maleic Anhydride) Dienophile->TS Endo Endo Product (Kinetic Control) TS->Endo Favored due to secondary orbital overlap Exo Exo Product (Thermodynamic Control) TS->Exo Sterically less hindered

Caption: Stereochemical pathways in the Diels-Alder reaction.

Experimental Workflow

The general workflow for the synthesis and analysis of polycyclic compounds via a domino Diels-Alder reaction is outlined below.

Experimental_Workflow Start Start: Starting Materials (Tetraene, Dienophile, Solvent) Reaction Domino Diels-Alder Reaction (Reflux in Toluene) Start->Reaction Monitoring Reaction Monitoring (TLC, NMR) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Work-up (Cooling, Filtration/Concentration) Monitoring->Workup Reaction Complete Purification Purification (Recrystallization/Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS, etc.) Purification->Analysis End End: Pure Tetracyclic Product Analysis->End

Caption: General workflow for domino Diels-Alder synthesis.

Application II: Building Block for Natural Product Synthesis

Conclusion

This compound and related linear conjugated tetraenes are powerful tools in organic synthesis. Their ability to undergo domino Diels-Alder reactions provides a highly efficient and stereoselective route to complex polycyclic molecules. The protocols and data presented herein offer a foundation for researchers to explore the utility of this versatile class of compounds in their own synthetic endeavors, including the pursuit of novel bioactive molecules and complex natural products. Further research into the scope and applications of these domino reactions is likely to uncover new and powerful synthetic methodologies.

References

Application Notes and Protocols for NMR Spectroscopy of 2,4,6,8-Decatetraenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6,8-decatetraenoic acid is a polyunsaturated fatty acid characterized by a ten-carbon chain with four conjugated double bonds. This high degree of conjugation influences its chemical and physical properties, making it a subject of interest in various research fields, including materials science and biochemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such molecules. These application notes provide a comprehensive guide to the NMR analysis of this compound.

Predicted NMR Data

Due to the limited availability of experimentally derived NMR data for this compound in publicly accessible databases, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established chemical shift values for similar conjugated polyenoic acids. The olefinic region in both ¹H and ¹³C NMR spectra is expected to be complex due to the extensive conjugation.

Table 1: Predicted ¹H NMR Chemical Shifts for (2E,4E,6E,8E)-2,4,6,8-Decatetraenoic Acid

Solvent: CDCl₃, Frequency: 400 MHz

Atom NumberPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H25.80 - 6.00Doublet~15.0
H37.20 - 7.40Doublet of Doublets~15.0, ~11.0
H46.20 - 6.40Doublet of Doublets~15.0, ~11.0
H56.50 - 6.70Doublet of Doublets~15.0, ~11.0
H66.30 - 6.50Doublet of Doublets~15.0, ~11.0
H76.50 - 6.70Doublet of Doublets~15.0, ~11.0
H86.10 - 6.30Doublet of Doublets~15.0, ~11.0
H95.90 - 6.10Doublet of Quintets~15.0, ~7.0
H101.80 - 1.90Doublet~7.0
COOH11.0 - 12.0Singlet-

Table 2: Predicted ¹³C NMR Chemical Shifts for (2E,4E,6E,8E)-2,4,6,8-Decatetraenoic Acid

Solvent: CDCl₃, Frequency: 100 MHz

Atom NumberPredicted Chemical Shift (δ, ppm)
C1 (COOH)170.0 - 173.0
C2120.0 - 125.0
C3145.0 - 150.0
C4130.0 - 135.0
C5140.0 - 145.0
C6135.0 - 140.0
C7140.0 - 145.0
C8130.0 - 135.0
C9145.0 - 150.0
C1018.0 - 22.0

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

Materials:

  • This compound sample

  • Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • Pasteur pipette

  • Glass wool

  • Vortex mixer

Procedure:

  • Weighing the sample: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent addition: Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial.

  • Dissolution: Gently vortex the vial to dissolve the sample completely. The solution should be clear and free of any particulate matter.

  • Filtration: Place a small plug of glass wool into a Pasteur pipette.

  • Transfer to NMR tube: Filter the sample solution through the glass wool-plugged Pasteur pipette directly into a clean, dry 5 mm NMR tube. This step is crucial to remove any suspended particles that could degrade the quality of the NMR spectrum.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

Protocol 2: ¹H NMR Data Acquisition

Instrument: 400 MHz NMR Spectrometer

Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans (NS): 16 to 64 (depending on sample concentration)

  • Relaxation Delay (D1): 1.0 - 2.0 seconds

  • Acquisition Time (AQ): 3 - 4 seconds

  • Spectral Width (SW): 16 ppm (centered around 6 ppm)

  • Transmitter Frequency Offset (O1P): Centered on the spectral region of interest.

Protocol 3: ¹³C NMR Data Acquisition

Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz ¹H frequency)

Parameters:

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans (NS): 1024 to 4096 (or more, depending on concentration and desired signal-to-noise ratio)

  • Relaxation Delay (D1): 2.0 seconds

  • Acquisition Time (AQ): 1 - 2 seconds

  • Spectral Width (SW): 200 - 220 ppm (centered around 100 ppm)

  • Proton Decoupling: Broadband decoupling during acquisition.

Visualizations

molecular_structure Structure of this compound with Atom Numbering C1 C1(O)OH C2 C2 C1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C7 C7 C6->C7 C8 C8 C7->C8 C9 C9 C8->C9 C10 C10H3 C9->C10

Caption: Molecular structure of this compound with numbering for NMR.

experimental_workflow NMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh Sample (5-50 mg) dissolve Dissolve in CDCl3 (0.6-0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter h1_nmr Acquire 1H NMR Spectrum filter->h1_nmr c13_nmr Acquire 13C NMR Spectrum phasing Phasing and Baseline Correction c13_nmr->phasing referencing Referencing to TMS (0 ppm) phasing->referencing integration Integration (1H) referencing->integration peak_picking Peak Picking (1H & 13C) referencing->peak_picking assignment Chemical Shift Assignment peak_picking->assignment coupling Coupling Constant Analysis (1H) assignment->coupling structure_elucidation Structure Verification/ Elucidation coupling->structure_elucidation

Caption: Workflow for NMR analysis of this compound.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4,6,8-Decatetraenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4,6,8-decatetraenoic acid and other related polyenoic acids.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of this compound?

The synthesis of this compound, a conjugated polyunsaturated fatty acid, presents several key challenges:

  • Stereoselectivity: Achieving the desired all-trans (E,E,E,E) configuration of the four double bonds is a significant hurdle. Common olefination reactions like the Wittig and Horner-Wadsworth-Emmons (HWE) reactions can produce a mixture of E and Z isomers, complicating purification and reducing the yield of the target compound.[1][2]

  • Instability and Oxidation: The extensive conjugated system of double bonds makes the molecule highly susceptible to oxidation, especially when exposed to light, air, and heat. This can lead to the formation of peroxides, aldehydes, and other degradation products, which can complicate reactions and purification.[3] Polymerization can also be a competing reaction during thermal oxidation.[3]

  • Purification: Separating the desired all-trans isomer from other geometric isomers and reaction byproducts is often difficult due to their similar physical and chemical properties. This typically requires advanced chromatographic techniques.

  • Low Yields: The multi-step nature of the synthesis, combined with the potential for side reactions and product instability, can lead to low overall yields. Careful optimization of each step is crucial.

Q2: What are the common synthetic routes to this compound?

A common strategy involves a two-stage approach:

  • Synthesis of the Aldehyde Precursor (deca-2,4,6,8-tetraenal): This is typically achieved through sequential chain elongation using olefination reactions such as the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction. These methods involve the reaction of a phosphorus ylide or a phosphonate (B1237965) carbanion with an appropriate aldehyde to build the ten-carbon backbone with the conjugated double bonds.

  • Oxidation of the Aldehyde: The terminal aldehyde group of deca-2,4,6,8-tetraenal (B43570) is then oxidized to a carboxylic acid to yield the final product. Mild oxidizing agents are preferred to avoid unwanted reactions with the double bonds. A common and effective method is the use of silver(I) oxide.

Q3: How can I minimize the oxidation of this compound during synthesis and storage?

Due to their high degree of unsaturation, polyunsaturated fatty acids are prone to oxidation. To minimize degradation:

  • Use of Antioxidants: The addition of antioxidants, such as tocopherol (Vitamin E), can effectively prevent oxidation. For conjugated oils, an optimal concentration of 1,000 ppm of tocopherol has been shown to be effective in both autoxidation and thermal oxidation.[3]

  • Inert Atmosphere: Conduct all reactions and purifications under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Light Protection: Protect the reaction mixtures and the purified product from light by using amber glassware or by wrapping the glassware in aluminum foil.

  • Low Temperature: Store the purified compound at low temperatures (e.g., -20°C or -80°C) to slow down the rate of degradation.

  • Solvent Choice: When in solution, use deoxygenated solvents.

Q4: What are the best methods for purifying this compound and separating its geometric isomers?

The purification of polyunsaturated fatty acids and the separation of their geometric isomers often require specialized chromatographic techniques:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC using a C18 column is a common method. A mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with an acidic modifier like formic or phosphoric acid to suppress the ionization of the carboxylic acid, is typically used.

  • Argentation Chromatography (Silver-Ion Chromatography): This technique is highly effective for separating isomers based on the number and geometry of their double bonds. It can be performed using HPLC with a silver-ion impregnated stationary phase.

  • Supercritical Fluid Chromatography (SFC): SFC is another powerful technique for the purification of polyunsaturated fatty acid esters.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield in the Olefination Step (Wittig or HWE Reaction) for the Synthesis of the Deca-2,4,6,8-tetraenal Precursor
Potential Cause Troubleshooting Suggestion
Inactive Ylide/Carbanion Ensure the phosphonium (B103445) salt/phosphonate is dry and pure. Use freshly prepared and titrated strong bases (e.g., n-BuLi, NaH). Confirm the formation of the ylide/carbanion (often indicated by a color change).
Poor Reactivity of Aldehyde Use a freshly distilled or purified aldehyde. Aldehydes can oxidize or polymerize upon storage.
Steric Hindrance If using a sterically hindered aldehyde or ylide/phosphonate, the reaction may be slow. Consider increasing the reaction temperature or using a more reactive reagent.
Side Reactions The ylide/carbanion can be basic and may cause side reactions like enolization of the aldehyde. Add the ylide/carbanion slowly to the aldehyde solution at a low temperature.
Incorrect Stoichiometry Accurately determine the concentration of the base and use the correct stoichiometry of reagents.
Problem 2: Undesirable E/Z Isomer Ratio in the Olefination Product
Potential Cause Troubleshooting Suggestion
Incorrect Reagent Choice (Wittig) For predominantly (E)-alkenes, use a stabilized ylide (containing an electron-withdrawing group). For predominantly (Z)-alkenes, use a non-stabilized ylide.[2]
Incorrect Conditions (HWE) The Horner-Wadsworth-Emmons reaction generally favors the formation of (E)-alkenes.[1] For (Z)-alkenes, consider the Still-Gennari modification, which uses phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) and strongly dissociating conditions (e.g., KHMDS and 18-crown-6).
Reaction Temperature The stereoselectivity of olefination reactions can be temperature-dependent. Experiment with different reaction temperatures.
Solvent Effects The polarity of the solvent can influence the stereochemical outcome. Consider screening different solvents.
Problem 3: Low Yield in the Oxidation of Deca-2,4,6,8-tetraenal to the Carboxylic Acid
Potential Cause Troubleshooting Suggestion
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider adding more oxidizing agent.
Degradation of Starting Material or Product The polyunsaturated aldehyde and acid are sensitive to harsh conditions. Use a mild oxidizing agent like freshly prepared silver(I) oxide. Avoid high temperatures and exposure to light and air.
Side Reactions Over-oxidation or cleavage of the double bonds can occur with strong oxidizing agents. Ensure the use of a selective reagent for aldehyde oxidation.
Product Loss during Workup The carboxylic acid product may be partially soluble in the aqueous phase. Ensure complete precipitation by adjusting the pH to be sufficiently acidic (pH 2-3). Wash the precipitate with cold solvent to minimize loss.
Problem 4: Difficulty in Purifying the Final Product
Potential Cause Troubleshooting Suggestion
Co-elution of Geometric Isomers Standard silica (B1680970) gel chromatography may not be sufficient to separate E/Z isomers. Use reversed-phase HPLC (C18 column) or argentation (silver-ion) chromatography for better separation.
Product Degradation on Column The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. Consider using neutral alumina (B75360) for chromatography or deactivating the silica gel with a small amount of triethylamine (B128534) in the eluent.
Presence of Triphenylphosphine Oxide (from Wittig) Triphenylphosphine oxide can be difficult to separate by chromatography. It can sometimes be removed by precipitation from a non-polar solvent or by conversion to a water-soluble salt.
Presence of Dialkylphosphate Salt (from HWE) The dialkylphosphate byproduct from the HWE reaction is typically water-soluble and can be removed by an aqueous workup.[1]

Data Presentation

Table 1: Representative Yields and Isomer Ratios for Olefination Reactions in Polyene Synthesis

Reaction TypeAldehydeReagentConditionsYield (%)E:Z Ratio
HWEp-TolualdehydeEthyl diphenylphosphonoacetateNaH, THF, -78°C831 : 3.67
HWEBenzaldehydeBis-(2,2,2-trifluoroethyl)phosphonoacetic acidi-PrMgBr, Toluene, reflux7778 : 22

Note: Data presented are for analogous systems and serve as a general guide. Actual yields and isomer ratios for the synthesis of deca-2,4,6,8-tetraenal may vary.

Experimental Protocols

Protocol 1: Synthesis of (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoic acid via Oxidation of deca-2,4,6,8-tetraenal

This protocol outlines a mild and efficient method for the oxidation of the aldehyde precursor to the final carboxylic acid product using silver(I) oxide.

Materials:

Procedure:

  • Preparation of Silver(I) Oxide Suspension:

    • In a flask protected from light, dissolve silver(I) nitrate in deionized water.

    • In a separate container, prepare a solution of sodium hydroxide in deionized water.

    • With continuous stirring, slowly add the sodium hydroxide solution to the silver nitrate solution. A brown-black precipitate of silver(I) oxide will form. Use the freshly prepared suspension immediately.

  • Oxidation Reaction:

    • Cool the flask containing the silver(I) oxide suspension in an ice bath.

    • If deca-2,4,6,8-tetraenal is not readily soluble in the aqueous mixture, dissolve it in a minimal amount of ethanol or THF.

    • Slowly add the deca-2,4,6,8-tetraenal solution to the cold, stirred silver(I) oxide suspension.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Product Isolation and Purification:

    • Upon completion, remove the black precipitate of metallic silver by vacuum filtration. Wash the silver precipitate with several portions of hot deionized water.

    • Combine the filtrate and washings and cool the solution in an ice bath.

    • Slowly acidify the filtrate with concentrated hydrochloric acid until the precipitation of the carboxylic acid is complete (typically at pH 2-3).

    • Collect the solid (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoic acid by vacuum filtration.

    • Wash the product with cold deionized water and dry under vacuum.

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_oxidation Final Product Synthesis cluster_purification Purification start Unsaturated Aldehyde (e.g., Crotonaldehyde) olefination Olefination Reaction start->olefination reagent Phosphorus Ylide (Wittig) or Phosphonate Carbanion (HWE) reagent->olefination precursor Deca-2,4,6,8-tetraenal olefination->precursor oxidation Oxidation precursor->oxidation oxidant Silver(I) Oxide (Ag2O) oxidant->oxidation product This compound oxidation->product filtration Filtration product->filtration acidification Acidification & Precipitation filtration->acidification hplc HPLC Purification (if necessary) acidification->hplc final_product Pure Product hplc->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_workflow start Low Yield in Synthesis check_step Identify the problematic step: Olefination or Oxidation? start->check_step olefination_issues Olefination Step Issues check_step->olefination_issues Olefination oxidation_issues Oxidation Step Issues check_step->oxidation_issues Oxidation check_reagents Check Reagent Quality: - Dry/Pure Ylide/Phosphonate? - Fresh Aldehyde? olefination_issues->check_reagents Reagents check_conditions Review Reaction Conditions: - Correct Base/Solvent? - Optimal Temperature? olefination_issues->check_conditions Conditions check_isomers Analyze Isomer Ratio: - Incorrect Stereoselectivity? olefination_issues->check_isomers Stereochemistry check_oxidant Check Oxidizing Agent: - Freshly prepared Ag2O? oxidation_issues->check_oxidant Reagent check_degradation Evidence of Degradation? (e.g., color change, multiple spots on TLC) oxidation_issues->check_degradation Stability check_workup Review Workup Procedure: - Incomplete precipitation? oxidation_issues->check_workup Isolation reagent_solution Use high-purity, dry reagents. Prepare ylide/carbanion fresh. check_reagents->reagent_solution conditions_solution Optimize temperature, solvent, and addition rate. check_conditions->conditions_solution isomer_solution Select appropriate ylide/phosphonate (stabilized vs. non-stabilized). check_isomers->isomer_solution oxidant_solution Use freshly prepared, mild oxidant. check_oxidant->oxidant_solution degradation_solution Work under inert atmosphere, protect from light. check_degradation->degradation_solution workup_solution Ensure pH is 2-3 for full precipitation. Wash with cold solvent. check_workup->workup_solution

Caption: Troubleshooting decision tree for low yield.

References

optimizing 2,4,6,8-decatetraenoic acid stability and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the stability and storage of 2,4,6,8-decatetraenoic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a polyunsaturated fatty acid (PUFA) characterized by a ten-carbon chain with four conjugated double bonds.[1][2][3] This high degree of unsaturation makes it particularly susceptible to degradation through oxidation and other chemical reactions, which can compromise its biological activity and lead to inconsistent experimental results. Proper handling and storage are therefore critical to maintain its integrity.

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathways for polyunsaturated fatty acids like this compound are oxidation and hydrolysis. Oxidation can be initiated by exposure to air (autoxidation), light (photo-oxidation), or heat, and is often catalyzed by the presence of metal ions.[1][4] This process can lead to the formation of various byproducts, including hydroperoxides, aldehydes, and ketones, which can alter the compound's properties. Hydrolysis, the cleavage of the ester linkage in esterified forms of the acid, can be catalyzed by acidic or basic conditions.

Q3: What are the ideal short-term and long-term storage conditions for this compound?

A3: For optimal stability, this compound should be stored under an inert atmosphere (argon or nitrogen) at low temperatures. For long-term storage, -20°C or lower is recommended. It is advisable to store the compound dissolved in a suitable organic solvent, such as ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO), rather than as a dry powder, as this can minimize exposure to air and moisture. The solution should be stored in a tightly sealed glass vial with a Teflon-lined cap.

Q4: How should I handle this compound in the laboratory to minimize degradation?

A4: To minimize degradation, it is crucial to handle this compound using air-sensitive techniques.[5][6][7][8][9] This includes using an inert gas manifold (e.g., a Schlenk line) or a glove box to prepare solutions and aliquots.[6][8] Use deoxygenated solvents and minimize the headspace in storage vials. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Protect the compound from light by using amber vials or by wrapping vials in aluminum foil.

Q5: Which analytical techniques are suitable for assessing the stability of this compound?

A5: Several analytical techniques can be employed to monitor the stability of this compound. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection is a powerful method for quantifying the parent compound and its degradation products.[10][11] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often after a derivatization step.[12] UV-Visible spectrophotometry can be a simpler method to track the degradation of the conjugated double bond system, as it exhibits a characteristic absorbance that will change upon oxidation.[13]

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of this compound.

Issue 1: Inconsistent or non-reproducible experimental results.
  • Possible Cause: Degradation of this compound stock solution.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Analyze an aliquot of your stock solution using HPLC-UV or UV-Vis spectrophotometry to check for the presence of degradation products or a decrease in the concentration of the parent compound.

    • Prepare Fresh Stock: If degradation is confirmed or suspected, prepare a fresh stock solution from a new, unopened vial of the compound.

    • Optimize Handling Protocol: Review your handling procedures. Ensure you are using inert gas, deoxygenated solvents, and are minimizing exposure to light and heat.

    • Aliquot Stock Solution: Prepare single-use aliquots of the new stock solution to avoid repeated freeze-thaw cycles and contamination of the entire stock.

Issue 2: Visible color change or precipitation in the stock solution.
  • Possible Cause: Significant oxidation or other chemical degradation. Polymerization of the polyene chain can also lead to insolubility.

  • Troubleshooting Steps:

    • Discard the Solution: Do not use a stock solution that has changed color or contains a precipitate.

    • Review Storage Conditions: Ensure the solution was stored at the correct temperature, protected from light, and under an inert atmosphere. Check the integrity of the vial's seal.

    • Solvent Compatibility: Verify that this compound is soluble and stable in the chosen solvent at the storage concentration. If necessary, try a different solvent.

Issue 3: Unexpected peaks in analytical chromatograms (HPLC, GC).
  • Possible Cause: Presence of degradation products.

  • Troubleshooting Steps:

    • Analyze a Fresh Sample: Analyze a freshly prepared solution from a new vial to determine if the unexpected peaks are present from the start or are forming over time.

    • Forced Degradation Study: To tentatively identify degradation products, intentionally expose a small amount of the compound to air, light, or heat and analyze the resulting mixture. This can help in identifying the peaks corresponding to the degradation products in your experimental samples.

    • Mass Spectrometry Analysis: If available, use LC-MS or GC-MS to obtain mass information on the unknown peaks to aid in their identification.

Data Presentation

The following tables provide illustrative quantitative data on the stability of conjugated polyunsaturated fatty acids under various conditions. This data is based on studies of similar compounds, like conjugated linoleic acid (CLA), and should be considered as a general guide for this compound.

Table 1: Illustrative Oxidative Stability of Conjugated Polyenoic Acids at 50°C in Air

Time (hours)Percent Degradation (c,c-isomers)Percent Degradation (c,t-isomers)Percent Degradation (t,t-isomers)
00%0%0%
24~35%~20%~5%
48~60%~40%~10%
72~85%~65%~15%
96>95%~80%~20%
110>98%>90%~25%

Data adapted from studies on conjugated linoleic acid isomers to illustrate relative stability trends.[14]

Table 2: Effect of Storage Conditions on Polyunsaturated Fatty Acid Stability (Illustrative)

ConditionTemperatureAtmosphereLight ExposureEstimated Half-life
Optimal -80°CArgonDark> 1 year
Good -20°CArgonDark6 - 12 months
Sub-optimal -20°CAirDark1 - 3 months
Poor 4°CAirAmbient Light< 1 week
Very Poor Room TempAirAmbient Light< 24 hours

This table provides estimated stability based on general principles of handling polyunsaturated fatty acids.

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

Objective: To assess the stability of this compound under elevated temperature and exposure to air.

Materials:

  • This compound

  • HPLC-grade ethanol

  • Amber HPLC vials with Teflon-lined caps (B75204)

  • Incubator or oven set to 50°C

  • HPLC system with a C18 column and UV detector

Methodology:

  • Prepare a 1 mg/mL stock solution of this compound in HPLC-grade ethanol.

  • Dispense 1 mL aliquots of the solution into several amber HPLC vials.

  • Analyze one vial immediately (T=0) by HPLC to determine the initial concentration and purity.

  • Place the remaining vials in a 50°C incubator, leaving the caps slightly loose to allow for air exposure.

  • At predetermined time points (e.g., 6, 12, 24, 48, 72 hours), remove one vial from the incubator.

  • Allow the vial to cool to room temperature.

  • Analyze the sample by HPLC under the same conditions as the T=0 sample.

  • Quantify the peak area of the parent compound and any major degradation products.

  • Calculate the percentage of remaining this compound at each time point relative to T=0.

Protocol 2: Analysis of this compound by HPLC-UV

Objective: To quantify the concentration and purity of this compound.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 or equivalent

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with 50% B, increase to 100% B over 15 minutes, hold at 100% B for 5 minutes, return to 50% B over 1 minute, and equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • UV Detection: At the λmax of this compound (typically in the 300-350 nm range for conjugated tetraenes, requires empirical determination).

  • Column Temperature: 30°C

Procedure:

  • Prepare a standard curve by making serial dilutions of a known concentration of this compound in the mobile phase.

  • Inject each standard and sample onto the HPLC system.

  • Integrate the peak area corresponding to this compound.

  • Plot the peak area versus concentration for the standards to generate a calibration curve.

  • Determine the concentration of this compound in the samples using the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis Stock Solution Stock Solution Aliquoting Aliquoting Stock Solution->Aliquoting Inert Gas Inert Gas Aliquoting->Inert Gas Low Temperature Low Temperature Aliquoting->Low Temperature Light Protection Light Protection Aliquoting->Light Protection Time Point Sampling Time Point Sampling Low Temperature->Time Point Sampling HPLC-UV Analysis HPLC-UV Analysis Time Point Sampling->HPLC-UV Analysis Data Evaluation Data Evaluation HPLC-UV Analysis->Data Evaluation

Caption: Experimental workflow for stability testing.

troubleshooting_logic Inconsistent Results Inconsistent Results Check Stock Integrity Check Stock Integrity Inconsistent Results->Check Stock Integrity Degradation Confirmed? Degradation Confirmed? Check Stock Integrity->Degradation Confirmed? Prepare Fresh Stock Prepare Fresh Stock Degradation Confirmed?->Prepare Fresh Stock Yes Review Handling Protocol Review Handling Protocol Degradation Confirmed?->Review Handling Protocol No Prepare Fresh Stock->Review Handling Protocol Continue Experiment Continue Experiment Review Handling Protocol->Continue Experiment

Caption: Troubleshooting inconsistent experimental results.

pufa_signaling_pathway PUFA Polyunsaturated Fatty Acid (e.g., this compound) COX_LOX COX / LOX Enzymes PUFA->COX_LOX GPCR G-Protein Coupled Receptors PUFA->GPCR Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes COX_LOX->Prostaglandins_Leukotrienes Inflammatory_Response Inflammatory Response Prostaglandins_Leukotrienes->Inflammatory_Response Downstream_Signaling Downstream Signaling (e.g., cAMP, Ca2+) GPCR->Downstream_Signaling Gene_Expression Changes in Gene Expression Downstream_Signaling->Gene_Expression

Caption: Generalized PUFA signaling pathways.

References

Technical Support Center: Polyunsaturated Fatty Acid (PUFA) Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of polyunsaturated fatty acids (PUFAs).

Frequently Asked Questions (FAQs)

Q1: My PUFA sample is degrading during purification. What are the likely causes and how can I prevent this?

A1: PUFA degradation is most commonly caused by oxidation due to their high degree of unsaturation.[1] Exposure to heat, light, and oxygen can accelerate this process.[2]

Preventative Measures:

  • Minimize Oxygen Exposure: Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible. Use degassed solvents.

  • Control Temperature: Perform purification steps at low temperatures. For instance, enzymatic hydrolysis can be carried out at around 40°C, while low-temperature crystallization may require temperatures as low as -85°C.[3]

  • Protect from Light: Use amber glass vials or wrap containers in aluminum foil.

  • Add Antioxidants: Consider adding antioxidants like BHT (butylated hydroxytoluene) during extraction and storage to prevent oxidation.[4]

  • Use Gentle Methods: Enzymatic methods are often preferred over harsh chemical treatments that involve high temperatures or extreme pH, which can cause cis-trans isomerization and oxidation.[2][5]

Q2: I'm having trouble separating saturated and monounsaturated fatty acids from my PUFA mixture. What are the recommended methods?

A2: Two common and effective methods for removing saturated and monounsaturated fatty acids are urea (B33335) complexation and low-temperature crystallization.

  • Urea Complexation: This technique relies on the ability of urea to form crystalline inclusion complexes with straight-chain saturated and monounsaturated fatty acids, leaving the bulkier, kinked PUFAs in the liquid phase. It is a widely used method for concentrating omega-3 PUFAs.[6]

  • Low-Temperature Crystallization: At low temperatures, saturated and monounsaturated fatty acids have higher melting points and will crystallize out of a solvent, while PUFAs remain in the liquid phase. This method is also known as winterization.[7][8]

Q3: What is the best way to separate different types of PUFAs, such as EPA and DHA?

A3: Separating individual PUFAs, like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), requires more selective techniques. Silver-ion chromatography is a highly effective method for this purpose. This technique separates fatty acids based on the number and position of their double bonds. The pi electrons of the double bonds interact with silver ions, and the strength of this interaction determines the retention time on the column, allowing for the separation of different PUFAs.[9][10] High-performance liquid chromatography (HPLC) with a silver-thiolate stationary phase has been shown to achieve high purity separation of EPA (>95%) and DHA (>99%).[11]

Q4: I am observing peak tailing and poor resolution during the GC analysis of my purified PUFAs. What could be the problem?

A4: Poor peak shape and resolution in gas chromatography (GC) of PUFAs can stem from several issues:

  • Underivatized Fatty Acids: Free fatty acids are polar and can interact with the column, leading to peak tailing. It is crucial to convert them to their more volatile and less polar fatty acid methyl esters (FAMEs) before GC analysis.[12][13]

  • Thermal Degradation: High temperatures in the GC injector or column can cause the degradation of heat-sensitive PUFAs.[14]

  • Column Choice: The choice of GC column is critical. Highly polar cyanopropyl-based capillary columns are often recommended for resolving cis and trans isomers of PUFAs.[13]

  • Injection Technique: Issues with the injection port, such as a contaminated liner or septum, can also affect peak shape.

Troubleshooting Guides

Issue 1: Low Yield of PUFAs After Urea Complexation
Potential Cause Troubleshooting Step Rationale
Incorrect Urea to Fatty Acid Ratio Optimize the urea to fatty acid (or fatty acid ethyl ester) ratio. A common starting point is a 2:1 to 4:1 (w/w) ratio.[6][15]An insufficient amount of urea will not effectively remove all saturated and monounsaturated fatty acids, while an excessive amount may lead to the co-precipitation of some PUFAs, reducing the yield.
Inappropriate Crystallization Temperature Adjust the crystallization temperature. Lower temperatures (e.g., -15°C to 5°C) generally result in higher PUFA concentration in the filtrate but may decrease the overall yield.[16]Temperature significantly affects the solubility and crystallization of the urea-fatty acid adducts.
Insufficient Crystallization Time Increase the crystallization time. A duration of 2.5 to 12 hours is often reported.[3][6]Allowing sufficient time ensures the complete formation and precipitation of the urea complexes.
Incomplete Dissolution of Urea Ensure urea is completely dissolved in the solvent (typically ethanol) before adding the fatty acid mixture. The solution should be saturated.[16]Undissolved urea will not be available to form complexes with the saturated and monounsaturated fatty acids.
Issue 2: Co-elution of Isomers in HPLC Analysis
Potential Cause Troubleshooting Step Rationale
Inadequate Stationary Phase For separation of cis-trans and positional isomers, a standard C18 column may not provide sufficient resolution. Utilize a silver-ion impregnated column (argentation chromatography).[9][10]The interaction between the double bonds of the PUFAs and the silver ions on the stationary phase provides a unique separation mechanism based on the degree and geometry of unsaturation.
Suboptimal Mobile Phase Composition Optimize the mobile phase. For silver-ion HPLC, a non-polar mobile phase with a small amount of a polar modifier is often used (e.g., heptane/acetone, 95:5, v/v).[11]The mobile phase composition influences the strength of the interaction between the PUFAs and the silver ions, thereby affecting their retention and separation.
Incorrect Column Temperature Control the column temperature. For some silver-ion HPLC separations, a lower temperature (e.g., 10°C) can improve resolution.[17]Temperature can affect the kinetics of the complexation-decomplexation process between the PUFAs and the silver ions.

Quantitative Data Summary

The following tables summarize typical purity and yield data for common PUFA purification techniques.

Table 1: Purity of PUFAs after Various Purification Methods

Purification Method Target PUFA Starting Purity Final Purity Reference
Urea ComplexationTotal n-3 PUFA25.91%70.05%[15]
Low-Temp. Crystallization (-40°C)DHA22%61%[3]
Enzymatic (Selective Esterification)DHANot specified91 wt%[2][18]
Enzymatic (Selective Esterification)GLANot specified98 wt%[2][18]
Enzymatic (Selective Esterification)Arachidonic AcidNot specified96 wt%[2][18]
Enzymatic (Selective Alcoholysis)Ethyl-DHANot specified90 wt%[2][18]
Silver-Thiolate HPLCEPANot specified>95%[11]
Silver-Thiolate HPLCDHANot specified>99%[11]

Table 2: Yield and Recovery in PUFA Purification

Purification Method PUFA Concentrate Yield/Recovery Conditions Reference
Urea ComplexationEPA, DPA, DHA82.31% recovery2.38:1 urea/FAEE, 15°C, 2.5h[6]
Low-Temp. Crystallization (-20°C)EPA + DHA26% liquid recovery4:1 urea-to-fatty acid ratio[15]
Enzymatic (Lipase-catalyzed acidolysis)DHA+EPA ethyl esters89-94% molar conversion60°C in n-hexane[19]

Experimental Protocols

Protocol 1: FAMEs Preparation for GC Analysis

This protocol is a general guideline for the preparation of Fatty Acid Methyl Esters (FAMEs) for subsequent analysis by Gas Chromatography (GC).[12][13]

  • Saponification:

    • To your lipid extract, add a solution of methanolic sodium hydroxide (B78521) (e.g., 0.5 M).

    • Reflux the mixture to saponify the glycerides, converting them to free fatty acid salts.

  • Esterification:

    • Add an esterifying agent, such as boron trifluoride in methanol (B129727) (e.g., 14% BF3/MeOH).

    • Heat the mixture (e.g., at 100°C for a specified time) to convert the fatty acid salts to FAMEs.

  • Extraction:

    • After cooling, add a non-polar solvent (e.g., hexane (B92381) or heptane) and water to extract the FAMEs into the organic phase.

    • Separate the organic layer containing the FAMEs.

  • Analysis:

    • The extracted FAMEs are now ready for injection into the GC.

Visualizations

PUFA_Purification_Workflow cluster_start Starting Material cluster_pretreatment Pre-treatment cluster_bulk_separation Bulk Separation of Saturated/Monounsaturated FFAs cluster_fine_purification Fine Purification of PUFAs cluster_final_product Final Product & Analysis Raw_Oil Raw Oil (e.g., Fish Oil, Algal Oil) Hydrolysis Hydrolysis (Saponification or Enzymatic) to Free Fatty Acids (FFAs) Raw_Oil->Hydrolysis Urea_Complexation Urea Complexation Hydrolysis->Urea_Complexation Method 1 Low_Temp_Crystallization Low-Temperature Crystallization Hydrolysis->Low_Temp_Crystallization Method 2 PUFA_Concentrate PUFA Concentrate Urea_Complexation->PUFA_Concentrate Low_Temp_Crystallization->PUFA_Concentrate Silver_Ion_Chromatography Silver-Ion Chromatography (HPLC) PUFA_Concentrate->Silver_Ion_Chromatography High Purity SFC Supercritical Fluid Chromatography (SFC) PUFA_Concentrate->SFC Alternative Isolated_PUFAs Isolated PUFAs (e.g., EPA, DHA) Silver_Ion_Chromatography->Isolated_PUFAs SFC->Isolated_PUFAs Analysis Analysis (GC-FID, LC-MS) Isolated_PUFAs->Analysis

Caption: General workflow for the purification of PUFAs from raw oil.

Troubleshooting_Oxidation Problem Problem: PUFA Degradation (Oxidation) Cause1 Cause: Oxygen Exposure Problem->Cause1 Cause2 Cause: High Temperature Problem->Cause2 Cause3 Cause: Light Exposure Problem->Cause3 Solution4 General Solution: Add antioxidants (e.g., BHT) Problem->Solution4 Preventative Step Solution1 Solution: Work under inert gas (N2/Ar) Use degassed solvents Cause1->Solution1 Solution2 Solution: Perform steps at low temp. Use gentle heating Cause2->Solution2 Solution3 Solution: Use amber vials Protect from direct light Cause3->Solution3

Caption: Troubleshooting logic for preventing PUFA oxidation.

References

Technical Support Center: 2,4,6,8-Decatetraenoic Acid Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical method validation of 2,4,6,8-decatetraenoic acid. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for the quantification of this compound?

A1: The most common analytical techniques for this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). HPLC is often preferred as it can be performed at ambient temperatures, minimizing the risk of isomerization or degradation of the highly unsaturated fatty acid.[1][2] GC-MS offers high sensitivity and specificity but typically requires derivatization of the fatty acid to increase its volatility.[3][4]

Q2: Why is derivatization necessary for the GC-MS analysis of this compound?

A2: Derivatization is crucial for GC-MS analysis of fatty acids like this compound to improve their thermal stability and volatility.[3][4] The process converts the polar carboxylic acid group into a less polar ester, such as a methyl ester (FAME) or pentafluorobenzyl (PFB) ester, which results in better peak shape and sensitivity during analysis.[3][5]

Q3: My this compound standard seems to be degrading. What are the best storage and handling conditions?

A3: this compound is a conjugated polyunsaturated fatty acid and is susceptible to oxidation and light-induced degradation. It is recommended to store the compound as a solid under argon or nitrogen at -20°C, protected from light.[6] Prepare solutions fresh and in a solvent purged with an inert gas. Minimize exposure to air and light during all experimental steps.

Q4: I am observing poor peak shape (tailing or fronting) in my HPLC analysis. What are the potential causes?

A4: Poor peak shape in HPLC can be attributed to several factors. Peak tailing may be caused by active sites on the column, secondary interactions between the analyte and the stationary phase, or column overload.[7] Peak fronting can be a result of injecting the sample in a solvent significantly stronger than the mobile phase or column collapse. Ensure your sample is dissolved in a solvent similar in composition to the initial mobile phase.[8]

Q5: How can I minimize matrix effects when analyzing this compound in complex biological samples?

A5: Matrix effects, which can cause ion suppression or enhancement in mass spectrometry, can be minimized through effective sample preparation. Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation can help remove interfering components from the sample matrix.[9] The choice of method will depend on the sample type and the required sensitivity of the assay.

Troubleshooting Guides

HPLC Method Troubleshooting
IssuePossible CauseSuggested Solution
No or Low Peak Response Improper sample preparation leading to analyte loss.Optimize extraction and cleanup procedures. Ensure complete dissolution of the sample.[9]
Incorrect wavelength setting on the UV detector.This compound has a conjugated system; ensure the detector is set to its absorbance maximum (λmax).
The analyte is not eluting from the column.Use a stronger mobile phase or a gradient elution. Check for column blockage.
Ghost Peaks Contamination in the mobile phase, injection system, or sample.Use fresh HPLC-grade solvents.[10] Clean the injector and autosampler. Run a blank to identify the source of contamination.[11]
Retention Time Drift Inconsistent mobile phase composition or flow rate.Ensure proper mixing and degassing of the mobile phase. Check the pump for leaks and proper functioning.[12]
Column temperature fluctuations.Use a column oven to maintain a stable temperature.[13]
Poor Resolution Between Isomers Inappropriate stationary phase.For separating geometric isomers, a silver-ion (Ag+) HPLC column or a specialized stationary phase with high shape selectivity may be required.[12][14]
Suboptimal mobile phase composition.Adjust the mobile phase composition, particularly the organic modifier and any additives like acetic acid.[13][15]
GC-MS Method Troubleshooting
IssuePossible CauseSuggested Solution
Broad or Tailing Peaks Active sites in the injector liner or front of the column.Use a deactivated liner and trim the front end of the column.[7][16]
Incomplete derivatization.Optimize the derivatization reaction conditions (time, temperature, reagent concentration).[3]
Low Signal Intensity Inefficient derivatization or degradation of the derivative.Ensure complete derivatization and analyze the sample promptly.[3]
Leak in the GC-MS system.Check for leaks at the injector, column fittings, and MS interface.[7]
Non-reproducible Results Inconsistent injection volume or technique.Use an autosampler for precise and reproducible injections.
Sample degradation in the hot injector.Lower the injector temperature if possible, without compromising volatilization.
High Background Noise Column bleed.Condition the column properly. Ensure the column temperature does not exceed its maximum limit.[17]
Contaminated carrier gas or gas lines.Use high-purity carrier gas and install traps to remove oxygen and moisture.[11]

Quantitative Data Summary

The following tables provide representative validation data for a hypothetical validated HPLC-UV method for this compound, based on typical values for similar conjugated fatty acids.[14][15][18]

Table 1: Linearity

Concentration (µg/mL)Peak Area (arbitrary units)
0.512,543
1.025,102
5.0124,987
10.0250,564
25.0624,321
50.01,251,678
Correlation Coefficient (r²) 0.9995

Table 2: Precision

Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6 over 3 days)
1.01.82.5
10.01.21.9
40.00.91.5

Table 3: Accuracy (Recovery)

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
2.01.9698.0
20.020.3101.5
35.034.598.6

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterValue (µg/mL)
LOD0.15
LOQ0.50

Experimental Protocols

HPLC-UV Method for this compound

1. Sample Preparation (from a biological matrix):

  • To 1 mL of sample (e.g., plasma), add an internal standard.

  • Perform liquid-liquid extraction with a suitable organic solvent (e.g., hexane (B92381):isopropanol, 3:2, v/v).

  • Vortex and centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.[8]

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with acetonitrile:water:acetic acid (70:30:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • UV Detection: 280 nm (hypothetical λmax for the conjugated system).

GC-MS Method for this compound (as FAME derivative)

1. Derivatization to Fatty Acid Methyl Ester (FAME):

  • To the extracted and dried fatty acid residue, add 1 mL of 2% methanolic sulfuric acid.

  • Heat at 60°C for 1 hour.

  • After cooling, add 1 mL of saturated sodium chloride solution.

  • Extract the FAME with 2 x 1 mL of n-hexane.

  • Pool the hexane layers and evaporate to a final volume of approximately 100 µL.

2. GC-MS Conditions:

  • Column: DB-23 or similar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 230°C at 5°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 240°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-400.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_validation Method Validation Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Derivatization Derivatization (for GC-MS) Evaporation->Derivatization HPLC HPLC Analysis Reconstitution->HPLC Specificity Specificity HPLC->Specificity GCMS GC-MS Analysis GCMS->Specificity Derivatization->GCMS Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD/LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: Workflow for the validation of an analytical method for this compound.

troubleshooting_logic Problem Analytical Problem Encountered (e.g., Poor Peak Shape) Check_System Check System Suitability (Pressure, Baseline, etc.) Problem->Check_System System_OK System OK? Check_System->System_OK Check_Method Review Method Parameters (Mobile Phase, Temp, etc.) System_OK->Check_Method Yes Fix_System Perform System Maintenance (e.g., Change Column, Clean Injector) System_OK->Fix_System No Method_OK Method Parameters Correct? Check_Method->Method_OK Check_Sample Investigate Sample Preparation (Extraction, Dilution, etc.) Method_OK->Check_Sample Yes Fix_Method Adjust Method Parameters Method_OK->Fix_Method No Sample_OK Sample Prep OK? Check_Sample->Sample_OK Consult_Guide Consult Detailed Troubleshooting Guide Sample_OK->Consult_Guide Yes Fix_Sample_Prep Optimize Sample Preparation Sample_OK->Fix_Sample_Prep No

Caption: Logical workflow for troubleshooting analytical issues.

References

troubleshooting guide for using 2,4,6,8-decatetraenoic acid in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of 2,4,6,8-decatetraenoic acid in assays. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for common challenges encountered during experimental work with this polyunsaturated fatty acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter with this compound, from preparation of solutions to assay interference.

1. Solubility Issues

Q: I am having trouble dissolving this compound in my aqueous assay buffer.

A: this compound, like many polyunsaturated fatty acids, has poor solubility in aqueous solutions. Direct addition to buffers will likely result in precipitation or an uneven suspension.

Solution:

  • Stock Solutions: First, prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are commonly used for this purpose.[1]

  • Complexing with BSA: For cell-based assays, it is crucial to complex the fatty acid with fatty-acid-free Bovine Serum Albumin (BSA).[2] This improves solubility and facilitates cellular uptake. The molar ratio of fatty acid to BSA is a critical parameter that can influence the concentration of unbound fatty acid and thus the biological effect.[1]

  • Vehicle Control: Always include a vehicle control in your experiments. This should contain the same final concentration of the organic solvent and/or BSA as your experimental samples.

Experimental Protocol: Preparation of a this compound-BSA Complex

This protocol is a general guideline and may require optimization for your specific cell type and experimental conditions.

  • Prepare a 10% (w/v) fatty-acid-free BSA solution in serum-free cell culture medium or phosphate-buffered saline (PBS). Gently stir until the BSA is completely dissolved. Warming to 37°C can aid dissolution.[3][4]

  • Prepare a high-concentration stock solution of this compound in DMSO or ethanol.

  • Warm the BSA solution to 37°C.

  • Slowly add the this compound stock solution to the BSA solution while stirring. The solution may initially become cloudy as the fatty acid precipitates before it complexes with the BSA.[5]

  • Incubate the mixture at 37°C for at least 30-60 minutes with continuous stirring to ensure complete conjugation.[5] The solution should become clear.

  • Sterile filter the final solution using a 0.22 µm filter before adding to your cell cultures.[1]

  • Prepare a vehicle control by adding the same volume of DMSO or ethanol to the BSA solution.

2. Stability and Storage

Q: My experimental results are inconsistent. Could my this compound be degrading?

A: Yes, inconsistency is a common sign of compound degradation. This compound is a polyunsaturated fatty acid with four conjugated double bonds, making it highly susceptible to oxidation and degradation, particularly when exposed to light and oxygen.[6][7]

Solution:

  • Storage:

    • Solid Form: Store the solid compound at -20°C or lower, protected from light (e.g., in an amber vial), and under an inert atmosphere (e.g., argon or nitrogen).[7][8]

    • Stock Solutions: Prepare fresh solutions for each experiment if possible. If you need to store stock solutions, keep them at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[9] Overlay the solution with an inert gas before sealing the vial.

  • Handling:

    • Perform all manipulations in subdued light or under red light conditions.[6]

    • Use degassed solvents to prepare solutions to minimize dissolved oxygen.[7]

    • Consider adding an antioxidant, such as butylated hydroxytoluene (BHT) or a tocopherol, to your stock solution to inhibit oxidation. However, be sure to run a control to ensure the antioxidant itself does not affect your assay.

ParameterRecommendation for Solid FormRecommendation for Stock Solution
Temperature -20°C or -80°C-80°C
Light Protect from light (amber vial)Protect from light (amber vial, wrap in foil)
Atmosphere Under inert gas (argon or nitrogen)Overlay with inert gas before sealing
Handling Allow to warm to room temperature before openingThaw immediately before use; avoid freeze-thaw cycles

3. Assay Interference

Q: I am observing high background or unexpected results in my fluorescence-based assay. Could this compound be interfering?

A: Yes, compounds with highly conjugated planar systems, like this compound, can interfere with fluorescence assays.[10][11] This can occur through autofluorescence (the compound itself fluoresces) or quenching (the compound absorbs the excitation or emission light of the fluorophore).

Solution:

  • Run a Compound-Only Control: Measure the fluorescence of this compound in your assay buffer at the same excitation and emission wavelengths used for your assay. This will determine if it has intrinsic fluorescence that needs to be subtracted from your experimental values.

  • Pre-read Plates: Before adding your fluorescent reporter, read the absorbance of your plate at the excitation and emission wavelengths. This can help identify interference from the "inner filter effect".[10]

  • Shift Wavelengths: If possible, use a fluorescent probe that excites and emits at longer, red-shifted wavelengths, as this can reduce interference from many library compounds.[12]

Q: My cell viability results from an MTT or Alamar Blue assay seem inaccurate after treatment with this compound.

A: Both the compound and the solvents used for its dissolution can interfere with cell viability assays.

Solution:

  • MTT Assay: The solvents (DMSO, ethanol) and BSA used to prepare your fatty acid solution can interfere with the conversion of MTT to formazan.[1] It is critical to have appropriate vehicle controls for every concentration of fatty acid tested, containing the exact same amount of solvent and BSA.

  • Alamar Blue Assay: To minimize interference, consider removing the medium containing this compound before adding the Alamar Blue reagent.[13]

Visualized Workflows and Pathways

Diagram 1: Experimental Workflow for Preparing this compound for Cell-Based Assays

G cluster_0 Stock Solution Preparation cluster_1 BSA Complexation cluster_2 Assay start Weigh solid this compound (in subdued light) dissolve Dissolve in DMSO or Ethanol (degassed solvent) start->dissolve stock High-concentration stock solution (store at -80°C under inert gas) dissolve->stock add_fa Slowly add fatty acid stock to BSA solution stock->add_fa bsa_prep Prepare 10% fatty-acid-free BSA solution warm_bsa Warm BSA solution to 37°C bsa_prep->warm_bsa warm_bsa->add_fa incubate Incubate at 37°C for 30-60 min (with stirring) add_fa->incubate filter Sterile filter (0.22 µm) incubate->filter add_to_cells Add final FA-BSA complex to cell culture filter->add_to_cells vehicle_control Add vehicle control (Solvent + BSA) to parallel culture G cluster_stability Stability Checks cluster_solubility Solubility Checks cluster_interference Interference Checks start Inconsistent Assay Results check_stability Is the compound degrading? start->check_stability check_solubility Is the compound fully dissolved? start->check_solubility check_interference Is there assay interference? start->check_interference storage Verify storage conditions (-20°C or lower, light-protected) check_stability->storage visual Visually inspect for precipitates check_solubility->visual compound_control Run 'compound only' control check_interference->compound_control handling Review handling procedures (subdued light, fresh solutions) storage->handling antioxidant Consider adding an antioxidant handling->antioxidant stability_solution Prepare fresh stock solution antioxidant->stability_solution bsa_protocol Review BSA complexation protocol (temperature, ratio) visual->bsa_protocol solubility_solution Optimize BSA:fatty acid ratio bsa_protocol->solubility_solution vehicle_control Check vehicle control results compound_control->vehicle_control assay_protocol Modify assay protocol (e.g., remove compound before reading) vehicle_control->assay_protocol interference_solution Subtract background/adjust protocol assay_protocol->interference_solution

References

preventing oxidation of 2,4,6,8-decatetraenoic acid in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,4,6,8-decatetraenoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the prevention of oxidation during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so susceptible to oxidation?

A1: this compound is a polyunsaturated fatty acid (PUFA) with four conjugated double bonds in its structure. This high degree of unsaturation makes it particularly vulnerable to oxidation. The conjugated double bond system can readily react with oxygen, leading to the formation of peroxides and other secondary oxidation products, which can compromise the integrity of your experiments.

Q2: What are the initial signs of oxidation in my this compound sample?

A2: Initial signs of oxidation can be subtle. A slight yellowing of a previously colorless solution or a faint, unpleasant odor can be indicators. For more definitive assessment, quantitative methods such as peroxide value (PV) or conjugated diene (CD) measurement are recommended as they detect the primary products of oxidation.

Q3: How should I properly store my this compound to minimize oxidation?

A3: Proper storage is critical. It is recommended to store this compound under an inert atmosphere (argon or nitrogen) at low temperatures, ideally -20°C or -80°C, in a tightly sealed vial. To prevent exposure to light, which can accelerate oxidation, use amber-colored vials or wrap clear vials in aluminum foil. For solutions, use deoxygenated solvents.

Q4: Can I use plastic containers to store my this compound solutions?

A4: It is strongly advised to avoid plastic containers for storing solutions of this compound in organic solvents. Plasticizers and other compounds can leach from the plastic into the solution, potentially contaminating your sample and catalyzing oxidation. Glass vials with polytetrafluoroethylene (PTFE)-lined caps (B75204) are the preferred choice.

Q5: What are the best antioxidants to use with this compound?

A5: The choice of antioxidant depends on the experimental system. For organic solutions, synthetic antioxidants like butylated hydroxytoluene (BHT) or natural antioxidants like α-tocopherol (Vitamin E) are effective. For aqueous systems, water-soluble antioxidants may be more appropriate. The effectiveness of different antioxidants can be compared using the methods outlined in the experimental protocols section.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Oxidation of this compound stock solution.1. Prepare fresh stock solutions frequently. 2. Aliquot stock solutions to minimize freeze-thaw cycles and exposure to air. 3. Store aliquots under an inert atmosphere at -80°C. 4. Before use, visually inspect for any color change and consider a quick quality control check (e.g., UV-Vis for conjugated diene absorbance).
High background in assays Oxidized reagents or solvents.1. Use high-purity, peroxide-free solvents. Test solvents for peroxides before use. 2. Deoxygenate all aqueous buffers and solvents by sparging with an inert gas (argon or nitrogen). 3. Prepare fresh working solutions of this compound for each experiment.
Precipitate formation in the sample Polymerization or degradation due to extensive oxidation.1. Discard the sample. 2. Review storage and handling procedures to prevent future occurrences. 3. Consider adding a suitable antioxidant to the stock solution if compatible with the experimental design.
Unexpected color change in the sample Formation of secondary oxidation products.1. Quantify the extent of oxidation using methods like the TBARS assay. 2. If oxidation is confirmed, the sample may not be suitable for the intended experiment. 3. Implement stricter preventative measures against oxidation.

Quantitative Data Summary

The following tables provide a summary of quantitative data related to the oxidation of polyunsaturated fatty acids, which can serve as a guide for experiments with this compound.

Table 1: Effect of Storage Temperature on the Stability of Polyunsaturated Fatty Acids

Storage Temperature (°C)Peroxide Value (meq O₂/kg) after 210 daysTBARS (mg MDA/kg) after 210 daysDecrease in PUFA Content
+2Significant IncreaseSignificant IncreaseSignificant
-1812.87 - 15.8211.80 - 12.90Not Significant

Data extrapolated from studies on various animal fats.[1][2]

Table 2: Comparative Efficacy of Different Antioxidants in Reducing Lipid Oxidation

AntioxidantConcentrationReduction in Peroxide Value (%)Reduction in TBARS (%)
BHT0.02%~70-80~60-70
α-Tocopherol0.05%~50-60~40-50
Rosemary Extract0.3%>80>70

Values are approximate and can vary based on the specific lipid substrate and experimental conditions.[3][4][5]

Experimental Protocols

Peroxide Value (PV) Assay

This method determines the concentration of peroxides, the primary products of lipid oxidation.

Materials:

  • This compound sample

  • Acetic acid-chloroform solution (3:2, v/v)

  • Saturated potassium iodide (KI) solution

  • 0.01 N Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • 1% Starch indicator solution

Procedure:

  • Weigh approximately 5 g of the sample into a 250 mL Erlenmeyer flask.

  • Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample.

  • Add 0.5 mL of saturated KI solution, swirl, and let it stand in the dark for 1 minute.

  • Add 30 mL of deionized water and mix thoroughly.

  • Titrate with 0.01 N Na₂S₂O₃ solution until the yellow color of iodine has almost disappeared.

  • Add 0.5 mL of 1% starch indicator solution, which will turn the solution blue.

  • Continue the titration with Na₂S₂O₃ until the blue color disappears completely.

  • Perform a blank titration with the reagents only.

  • Calculate the Peroxide Value (PV) using the following formula: PV (meq/kg) = [(S - B) × N × 1000] / W Where:

    • S = volume of Na₂S₂O₃ solution used for the sample (mL)

    • B = volume of Na₂S₂O₃ solution used for the blank (mL)

    • N = normality of the Na₂S₂O₃ solution

    • W = weight of the sample (g)

Fresh oils typically have a peroxide value of less than 10 meq/kg.[6] A rancid taste is often noticeable when the peroxide value is between 30 and 40 meq/kg.[6]

Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay measures malondialdehyde (MDA) and other secondary oxidation products.

Materials:

  • This compound sample

  • Trichloroacetic acid (TCA) solution (20%)

  • Thiobarbituric acid (TBA) solution (0.67%)

  • Malondialdehyde (MDA) standard solution

Procedure:

  • Mix 0.1 mL of the sample with 0.2 mL of 8.1% SDS, 1.5 mL of 20% acetic acid solution (pH 3.5), and 1.5 mL of 0.8% TBA.

  • Bring the total volume to 4.0 mL with distilled water.

  • Heat the mixture at 95°C for 60 minutes.

  • Cool the tubes in an ice bath and then add 1.0 mL of distilled water and 5.0 mL of a mixture of n-butanol and pyridine (B92270) (15:1, v/v).

  • Shake the mixture vigorously and centrifuge at 4,000 rpm for 10 minutes.

  • Measure the absorbance of the upper organic layer at 532 nm.

  • Prepare a standard curve using MDA solutions of known concentrations.

  • Calculate the TBARS value from the standard curve and express as mg MDA/kg of the sample.

Conjugated Diene (CD) Measurement

This spectrophotometric method is used to measure the formation of conjugated dienes, an early indicator of oxidation.

Materials:

Procedure:

  • Accurately weigh a small amount of the sample and dissolve it in a known volume of isooctane to obtain a clear solution. The concentration should be adjusted to give an absorbance reading within the linear range of the spectrophotometer.

  • Use isooctane as the reference blank.

  • Measure the absorbance of the solution at 234 nm using a UV-Vis spectrophotometer.

  • Calculate the conjugated diene value using the following formula: CD = A / (c × l) Where:

    • A = absorbance at 234 nm

    • c = concentration of the sample in the solvent (mol/L)

    • l = path length of the cuvette (cm)

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Experimental Use Sample This compound Stock_Solution Stock Solution (Store at -80°C under N2) Sample->Stock_Solution Solvent Deoxygenated Solvent Solvent->Stock_Solution Antioxidant Antioxidant (Optional) Antioxidant->Stock_Solution Working_Solution Fresh Working Solution Stock_Solution->Working_Solution Experiment Experiment Working_Solution->Experiment PV_Assay Peroxide Value Assay Experiment->PV_Assay TBARS_Assay TBARS Assay Experiment->TBARS_Assay CD_Measurement Conjugated Diene Measurement Experiment->CD_Measurement

Caption: Experimental workflow for handling this compound and assessing oxidation.

Oxidation_Pathway PUFA This compound (PUFA) Lipid_Radical Lipid Radical (L•) PUFA->Lipid_Radical Initiation Initiation (Light, Heat, Metal Ions) Initiation->PUFA Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Lipid_Radical->Peroxyl_Radical + O2 Oxygen Oxygen (O2) Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) (Primary Oxidation Product) Peroxyl_Radical->Lipid_Hydroperoxide + LH Antioxidant Antioxidant (AH) Peroxyl_Radical->Antioxidant Radical Scavenging Another_PUFA Another PUFA Molecule (LH) Secondary_Products Secondary Oxidation Products (Aldehydes, Ketones, etc.) Lipid_Hydroperoxide->Secondary_Products Decomposition Antioxidant->PUFA Protection

Caption: Simplified pathway of lipid peroxidation and the role of antioxidants.

References

Technical Support Center: Synthesis of 2,4,6,8-Decatetraenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,4,6,8-decatetraenoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most common and effective synthetic routes involve the iterative chain elongation of shorter α,β-unsaturated aldehydes. The key reactions for forming the carbon-carbon double bonds are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. A typical strategy starts with a simple aldehyde like crotonaldehyde (B89634) and extends the polyene chain in a stepwise manner.

Q2: What is a realistic overall yield to expect for the synthesis of this compound?

A2: The overall yield for a multi-step synthesis of this compound can vary significantly based on the chosen route, reaction conditions, and purification efficiency at each step. A realistic overall yield would be in the range of 10-25%. Careful optimization of each step is crucial for maximizing the final yield.

Q3: How can the all-trans (all-E) stereochemistry of the double bonds be ensured?

A3: Achieving the desired all-trans stereochemistry is a critical challenge. The Horner-Wadsworth-Emmons (HWE) reaction is generally preferred over the standard Wittig reaction for this purpose as it typically shows high E-selectivity for the newly formed double bond. Using stabilized phosphonate (B1237965) ylides in the HWE reaction favors the formation of the thermodynamically more stable E-isomer. For Wittig reactions, using stabilized ylides can also favor the E-isomer.

Q4: How stable is this compound and what are the recommended storage conditions?

A4: this compound is a polyunsaturated fatty acid and is susceptible to oxidation and isomerization, particularly when exposed to light, air (oxygen), and heat. It should be stored as a solid under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or below). It is advisable to protect it from light by using amber vials or by wrapping the container in aluminum foil.

Troubleshooting Guide

Problem: Low Yield in Wittig/HWE Reaction for Chain Elongation

Q: My Wittig or Horner-Wadsworth-Emmons reaction to extend the polyene chain is resulting in a low yield. What are the potential causes and solutions?

A: Low yields in these olefination reactions are a common issue. Here are several factors to consider and troubleshoot:

  • Reagent Purity and Stability:

    • Aldehyde: Polyunsaturated aldehydes are prone to polymerization and oxidation. Ensure your aldehyde starting material is pure and, if possible, freshly prepared or purified before use.

    • Ylide/Phosphonate: The phosphonium (B103445) salt or phosphonate ester used to generate the ylide must be pure and dry. The ylide itself is often moisture and air-sensitive and should be generated and used under an inert atmosphere.

  • Base Selection and Addition:

    • The choice of base is critical. For Wittig reactions with unstabilized ylides, strong bases like n-butyllithium or sodium hydride are common. For HWE reactions, weaker bases like sodium methoxide (B1231860) or potassium carbonate can be effective.

    • Ensure the base is of high quality and added at the appropriate temperature (often low temperatures for strong bases) to avoid side reactions.

  • Reaction Conditions:

    • Temperature: The optimal temperature can vary. While ylide formation may require low temperatures, the reaction with the aldehyde may proceed better at room temperature or with gentle heating.

    • Solvent: The choice of solvent can influence the solubility of reagents and the reaction rate. Anhydrous solvents like THF or DMF are commonly used.

  • Side Reactions:

    • Aldol Condensation: The aldehyde can undergo self-condensation, especially in the presence of base. This can be minimized by adding the aldehyde slowly to the pre-formed ylide.

    • Michael Addition: If the ylide is also a good nucleophile, it can potentially undergo Michael addition to the α,β-unsaturated aldehyde.

Problem: Formation of a Mixture of Geometric Isomers

Q: I am obtaining a mixture of E/Z isomers in my product. How can I improve the stereoselectivity for the all-E isomer?

A: Achieving high stereoselectivity is key to obtaining the desired all-trans product. Consider the following strategies:

  • Reaction Type: The Horner-Wadsworth-Emmons (HWE) reaction is generally superior to the Wittig reaction for producing E-alkenes with high selectivity. The use of phosphonate esters with electron-withdrawing groups can further enhance E-selectivity.

  • Ylide Stabilization:

    • In both Wittig and HWE reactions, stabilized ylides (e.g., those with an adjacent ester or ketone group) tend to give a higher proportion of the E-isomer.

    • For the HWE reaction, the structure of the phosphonate can be modified to influence stereoselectivity.

  • Reaction Conditions:

    • Cations: In some cases, the presence of certain metal cations (e.g., Li+) can influence the stereochemical outcome. Using sodium or potassium bases may favor the E-isomer.

    • Solvent: The polarity of the solvent can affect the transition state of the reaction and thus the E/Z ratio.

  • Purification: If a mixture of isomers is unavoidable, purification by column chromatography on silica (B1680970) gel or silver nitrate-impregnated silica gel, or by recrystallization, may be necessary to isolate the desired all-E isomer.

Problem: Difficulty in Purifying the Final Product

Q: The purification of the final this compound is challenging. What are the recommended methods?

A: Purification of the final product can be complicated by its polarity and potential instability. Here are some recommended approaches:

  • Crystallization: This is often the most effective method for obtaining high-purity this compound. A suitable solvent system (e.g., hexane (B92381)/ethyl acetate, ethanol (B145695)/water) should be determined empirically. Cooling the solution slowly can promote the formation of well-defined crystals.

  • Column Chromatography:

    • Silica Gel Chromatography: This can be used to separate the product from less polar impurities. A gradient elution system, for example with hexane and ethyl acetate, is typically employed. Due to the acidic nature of the product, tailing can be an issue. Adding a small amount of acetic acid to the eluent can help to mitigate this.

    • Reverse-Phase Chromatography: For more polar impurities, reverse-phase chromatography (e.g., with a C18 column) using a solvent system like methanol/water or acetonitrile/water can be effective.

  • Acid-Base Extraction: The carboxylic acid can be separated from neutral impurities by dissolving the crude product in an organic solvent (e.g., diethyl ether or ethyl acetate) and extracting with a mild aqueous base (e.g., sodium bicarbonate solution). The aqueous layer containing the carboxylate salt is then washed with fresh organic solvent, and the aqueous layer is acidified (e.g., with dilute HCl) to precipitate the pure carboxylic acid, which is then extracted back into an organic solvent.

Problem: Incomplete Hydrolysis of the Ester Precursor

Q: The final hydrolysis of the ethyl decatetraenoate to the carboxylic acid is not proceeding to completion. How can I drive the reaction forward?

A: Incomplete hydrolysis is a common issue in ester-to-acid conversions. Here are some ways to improve the reaction:

  • Reaction Conditions:

    • Acid-Catalyzed Hydrolysis: This is a reversible reaction. To drive the equilibrium towards the products, a large excess of water should be used. The reaction is typically carried out under reflux in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid.

    • Base-Mediated Saponification: This is an irreversible reaction and often gives higher yields. The ester can be treated with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide in a co-solvent such as ethanol or THF. The reaction is typically heated to ensure completion. An acidic workup is then required to protonate the carboxylate salt and precipitate the carboxylic acid.

  • Reaction Time: Polyconjugated esters can be sterically hindered, and hydrolysis may require longer reaction times than for simple esters. Monitor the reaction by TLC or another analytical method to determine when it has gone to completion.

  • Purity of the Ester: Impurities in the ester starting material may interfere with the hydrolysis reaction. Ensure the ester is reasonably pure before proceeding with hydrolysis.

Experimental Protocols

A plausible stepwise synthesis of (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoic acid is outlined below, starting from crotonaldehyde.

Step 1: Synthesis of (E,E)-2,4-Hexadienal (Sorbic Aldehyde)

This step involves a Wittig or HWE reaction of crotonaldehyde with an appropriate C2 synthon. For example, using the Wittig reagent derived from (formylmethyl)triphenylphosphonium chloride.

Step 2: Synthesis of (E,E,E)-2,4,6-Octatrienal

This step involves a subsequent Wittig or HWE reaction on (E,E)-2,4-hexadienal to add another two carbons.

Step 3: Synthesis of Ethyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate

This is the final chain elongation step, reacting (E,E,E)-2,4,6-octatrienal with a stabilized ylide such as (ethoxycarbonylmethyl)triphenylphosphorane or triethyl phosphonoacetate in an HWE reaction to favor the E-isomer.

  • Example Protocol (HWE Reaction):

    • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous THF at 0°C under an argon atmosphere, add triethyl phosphonoacetate (1.1 equivalents) dropwise.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Cool the resulting solution back to 0°C and add a solution of (E,E,E)-2,4,6-octatrienal (1.0 equivalent) in anhydrous THF dropwise.

    • Stir the reaction mixture at room temperature and monitor by TLC until the starting aldehyde is consumed.

    • Quench the reaction by carefully adding saturated aqueous ammonium (B1175870) chloride solution.

    • Extract the product with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield ethyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate.

Step 4: Hydrolysis to (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoic acid

  • Example Protocol (Base-Mediated Hydrolysis):

    • Dissolve ethyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate (1.0 equivalent) in a mixture of ethanol and water.

    • Add an aqueous solution of sodium hydroxide (2-3 equivalents).

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting ester is no longer present.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any neutral impurities.

    • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with dilute hydrochloric acid.

    • The desired carboxylic acid will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

    • The product can be further purified by recrystallization.

Data Presentation

Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons (HWE) Reactions for Polyene Synthesis

FeatureWittig ReactionHorner-Wadsworth-Emmons (HWE) Reaction
Phosphorus Reagent Phosphonium YlidePhosphonate Carbanion
Reactivity of Ylide Generally more basicGenerally more nucleophilic and less basic
Stereoselectivity Unstabilized ylides favor Z-alkenes; Stabilized ylides favor E-alkenesGenerally high E-selectivity, especially with stabilized phosphonates
Byproduct Triphenylphosphine oxideWater-soluble phosphate (B84403) ester
Byproduct Removal Can be difficult (often requires chromatography)Easily removed by aqueous extraction
Reaction with Ketones Can be sluggish, especially with stabilized ylidesGenerally reacts well with both aldehydes and ketones

Table 2: Illustrative Optimization of Reaction Conditions for HWE Chain Elongation

EntryBase (equivalents)SolventTemperature (°C)Time (h)Yield (%)E/Z Ratio
1NaH (1.1)THF0 to 2546590:10
2NaH (1.1)DME0 to 2547092:8
3K2CO3 (1.5)DMF50655>95:5
4DBU (1.2)Acetonitrile25375>95:5
5NaOMe (1.1)Methanol2546088:12

Note: This data is illustrative and the optimal conditions should be determined experimentally for each specific substrate.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1 cluster_step2 Step 2 cluster_step3 Step 3 cluster_step4 Step 4 Crotonaldehyde Crotonaldehyde Hexadienal (E,E)-2,4-Hexadienal Crotonaldehyde->Hexadienal Wittig/HWE C2_Synthon1 C2 Wittig/HWE Reagent C2_Synthon1->Hexadienal Octatrienal (E,E,E)-2,4,6-Octatrienal Hexadienal->Octatrienal Wittig/HWE Decatetraenoate Ethyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate Octatrienal->Decatetraenoate Wittig/HWE C2_Synthon2 C2 Wittig/HWE Reagent C2_Synthon2->Octatrienal Final_Product (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoic acid Decatetraenoate->Final_Product Hydrolysis C2_Ester_Synthon C2 Ester Wittig/HWE Reagent C2_Ester_Synthon->Decatetraenoate

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Low_Yield Start Low Yield in Olefination Step Check_Reagents Check Purity of Aldehyde and Ylide/Phosphonate Start->Check_Reagents Impure_Reagents Purify Aldehyde (distillation/chromatography) and Use Fresh/Pure Ylide Precursors Check_Reagents->Impure_Reagents Impure Check_Base Review Base and Addition Method Check_Reagents->Check_Base Pure Yield_Improved Yield Improved Impure_Reagents->Yield_Improved Incorrect_Base Use High-Purity Base, Optimize Addition Temperature and Rate Check_Base->Incorrect_Base Incorrect Check_Conditions Evaluate Reaction Temperature and Solvent Check_Base->Check_Conditions Correct Incorrect_Base->Yield_Improved Suboptimal_Conditions Screen Different Solvents and Optimize Temperature Profile Check_Conditions->Suboptimal_Conditions Suboptimal Check_Side_Reactions Analyze Crude Mixture for Byproducts (e.g., Aldol, Michael) Check_Conditions->Check_Side_Reactions Optimal Suboptimal_Conditions->Yield_Improved Side_Reactions_Present Modify Reaction Setup (e.g., Slow Aldehyde Addition to Pre-formed Ylide) Check_Side_Reactions->Side_Reactions_Present Present Check_Side_Reactions->Yield_Improved Absent Side_Reactions_Present->Yield_Improved

Caption: Troubleshooting decision tree for low reaction yield.

Technical Support Center: Polyunsaturated Fatty Acid (PUFA) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for polyunsaturated fatty acid (PUFA) analysis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues in your workflow.

Troubleshooting Guides

This section provides solutions to common problems encountered during PUFA analysis, from sample preparation to data interpretation.

Sample Preparation

Question: I'm observing extraneous peaks in my chromatogram. What is the likely source of contamination?

Answer: Contamination is a frequent issue in fatty acid analysis. Extraneous peaks can often be traced back to plastic materials and solvents used during sample preparation. It is recommended to use glass materials whenever possible and to run blank samples with your solvents to identify any contaminants.

Question: My recovery of long-chain PUFAs seems low and inconsistent. What could be the cause?

Answer: Low and inconsistent recovery of long-chain PUFAs can stem from several factors during the extraction and derivatization steps. Inefficient extraction from the sample matrix can lead to loss of material. Additionally, the derivatization process, typically methylation to form fatty acid methyl esters (FAMEs), may be incomplete. It is crucial to optimize both the extraction solvent system and the methylation reaction conditions (e.g., time, temperature, and reagent concentration) for your specific sample type. A simplified one-step extraction and methylation method has been shown to potentially increase the recovery of long-chain fatty acids.[1]

Question: How can I prevent the degradation of my PUFA samples during storage and preparation?

Answer: PUFAs are highly susceptible to oxidation due to their multiple double bonds. To prevent degradation, samples should be stored at -80°C. The addition of antioxidants, such as butylated hydroxytoluene (BHT), during the extraction process can also minimize oxidation. It is also advisable to handle samples under a nitrogen or argon atmosphere whenever possible to reduce exposure to oxygen.

Gas Chromatography (GC) Analysis

Question: I am having trouble separating isomeric PUFAs. How can I improve my GC resolution?

Answer: The separation of isomeric PUFAs, such as omega-3 and omega-6 fatty acids with the same chain length and number of double bonds, can be challenging. To improve resolution, consider the following:

  • Column Selection: Use a highly polar capillary column, such as one with a high cyanopropyl content, which is specifically designed for the separation of FAMEs.

  • Temperature Program: Optimize the oven temperature program. A slower temperature ramp can improve the separation of closely eluting peaks.

  • Carrier Gas Flow Rate: Adjust the flow rate of the carrier gas (e.g., helium or hydrogen) to the optimal velocity for your column dimensions.

Question: My PUFA peaks are tailing. What is causing this and how can I fix it?

Answer: Peak tailing in GC analysis of PUFAs is often a result of incomplete derivatization or active sites in the GC system.[2] Ensure your derivatization reaction goes to completion. If the problem persists, check for and address any active sites in the injector liner, column, or detector. Using a derivatization agent can help create less polar compounds that are more easily analyzed.[3]

Question: I am concerned about the thermal stability of long-chain PUFAs during GC analysis. What precautions should I take?

Answer: Long-chain PUFAs can degrade at high temperatures in the GC injector.[2] To mitigate this, use a cool on-column or programmable temperature vaporization (PTV) injector if available. These injection techniques introduce the sample into the column at a lower initial temperature, minimizing thermal stress on the analytes.

Quantification and Data Interpretation

Question: What is the best approach for accurate quantification of PUFAs?

Answer: For accurate quantification, the use of an internal standard is highly recommended. An odd-chain fatty acid, such as C17:0 or C23:0, that is not naturally present in the sample is a good choice. The internal standard should be added at the very beginning of the sample preparation process to account for any losses during extraction and derivatization. Expressing results as absolute concentrations (e.g., µg/g of sample) rather than relative percentages provides more accurate and comparable data.

Question: I see conflicting reports on PUFA levels in similar samples. Why is there so much variability in the literature?

Answer: Variability in reported PUFA levels can arise from differences in methodology, including sample handling, extraction and derivatization techniques, and the GC or LC-MS conditions used.[2] Furthermore, expressing results as a relative percentage of total fatty acids can be misleading if the total fatty acid content varies between samples.[2] For this reason, standardized protocols and reporting of absolute concentrations are crucial for improving the comparability of data across studies.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using LC-MS over GC-MS for PUFA analysis?

A1: While GC-MS is a well-established and powerful technique for PUFA analysis, LC-MS offers several advantages. LC-MS can often be performed without the need for derivatization, which simplifies sample preparation and reduces the risk of analyte degradation or alteration.[4][5] This is particularly beneficial for the analysis of free fatty acids and for preserving the native structure of the molecules.

Q2: How do I choose the right derivatization reagent for my PUFA analysis?

A2: The choice of derivatization reagent depends on the specific requirements of your analysis and the detector being used. For GC-FID or GC-MS analysis of total fatty acids, boron trifluoride in methanol (B129727) (BF3-methanol) or methanolic HCl are commonly used to prepare FAMEs. For LC-MS analysis where derivatization is needed to improve ionization efficiency, other reagents might be more suitable. It's important to select a reagent and reaction conditions that ensure complete derivatization without causing isomerization or degradation of the PUFAs.[3]

Q3: Can I analyze free fatty acids directly without derivatization?

A3: Direct analysis of free fatty acids without derivatization can be challenging with traditional GC methods due to their polarity and potential for peak tailing. However, specialized GC columns designed for the analysis of free fatty acids are available. Alternatively, LC-MS is well-suited for the direct analysis of underivatized free fatty acids.[4]

Q4: What are the key considerations for analyzing PUFAs in complex biological matrices?

A4: When analyzing PUFAs in complex matrices like plasma, tissues, or cells, efficient extraction and cleanup are critical. The chosen extraction method must effectively isolate lipids from other cellular components. Solid-phase extraction (SPE) can be a valuable tool for fractionating different lipid classes and removing interfering substances before instrumental analysis.[6]

Q5: How can I confirm the identity of a PUFA peak in my chromatogram?

A5: Peak identification should be based on a comparison of retention times with authentic standards run under the same chromatographic conditions. For unambiguous identification, especially in complex mixtures, mass spectrometry (MS) detection is invaluable. The fragmentation pattern of the analyte in the mass spectrometer provides structural information that can confirm its identity. Comparing relative retention times to FAME standards is a common practice, but misidentifications have been reported, so confirmation with MS is recommended where possible.[7]

Summary of Common Pitfalls and Solutions

Pitfall Potential Cause(s) Recommended Solution(s)
Contamination Leaching from plasticware, impure solvents.Use glass labware; run solvent blanks.
Low PUFA Recovery Incomplete extraction, sample loss during transfers, incomplete derivatization.Optimize extraction protocol; minimize transfer steps; use an internal standard; optimize derivatization conditions.
PUFA Degradation Oxidation, thermal degradation during GC analysis.Add antioxidants (e.g., BHT); store samples at -80°C; use cool on-column or PTV injection.
Poor Chromatographic Resolution Inappropriate GC column, suboptimal temperature program or carrier gas flow rate.Use a highly polar capillary column; optimize GC method parameters.
Peak Tailing Incomplete derivatization, active sites in the GC system.Ensure complete derivatization; use a deactivated injector liner and column.
Inaccurate Quantification No internal standard, expression as relative percentages.Use an appropriate internal standard; report absolute concentrations.
Peak Misidentification Reliance solely on retention time.Confirm peak identity using mass spectrometry and comparison with authentic standards.

Experimental Protocols

Protocol 1: Total Fatty Acid Analysis from Biological Tissues using GC-MS

This protocol outlines a standard method for the extraction of total lipids and subsequent analysis of fatty acid composition as FAMEs by GC-MS.

1. Lipid Extraction (Folch Method) a. Homogenize a known weight of tissue (e.g., 50-100 mg) in a 2:1 (v/v) mixture of chloroform:methanol. b. Add an internal standard (e.g., C17:0 or C23:0) at a known concentration. c. Vortex thoroughly and allow the extraction to proceed for at least 20 minutes at room temperature. d. Add 0.2 volumes of 0.9% NaCl solution, vortex again, and centrifuge to separate the phases. e. Carefully collect the lower organic phase containing the lipids into a clean glass tube. f. Dry the lipid extract under a stream of nitrogen.

2. Saponification and Methylation (to FAMEs) a. To the dried lipid extract, add a known volume of 0.5 M NaOH in methanol. b. Heat at 100°C for 5-10 minutes to saponify the lipids. c. Cool the sample and add 14% boron trifluoride (BF3) in methanol. d. Heat again at 100°C for 5-10 minutes to methylate the fatty acids. e. Cool the sample and add hexane (B92381) to extract the FAMEs. f. Add saturated NaCl solution to facilitate phase separation. g. Vortex and centrifuge. h. Transfer the upper hexane layer containing the FAMEs to a GC vial.

3. GC-MS Analysis a. Inject an aliquot of the FAMEs extract onto a GC-MS system. b. GC Column: Use a highly polar capillary column (e.g., SP-2560, 100 m x 0.25 mm x 0.20 µm). c. Oven Program: Start at a lower temperature (e.g., 140°C), hold for a few minutes, then ramp at a slow rate (e.g., 4°C/min) to a final temperature (e.g., 240°C) and hold. d. Injector: Use a split/splitless injector at a temperature that minimizes degradation (e.g., 250°C). e. MS Detector: Operate in scan mode to acquire full mass spectra for peak identification or in selected ion monitoring (SIM) mode for targeted quantification.

Visualizations

Experimental Workflow for PUFA Analysis

PUFA_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_result Final Output Sample Biological Sample Homogenization Homogenization Sample->Homogenization Extraction Lipid Extraction (e.g., Folch method) Homogenization->Extraction Derivatization Derivatization (e.g., Methylation to FAMEs) Extraction->Derivatization GC_LC_MS GC-MS or LC-MS Analysis Derivatization->GC_LC_MS Peak_Integration Peak Integration GC_LC_MS->Peak_Integration Quantification Quantification (with Internal Standard) Peak_Integration->Quantification Identification Peak Identification (vs. Standards & MS Library) Peak_Integration->Identification Report Data Reporting Quantification->Report Identification->Report

Caption: A generalized workflow for the analysis of polyunsaturated fatty acids.

Arachidonic Acid Signaling Pathway

Arachidonic_Acid_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 hydrolysis AA Arachidonic Acid (AA) PLA2->AA COX Cyclooxygenases (COX-1, COX-2) AA->COX LOX Lipoxygenases (LOX) AA->LOX CYP450 Cytochrome P450 (CYP450) AA->CYP450 PGs Prostaglandins (PGs) Thromboxanes (TXs) COX->PGs LTs Leukotrienes (LTs) Lipoxins (LXs) LOX->LTs EETs_HETEs EETs & HETEs CYP450->EETs_HETEs

Caption: The enzymatic conversion of arachidonic acid into various eicosanoids.

References

Technical Support Center: Stability of Polyunsaturated Fatty Acids in Different Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polyunsaturated fatty acids (PUFAs) in various solvents.

Troubleshooting Guides

Issue: Rapid Degradation of PUFA in Solution

Q1: My PUFA solution (e.g., DHA in ethanol) is showing signs of degradation (yellowing, precipitation, off-odor) much faster than expected. What are the possible causes and how can I troubleshoot this?

A1: Rapid degradation of PUFAs in solution is a common issue stemming from their high susceptibility to oxidation. The primary culprits are exposure to oxygen, light, heat, and the presence of pro-oxidants. The choice of solvent can also play a critical role.

Troubleshooting Steps:

  • Review Your Solvent Choice:

    • Polar Protic Solvents (e.g., Ethanol, Methanol): While PUFAs are soluble in these, their protic nature can sometimes facilitate certain degradation pathways. Additionally, these solvents can dissolve trace amounts of water and other impurities that may promote oxidation.

    • Chlorinated Solvents (e.g., Chloroform): Chloroform can contain trace amounts of acidic impurities (e.g., HCl) and phosgene (B1210022) upon degradation, which can accelerate PUFA decomposition. It is crucial to use high-purity, stabilized chloroform.

    • Non-Polar Solvents (e.g., Hexane): While generally less reactive, the solubility of some PUFAs might be lower, and the lack of antioxidant solubility in these solvents can be a factor.

  • Check Your Handling and Storage Procedures:

    • Oxygen Exposure: Ensure all solutions are prepared and stored under an inert atmosphere (e.g., argon or nitrogen). Use solvents that have been sparged with an inert gas.

    • Light Exposure: Protect your solutions from light by using amber glass vials or wrapping containers in aluminum foil.

    • Temperature: Store PUFA solutions at low temperatures, ideally -20°C or -80°C, to slow down the rate of oxidation.

  • Evaluate for Contaminants:

    • Metal Ions: Trace metal ions (e.g., iron, copper) are potent catalysts for lipid peroxidation. Ensure all glassware is thoroughly cleaned and consider using chelating agents like EDTA in your experimental system if metal contamination is suspected.

    • Peroxides in Solvents: Ethers and other solvents can form peroxides over time. Use freshly opened bottles of high-purity solvents or test for the presence of peroxides before use.

dot

G Troubleshooting Workflow: PUFA Degradation start Start: PUFA Degradation Observed check_solvent Review Solvent Choice and Purity start->check_solvent check_handling Examine Handling & Storage Procedures start->check_handling check_contaminants Investigate Potential Contaminants start->check_contaminants implement_changes Implement Corrective Actions check_solvent->implement_changes check_handling->implement_changes check_contaminants->implement_changes retest Retest PUFA Stability implement_changes->retest retest->start Issue Persists resolved Issue Resolved retest->resolved

Caption: Troubleshooting workflow for unexpected PUFA degradation.

Frequently Asked Questions (FAQs)

Q2: Which solvent is best for long-term storage of PUFAs?

A2: For long-term storage, it is generally recommended to store PUFAs neat (undiluted) in a sealed ampule under an inert gas at -80°C. If a solvent is necessary, a non-polar solvent like hexane, which has been deoxygenated, can be a good choice due to its lower reactivity compared to polar or chlorinated solvents. However, always verify the solubility of the specific PUFA in the chosen solvent. Storing PUFAs in solution is generally not recommended for extended periods due to the increased risk of oxidation.

Q3: How does solvent polarity affect PUFA stability?

A3: Solvent polarity can influence the rate and mechanism of PUFA oxidation. Polar solvents may be more likely to dissolve pro-oxidants and facilitate radical chain reactions. While direct comparative studies are limited, the general principle is that the solvent should be as inert as possible and minimize the solubility of oxidation catalysts.

Q4: Can I use antioxidants to improve the stability of my PUFA solution?

A4: Yes, adding antioxidants is a highly effective strategy. Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and alpha-tocopherol (B171835) (Vitamin E). The choice and concentration of the antioxidant may depend on the solvent and the specific PUFA. It is crucial to ensure the chosen antioxidant is soluble in your solvent system.

Q5: How can I monitor the stability of my PUFA solution over time?

A5: Several analytical methods can be used to monitor PUFA stability:

  • Peroxide Value (PV): Measures the concentration of primary oxidation products (hydroperoxides). An increase in PV indicates ongoing oxidation.

  • Conjugated Diene Measurement: The formation of conjugated dienes is an early indicator of lipid oxidation and can be measured spectrophotometrically.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can be used to quantify the remaining concentration of the parent PUFA and to detect the appearance of degradation products.

Quantitative Data on PUFA Stability

Direct comparative studies on the stability of PUFAs in a range of common organic solvents are not extensively available in the literature. The stability is highly dependent on experimental conditions. However, based on general chemical principles, a qualitative ranking of solvent suitability for maintaining PUFA stability can be inferred.

Table 1: Qualitative Ranking of Common Solvents for PUFA Stability

SolventRelative StabilityRationale
HexaneHighNon-polar and aprotic, reducing the likelihood of participating in radical reactions.
EthanolModeratePolar protic solvent; can dissolve some pro-oxidants and potentially facilitate some degradation pathways.
MethanolModerateSimilar to ethanol, but its higher polarity might increase the solubility of certain catalysts.
ChloroformLow to ModerateProne to forming acidic byproducts and free radicals, which can accelerate PUFA degradation. Use of stabilized, high-purity grades is essential.
AcetonitrileModerateApolar aprotic solvent, generally more stable than chlorinated solvents.
DMSOLowCan be prone to oxidation itself and may contain water, which can affect PUFA stability.

Note: This table provides a general guideline. The actual stability will depend on the specific PUFA, solvent purity, and experimental conditions.

Experimental Protocols

Protocol: Comparative Analysis of PUFA Stability in Different Solvents

This protocol outlines a method to compare the stability of a specific PUFA in various organic solvents.

1. Materials:

  • High-purity PUFA standard (e.g., Docosahexaenoic acid, DHA)

  • High-purity, antioxidant-free solvents (e.g., hexane, ethanol, chloroform, acetonitrile)

  • Inert gas (argon or nitrogen)

  • Amber glass vials with Teflon-lined caps

  • Analytical equipment for peroxide value determination or GC/HPLC analysis

2. Procedure:

  • Solvent Preparation: Sparge each solvent with an inert gas for at least 30 minutes to remove dissolved oxygen.

  • Stock Solution Preparation: Under a continuous stream of inert gas, prepare a stock solution of the PUFA in each of the chosen solvents at a known concentration (e.g., 10 mg/mL).

  • Aliquoting: Dispense equal volumes of each stock solution into multiple amber glass vials.

  • Headspace Purging: Purge the headspace of each vial with inert gas before sealing tightly.

  • Storage: Store the vials under controlled conditions (e.g., at 4°C in the dark).

  • Time Points: At designated time points (e.g., 0, 1, 3, 7, 14, and 30 days), remove one vial for each solvent.

  • Analysis: Analyze the samples for signs of degradation using a chosen method, such as peroxide value determination or quantification of the remaining PUFA by GC or HPLC.

3. Data Analysis:

  • Plot the peroxide value or the percentage of remaining PUFA against time for each solvent.

  • Compare the rates of degradation across the different solvents to determine the relative stability.

dot

G Experimental Workflow: PUFA Stability Assessment start Start prep_solvents Prepare Solvents (Sparge with N2/Ar) start->prep_solvents prep_stock Prepare PUFA Stock Solutions prep_solvents->prep_stock aliquot Aliquot into Vials prep_stock->aliquot purge Purge Headspace and Seal aliquot->purge store Store at Controlled Temperature purge->store analyze Analyze at Time Points (e.g., PV, GC) store->analyze compare Compare Degradation Rates analyze->compare end End compare->end

Caption: General experimental workflow for assessing PUFA stability.

Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with peak tailing in the gas chromatography (GC) analysis of fatty acids.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the GC analysis of fatty acids?

Peak tailing is a phenomenon observed in chromatography where the latter half of a peak is broader than the front half, resulting in an asymmetrical peak shape.[1] In an ideal chromatographic separation, peaks should be symmetrical (Gaussian).[2] Peak tailing is problematic because it can lead to:

  • Reduced Resolution: Tailing peaks can overlap with adjacent peaks, making accurate identification and quantification of individual fatty acids difficult.[3]

  • Inaccurate Quantification: The asymmetrical shape complicates peak integration, leading to imprecise and inaccurate measurements of fatty acid concentrations.[3]

  • Lower Sensitivity: Tailing peaks are shorter and broader, which can decrease the signal-to-noise ratio and increase the limits of detection and quantification.[3]

Q2: What are the primary causes of peak tailing in GC analysis?

Peak tailing in GC can generally be attributed to two main categories of issues: physical problems within the GC system and chemical interactions between the analytes and the system.[4]

  • Physical (Indiscriminate) Issues: These problems typically affect all peaks in the chromatogram and are often related to disruptions in the carrier gas flow path.[4][5]

  • Chemical (Selective) Issues: These problems usually affect only specific, often more polar, analytes like fatty acids. They are caused by unwanted interactions between the analytes and active sites within the GC system.[4][5]

Troubleshooting Guide

This guide is designed to help you diagnose and resolve peak tailing issues in your fatty acid analysis.

Scenario 1: All Peaks in the Chromatogram are Tailing

If all peaks, including the solvent peak and internal standards, are showing tailing, the cause is likely a physical issue within the GC system.[6]

Q3: My entire chromatogram shows tailing peaks. What should I check first?

When all peaks are tailing, it points to a general problem with the gas flow path.[1] Here’s a systematic approach to troubleshooting:

  • Column Installation: Improper column installation is a frequent cause of peak tailing.

    • Poor Column Cut: The column ends (both at the inlet and detector) must be cut cleanly and at a right angle.[6][7] A jagged or uneven cut can create turbulence in the flow path, leading to peak tailing.[1][6]

    • Incorrect Insertion Depth: The column must be inserted to the correct depth in both the inlet and the detector.[1][6] Consult your instrument manual for the proper specifications. An incorrect position can create dead volumes where the sample can be delayed, causing tailing.[1]

  • Inlet Contamination and Maintenance: The inlet is a common source of problems.

    • Contaminated Liner: Non-volatile residues from previous injections can accumulate in the inlet liner, creating active sites that interact with analytes. Septum particles can also fall into the liner.[8] Regularly inspect and replace the inlet liner and septum.

    • Leaking Septum: A leaking septum can disrupt the carrier gas flow and cause peak distortion. Replace the septum regularly.[9]

  • System Leaks: Leaks in the gas lines or connections can lead to poor chromatography. Check for leaks using an electronic leak detector.

Troubleshooting Workflow for Indiscriminate Peak Tailing

start All Peaks Tailing check_column Inspect Column Installation start->check_column cut_ok Column Cut Clean & Square? check_column->cut_ok pos_ok Correct Insertion Depth? cut_ok->pos_ok Yes recut Re-cut Column Ends cut_ok->recut No check_inlet Perform Inlet Maintenance pos_ok->check_inlet Yes reinstall Re-install Column pos_ok->reinstall No liner_ok Liner & Septum Clean? check_inlet->liner_ok check_leaks Check for System Leaks liner_ok->check_leaks Yes replace_liner Replace Liner & Septum liner_ok->replace_liner No leaks_ok System Leak-Free? check_leaks->leaks_ok solution Problem Resolved leaks_ok->solution Yes fix_leaks Fix Leaks leaks_ok->fix_leaks No recut->reinstall reinstall->check_column replace_liner->check_inlet fix_leaks->check_leaks

Caption: Troubleshooting workflow for indiscriminate peak tailing in GC.

Scenario 2: Only Fatty Acid Peaks (or other polar compounds) are Tailing

If only the peaks corresponding to your fatty acids or other polar analytes are tailing, the issue is likely chemical in nature.[4] This points to specific interactions between your analytes and active sites in the system.

Q4: Only my fatty acid methyl ester (FAME) peaks are tailing. What could be the cause?

This is a classic sign of active sites within your GC system interacting with the polar carboxyl group of the fatty acids (or their ester derivatives).[5]

  • Column Activity: The stationary phase of the column can degrade over time, exposing active silanol (B1196071) groups.[5][6] These silanol groups can form strong hydrogen bonds with polar analytes, causing them to be retained longer and result in tailing peaks.[6]

    • Solution: Condition the column according to the manufacturer's instructions. If tailing persists, you may need to trim the front end of the column (e.g., 10-20 cm) to remove the contaminated section.[10] In severe cases, the column may need to be replaced.[11] Using an inert column, such as one with an "ultrainert" designation, can also help.[11]

  • Inlet Liner Activity: The glass inlet liner can also have active silanol groups on its surface.

    • Solution: Use a deactivated inlet liner.[6] These liners are treated to cap the active silanol groups, making the surface more inert.

  • Incomplete Derivatization: Free fatty acids are highly polar and will exhibit significant peak tailing on most standard GC columns.[12] Derivatization to a less polar form, such as fatty acid methyl esters (FAMEs), is crucial for good peak shape.[13][14]

    • Solution: Ensure your derivatization protocol is complete. Incomplete reactions will leave free fatty acids that will tail badly. Review your derivatization procedure for potential issues like the presence of water, which can hinder the reaction.[13]

The Role of Derivatization in Preventing Peak Tailing

Q5: Why is derivatization necessary for fatty acid analysis by GC?

Fatty acids are polar compounds due to their carboxylic acid functional group.[12] This polarity leads to low volatility and a strong tendency to interact with active sites in the GC system, causing severe peak tailing.[12] Derivatization converts the polar carboxylic acid group into a less polar and more volatile ester (e.g., a methyl ester).[13][14] This transformation is critical for achieving sharp, symmetrical peaks and reliable quantification.

Compound Type Polarity Volatility Tendency for Peak Tailing
Free Fatty AcidHighLowVery High
Fatty Acid Methyl Ester (FAME)LowHighLow
Experimental Protocols

Protocol 1: Column Conditioning

Column conditioning is essential for removing contaminants and ensuring an inert surface. Always follow the manufacturer's specific instructions for your column. A general procedure is as follows:

  • Set the carrier gas flow to the normal operating rate.

  • Ensure the column is not connected to the detector.

  • Slowly ramp the oven temperature (e.g., 10-15 °C/min) to the maximum isothermal temperature specified for your column.

  • Hold at this temperature for 1-2 hours, or as recommended by the manufacturer.

  • Cool the oven, and then connect the column to the detector.

Protocol 2: Trimming the GC Column

If conditioning does not resolve peak tailing, trimming the front of the column can remove non-volatile residues and active sites.

  • Carefully remove the column from the inlet.

  • Using a ceramic scoring wafer or a specialized column cutting tool, make a clean, square cut to remove 10-20 cm from the inlet end of the column.[10]

  • Inspect the cut with a magnifying glass to ensure it is clean and at a right angle.[6][7]

  • Re-install the column in the inlet, ensuring the correct insertion depth.

Visualizing Analyte-Surface Interactions

cluster_0 Undesirable Interaction (Peak Tailing) cluster_1 Ideal Scenario (Symmetrical Peak) FattyAcid Free Fatty Acid (-COOH) ActiveSite Active Silanol Site (-Si-OH) on Column/Liner Surface FattyAcid->ActiveSite Strong Hydrogen Bonding FAME Fatty Acid Methyl Ester (-COOCH3) InertSurface Deactivated Surface FAME->InertSurface Weak van der Waals Interaction

Caption: Chemical interactions leading to peak tailing vs. ideal chromatography.

References

Validation & Comparative

A Comparative Guide to 2,4,6,8-Decatetraenoic Acid and Conjugated Linoleic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of lipid research, both novel and well-characterized fatty acids present unique opportunities for therapeutic innovation. This guide provides a comparative overview of 2,4,6,8-decatetraenoic acid and conjugated linoleic acid (CLA), tailored for researchers, scientists, and drug development professionals. While CLA has been the subject of extensive investigation, this compound remains a molecule with largely unexplored potential. This document summarizes the current state of knowledge on both compounds, highlighting the significant disparity in available data and pointing to future research directions.

Chemical Structure and Properties

A fundamental understanding of the chemical structures of this compound and conjugated linoleic acid is crucial for interpreting their biological activities.

FeatureThis compoundConjugated Linoleic Acid (CLA)
Chemical Formula C₁₀H₁₂O₂C₁₈H₃₂O₂
Molecular Weight 164.20 g/mol ~280.45 g/mol
Structure A short-chain fatty acid with a ten-carbon backbone and four conjugated double bonds.An eighteen-carbon fatty acid with two conjugated double bonds. It exists as a mixture of positional and geometric isomers, with cis-9, trans-11 and trans-10, cis-12 being the most common.
Key Feature Highly unsaturated with an extended conjugated system.Isomeric variation with distinct biological effects attributed to different isomers.

Overview of Biological Activity and Therapeutic Potential

The biological activities of CLA are well-documented, with a range of effects demonstrated in preclinical and clinical studies. In stark contrast, the biological functions of this compound are largely uncharacterized.

Conjugated Linoleic Acid (CLA) is a naturally occurring fatty acid found in meat and dairy products.[1][2][3] It is also available as a dietary supplement.[4] Extensive research has attributed several biological properties to CLA, including:

  • Anti-carcinogenic effects: CLA has been shown to inhibit the development of tumors in various animal models.[1][2][3]

  • Anti-atherogenic properties: It may play a role in preventing the hardening of arteries.[1][2][3]

  • Immune modulation: CLA can influence the activity of the immune system.[1][2]

  • Body composition changes: Studies suggest that CLA can reduce body fat and increase lean body mass.[1][5]

This compound is described as a synthetic conjugated polyunsaturated fatty acid intended for biochemical research.[6] Its potential research applications include the investigation of:

  • Lipid peroxidation

  • Interactions with cellular membranes

  • Effects on metabolic pathways

It is critical to note that the specific biological functions and research applications for this compound have not been verified.[6] While some studies have synthesized esters of this fatty acid to evaluate their antioxidant, anti-inflammatory, and proliferative activities, detailed and publicly accessible data from these investigations are scarce.

Signaling Pathways

The mechanisms through which CLA exerts its effects involve various signaling pathways. For this compound, the signaling pathways remain to be elucidated.

Conjugated Linoleic Acid Signaling

CLA isomers have been shown to modulate several key signaling pathways:

  • mTOR Pathway: CLA can regulate fatty acid metabolism through the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[7][8]

  • PPARγ and NF-κB: The anti-inflammatory effects of CLA are linked to its interaction with peroxisome proliferator-activated receptor-gamma (PPARγ) and its ability to modulate the nuclear factor-kappa B (NF-κB) signaling pathway.[9]

CLA_Signaling_Pathways cluster_cla Conjugated Linoleic Acid (CLA) cluster_pathways Signaling Pathways cluster_outcomes Biological Outcomes cla CLA Isomers (c9,t11 and t10,c12) ppar PPARγ Activation cla->ppar nfkb NF-κB Inhibition cla->nfkb mtor mTOR Pathway Modulation cla->mtor inflammation ↓ Inflammation ppar->inflammation gene_expression Altered Gene Expression ppar->gene_expression nfkb->inflammation fat_metabolism ↑ Fat Metabolism ↓ Adipogenesis mtor->fat_metabolism

Figure 1: Simplified overview of key signaling pathways modulated by Conjugated Linoleic Acid (CLA).

This compound Signaling

Currently, there is no published research detailing the specific signaling pathways modulated by this compound. Its highly unsaturated and conjugated structure suggests potential interactions with various cellular components, but this remains speculative without experimental evidence.

Decatetraenoic_Acid_Workflow cluster_da This compound cluster_research Investigational Workflow cluster_data Data Generation da This compound invitro In Vitro Assays (e.g., cell lines) da->invitro Initial Screening invivo In Vivo Models (e.g., animal studies) invitro->invivo Promising Candidates biological_activity Biological Activity Data (e.g., IC50, efficacy) invitro->biological_activity mechanism Mechanism of Action Studies (Signaling Pathway Analysis) invivo->mechanism Elucidation signaling_pathways Identified Signaling Pathways mechanism->signaling_pathways

Figure 2: Proposed experimental workflow for elucidating the biological activity of this compound.

Experimental Data and Protocols

Conjugated Linoleic Acid: Summary of Experimental Findings

The following table summarizes representative findings from studies on CLA.

Study TypeModelKey FindingsReference
Animal (Anti-carcinogenesis) Rat mammary tumor modelDietary CLA suppressed mammary carcinogenesis and proliferative activity.[1]
Animal (Body Composition) MiceCLA supplementation led to a decrease in body adiposity.[10]
Human (Body Composition) Overweight and obese individualsDaily CLA supplementation for 12 weeks modestly reduced body fat mass.[11][12]
Human (Blood Pressure) Individuals with uncontrolled high blood pressureCLA in combination with ramipril (B1678797) reduced blood pressure more than ramipril alone.[13]
In Vitro (Fatty Acid Metabolism) Grass carp (B13450389) adipocytesCLA inhibited lipid accumulation and regulated genes involved in fatty acid synthesis and transport.[7]

Exemplar Experimental Protocol: CLA Supplementation in Humans

A representative protocol for a human study investigating the effects of CLA on body composition would typically involve a randomized, double-blind, placebo-controlled design.

  • Participants: Healthy, overweight, or obese adults.

  • Intervention: Daily supplementation with a specific dose of mixed CLA isomers (e.g., 3.2 g/day ) or a placebo (e.g., olive oil) for a defined period (e.g., 12 weeks).

  • Primary Outcome Measures: Changes in body fat mass, lean body mass, and body weight, often assessed using dual-energy X-ray absorptiometry (DEXA).

  • Secondary Outcome Measures: Changes in waist and hip circumference, body mass index (BMI), and various blood parameters.

  • Compliance Monitoring: Pill counts and measurement of plasma CLA levels.

This compound: Current Data Limitations

As of the date of this guide, there is a lack of published, peer-reviewed studies providing quantitative data on the biological performance of this compound. While it is offered as a research compound, the onus is on the investigating scientist to design and execute experiments to determine its biological effects and mechanisms of action.

Conclusion and Future Directions

This comparative guide highlights the substantial difference in the current understanding of conjugated linoleic acid versus this compound. CLA is a well-researched fatty acid with a range of documented biological activities and established mechanisms of action, supported by a considerable amount of experimental data.

In contrast, this compound represents a frontier in lipid research. Its unique chemical structure suggests the potential for interesting biological properties, but a comprehensive evaluation is required. For researchers and drug development professionals, this compound offers an opportunity for novel discovery. Future research should prioritize:

  • In vitro screening: A broad panel of assays to assess its cytotoxic, anti-inflammatory, antioxidant, and metabolic effects.

  • Mechanism of action studies: Elucidating the molecular targets and signaling pathways affected by this molecule.

  • In vivo studies: Following promising in vitro results, animal models will be crucial to understand its physiological effects, pharmacokinetics, and safety profile.

The exploration of novel fatty acids like this compound is essential for advancing our understanding of lipid biology and for the potential development of new therapeutic agents.

References

Unraveling the Bioactivity of 2,4,6,8-Decatetraenoic Acid: A Comparative Outlook on Polyunsaturated Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the biological activities of polyunsaturated fatty acids (PUFAs), with a special focus on the emerging potential of 2,4,6,8-decatetraenoic acid. This guide synthesizes available data, details common experimental protocols for evaluating bioactivity, and visualizes key cellular pathways.

Introduction

Polyunsaturated fatty acids (PUFAs) are a class of lipids characterized by the presence of two or more double bonds in their hydrocarbon chain. They are integral components of cell membranes and serve as precursors to a vast array of signaling molecules involved in inflammation, immunity, and cellular growth. While the biological activities of well-known PUFAs like omega-3 and omega-6 fatty acids have been extensively studied, research into the therapeutic potential of less common PUFAs, such as this compound, is still in its nascent stages. This guide provides a comparative overview of the known biological activities of various PUFAs and outlines the experimental approaches to investigate the potential of novel compounds like this compound.

Comparative Biological Activities of PUFAs

While specific experimental data on the biological activity of this compound is limited in publicly available research, the broader class of PUFAs exhibits a range of well-documented effects, including anti-inflammatory, antioxidant, and anti-cancer activities. The table below summarizes the activities of several representative PUFAs, offering a predictive framework for the potential bioactivities of this compound.

Fatty AcidClassAnti-inflammatory ActivityAntioxidant ActivityAnti-cancer Activity
Eicosapentaenoic Acid (EPA) Omega-3Potent; inhibits production of pro-inflammatory eicosanoids.Moderate; contributes to the reduction of oxidative stress.Investigated for its potential to inhibit tumor growth and induce apoptosis in various cancer cell lines.
Docosahexaenoic Acid (DHA) Omega-3Strong; modulates inflammatory signaling pathways.Significant; protects against lipid peroxidation.Shows promise in reducing cancer cell proliferation and metastasis.
Alpha-Linolenic Acid (ALA) Omega-3Precursor to EPA and DHA with indirect anti-inflammatory effects.Contributes to overall antioxidant capacity.Limited direct evidence, but may contribute to cancer prevention through conversion to other omega-3s.
Linoleic Acid (LA) Omega-6Can be pro-inflammatory by conversion to arachidonic acid, but also has some anti-inflammatory roles.Can be susceptible to oxidation, but also part of the cellular antioxidant defense.Effects are complex and context-dependent; some studies suggest a role in promoting tumor growth, while others show no effect or inhibition.
Arachidonic Acid (AA) Omega-6Primarily pro-inflammatory; precursor to potent inflammatory mediators.Can contribute to oxidative stress when excessively metabolized.Its metabolites can promote cancer cell proliferation and angiogenesis.
Gamma-Linolenic Acid (GLA) Omega-6Exhibits anti-inflammatory properties by conversion to dihomo-γ-linolenic acid (DGLA).May have indirect antioxidant effects.Some studies suggest it may inhibit tumor growth and enhance the efficacy of anti-cancer drugs.
This compound -Largely uncharacterizedLargely uncharacterizedLargely uncharacterized

Experimental Protocols for Assessing Biological Activity

To rigorously evaluate the biological activities of this compound and compare it to other PUFAs, a series of well-established in vitro and in vivo experimental protocols are employed.

Anti-inflammatory Activity Assays
  • Lipopolysaccharide (LPS)-induced Nitric Oxide (NO) Production in Macrophages:

    • Principle: Macrophages (e.g., RAW 264.7 cell line) are stimulated with LPS, a potent inflammatory agent, to produce nitric oxide (NO), a key inflammatory mediator. The inhibitory effect of the test compound on NO production is quantified.

    • Method: RAW 264.7 cells are plated and pre-treated with varying concentrations of the test compound (e.g., this compound) for a specified time. Subsequently, cells are stimulated with LPS (e.g., 1 µg/mL) for 24 hours. The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. A decrease in nitrite concentration indicates anti-inflammatory activity.

  • Cytokine Production Assay:

    • Principle: The effect of the test compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) is measured in immune cells.

    • Method: Peripheral blood mononuclear cells (PBMCs) or a suitable cell line are treated with the test compound and stimulated with an inflammatory agent. The levels of cytokines in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Antioxidant Capacity Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • Principle: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction in the absorbance of the DPPH solution is proportional to the antioxidant capacity.

    • Method: A solution of DPPH in methanol (B129727) is mixed with various concentrations of the test compound. The mixture is incubated in the dark, and the absorbance is measured at a specific wavelength (e.g., 517 nm). The percentage of scavenging activity is calculated by comparing the absorbance of the sample to that of a control.

  • Cellular Antioxidant Activity (CAA) Assay:

    • Principle: This cell-based assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within cultured cells.

    • Method: Human hepatocarcinoma (HepG2) cells are incubated with the test compound and a fluorescent probe (e.g., DCFH-DA). A free radical generator (e.g., AAPH) is then added to induce oxidative stress. The fluorescence intensity is measured over time. A lower fluorescence intensity in the presence of the test compound indicates antioxidant activity.

Anti-cancer Activity Assays
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

    • Principle: This colorimetric assay assesses cell viability and proliferation. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.

    • Method: Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded in 96-well plates and treated with different concentrations of the test compound for a specified period (e.g., 24, 48, 72 hours). MTT reagent is then added, and after incubation, the formazan crystals are dissolved in a suitable solvent (e.g., DMSO). The absorbance is measured, and the concentration that inhibits 50% of cell growth (IC50) is calculated.

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining):

    • Principle: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

    • Method: Cancer cells are treated with the test compound. After incubation, the cells are harvested and stained with FITC-conjugated Annexin V and PI. The cell populations are then analyzed by flow cytometry.

Signaling Pathways and Experimental Workflows

The biological effects of PUFAs are often mediated through their influence on various cellular signaling pathways. Visualizing these pathways and the experimental workflows used to study them is crucial for understanding their mechanisms of action.

G Generalized PUFA Signaling Pathway in Inflammation PUFA PUFA (e.g., this compound) Membrane Cell Membrane Integration PUFA->Membrane NFkB NF-κB Pathway PUFA->NFkB Modulation PLA2 Phospholipase A2 Membrane->PLA2 Release Eicosanoids Eicosanoid Synthesis (Prostaglandins, Leukotrienes) PLA2->Eicosanoids Inflammation Inflammatory Response Eicosanoids->Inflammation Cytokines Pro-inflammatory Cytokine Gene Expression NFkB->Cytokines Cytokines->Inflammation

Caption: Generalized PUFA Signaling in Inflammation.

G Workflow for Assessing PUFA Bioactivity Compound Test Compound (this compound) InVitro In Vitro Assays Compound->InVitro AntiInflammatory Anti-inflammatory (NO, Cytokine) InVitro->AntiInflammatory Antioxidant Antioxidant (DPPH, CAA) InVitro->Antioxidant AntiCancer Anti-cancer (MTT, Apoptosis) InVitro->AntiCancer InVivo In Vivo Models (if promising in vitro results) InVitro->InVivo Data Data Analysis & Comparison AntiInflammatory->Data Antioxidant->Data AntiCancer->Data InVivo->Data

Caption: Experimental Workflow for PUFA Bioactivity.

Conclusion and Future Directions

The field of lipidomics continues to uncover the vast therapeutic potential of diverse PUFA structures. While direct evidence for the biological activity of this compound is currently scarce, its structural similarity to other bioactive PUFAs suggests it may possess significant anti-inflammatory, antioxidant, and anti-cancer properties. The experimental protocols and signaling pathways outlined in this guide provide a robust framework for future investigations into this and other novel fatty acids. Rigorous, comparative studies are essential to elucidate the unique therapeutic profile of this compound and to determine its potential for development into novel therapeutic agents for a range of human diseases.

A Comparative Guide to the Validation of HPLC Methods for Polyunsaturated Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of polyunsaturated fatty acids (PUFAs) is critical. While High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique, a thorough understanding of its validation and how it compares to other analytical methods is essential for reliable and robust results. This guide provides an objective comparison of HPLC with alternative methods, supported by experimental data, and offers detailed protocols for method validation.

Performance Comparison: HPLC vs. Alternative Methods

The choice of analytical technique for PUFA analysis depends on various factors, including the specific PUFAs of interest, the sample matrix, required sensitivity, and throughput. Below is a summary of key performance parameters for HPLC compared to Gas Chromatography (GC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Supercritical Fluid Chromatography (SFC).

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Liquid Chromatography-Mass Spectrometry (LC-MS)Supercritical Fluid Chromatography (SFC)
Precision (RSD%) ≤ 5.88% (often slightly better than GC)[1][2]≤ 5.88%[1][2]Consistently below 15%[3]Good reproducibility reported[4]
Accuracy (Recovery %) ≥ 82.31%[1][2]≥ 82.31%[1][2]<15% deviation from targeted mean[5]Good recoveries reported[6]
Linearity (r²) > 0.99[1]> 0.99[1]> 0.98[5]Good linearity demonstrated[6]
Sensitivity (LOD/LOQ) LOD: ~0.005 mg/g, LOQ: ~0.016 mg/g (example)[1]LOD: ~0.001 mg/g, LOQ: ~0.003 mg/g (example)[1]ng/mL levels[5]Similar detection limits to GC-MS[7]
Isomer Separation Superior for cis/trans and positional isomers[1][8]Can be challenging for cis/trans and positional isomers[1]Good separation depending on chromatographyEffective for cis/trans isomer separation[9]
Derivatization Not always required[8]Typically required (e.g., FAMEs)[8][10]Not required[3]Not required
Throughput ModerateHighHigh[3]High, with shorter analysis times than HPLC[7]

Experimental Protocols

HPLC Method for PUFA Analysis (Reversed-Phase)

This protocol outlines a general procedure for the analysis of PUFAs using reversed-phase HPLC with UV detection.

a. Sample Preparation (Saponification and Extraction)

  • Saponification: To 100 mg of the sample (e.g., oil, lipid extract), add 2 mL of 0.5 M methanolic NaOH. Heat at 80°C for 10 minutes.

  • Esterification (if required for UV detection): After cooling, add 2 mL of 14% BF3-methanol and heat at 80°C for 5 minutes to convert fatty acids to methyl esters (FAMEs). Note: For direct analysis of free fatty acids, this step can be omitted if a suitable detector like a mass spectrometer is used.

  • Extraction: Add 2 mL of saturated NaCl solution and 2 mL of hexane (B92381). Vortex thoroughly and centrifuge at 2000 rpm for 5 minutes.

  • Collection: Carefully collect the upper hexane layer containing the fatty acid esters or free fatty acids into a clean vial.

  • Drying and Reconstitution: Evaporate the hexane under a stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase.

b. Chromatographic Conditions

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (e.g., starting with 70:30 v/v and increasing the acetonitrile concentration over time).[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV detector set at a wavelength suitable for the derivatized or underivatized PUFAs (e.g., 205 nm for underivatized fatty acids).[11]

  • Injection Volume: 20 µL.

c. Data Analysis

  • Identification: Identify PUFAs by comparing the retention times of the peaks in the sample chromatogram with those of known standards.

  • Quantification: Construct a calibration curve by injecting known concentrations of PUFA standards. Determine the concentration of each PUFA in the sample by interpolating its peak area on the calibration curve.

Method Validation Workflow

The validation of an analytical method ensures that it is suitable for its intended purpose. The following diagram illustrates the key steps in validating an HPLC method for PUFA analysis.

G cluster_0 Method Development cluster_2 Method Implementation DevelopMethod Develop HPLC Method Specificity Specificity DevelopMethod->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness RoutineAnalysis Routine Analysis Robustness->RoutineAnalysis

Caption: Workflow for HPLC method validation for PUFA analysis.

Comparison of Analytical Methods for PUFA Analysis

The selection of an analytical method for PUFA analysis involves a trade-off between various factors. The following diagram illustrates the logical relationships in comparing HPLC with other common techniques.

Caption: Comparison of analytical methods for PUFA analysis.

References

A Comparative Guide to the Use of 2,4,6,8-Decatetraenoic Acid as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative analysis of fatty acids by mass spectrometry, the use of an appropriate internal standard is crucial for achieving accurate and reproducible results. While stable isotope-labeled and odd-chain fatty acids are the conventional choices, this guide explores the potential of 2,4,6,8-decatetraenoic acid as a novel internal standard. This document provides a comparative overview of its theoretical performance against established standards, a detailed experimental protocol for its application, and visualizations of relevant workflows and biological pathways.

Performance Comparison of Internal Standards

The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis without being naturally present in the sample.[1] This section compares the theoretical advantages and disadvantages of this compound with commonly used internal standards.

Internal Standard TypeExampleAdvantagesDisadvantagesSuitability for this compound
Conjugated Polyunsaturated Fatty Acid This compound - Not naturally occurring in most biological systems, avoiding interference. - Unique structure with extensive conjugation may offer distinct chromatographic retention and mass spectrometric fragmentation, aiding in its separation and identification. - Potentially cost-effective compared to isotopically labeled standards.- Chemical and physical properties (e.g., ionization efficiency, extraction recovery) may differ significantly from saturated and less unsaturated fatty acids, potentially leading to quantification inaccuracies for those analytes.[2] - The conjugated double bond system may be susceptible to isomerization or degradation under certain sample preparation conditions. - Lack of commercially available, certified standards may hinder widespread adoption.Theoretically Viable but Requires Thorough Validation: Its unique structure is a double-edged sword, offering clear distinction but demanding careful validation to ensure it adequately corrects for the behavior of a wide range of endogenous fatty acids.
Stable Isotope-Labeled (SIL) Fatty Acid Heptadecanoic-d33 acid- Considered the "gold standard" as its chemical and physical properties are nearly identical to the corresponding endogenous analyte, providing the most accurate correction for sample loss and matrix effects.[2] - Co-elutes with the unlabeled analyte, simplifying data analysis.- Can be expensive and may not be available for all fatty acids of interest. - Potential for isotopic interference if not of high isotopic purity.Superior for Target Analyte: A deuterated version of a specific fatty acid is the best internal standard for that particular analyte. However, a single SIL standard may not perfectly mimic the behavior of all fatty acids in a broad profiling study.
Odd-Chain Fatty Acid Heptadecanoic acid (C17:0)- Not typically found in high concentrations in many biological samples.[3] - Behaves similarly to other saturated and monounsaturated fatty acids during extraction and derivatization.[3] - Readily available and relatively inexpensive.- Can be present in some diets and tissues, leading to potential interference.[2] - May not perfectly mimic the behavior of polyunsaturated fatty acids or very long-chain fatty acids.A Practical Alternative: Odd-chain fatty acids are a good compromise for general fatty acid profiling. This compound could offer an advantage in samples where odd-chain fatty acids are endogenously present.

Experimental Protocol: Quantification of Fatty Acids using this compound as an Internal Standard by LC-MS/MS

This protocol outlines a representative method for the analysis of fatty acids in a biological matrix, such as plasma, using this compound as an internal standard.

1. Sample Preparation

  • Internal Standard Spiking: To 100 µL of plasma, add 10 µL of a 10 µg/mL solution of this compound in methanol.

  • Lipid Extraction (Folch Method):

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the spiked plasma.

    • Vortex vigorously for 2 minutes.

    • Add 500 µL of 0.9% NaCl solution and vortex for 1 minute.

    • Centrifuge at 2000 x g for 10 minutes to induce phase separation.

    • Carefully collect the lower organic layer (chloroform) containing the lipids using a glass Pasteur pipette and transfer to a clean tube.

  • Drying and Reconstitution:

    • Dry the extracted lipids under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried lipid extract in 100 µL of a 90:10 (v/v) methanol:water solution for LC-MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-2 min: 80% B

    • 2-12 min: 80-95% B

    • 12-15 min: 95% B

    • 15.1-18 min: 80% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode.

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for each target fatty acid and for this compound. The exact transitions for this compound would need to be determined experimentally by infusing a standard solution.

3. Data Analysis

  • Integrate the peak areas for each analyte and the internal standard.

  • Calculate the response ratio for each analyte: (Peak Area of Analyte) / (Peak Area of this compound).

  • Quantify the concentration of each fatty acid by plotting the response ratio against the concentration of a series of calibrants and applying the resulting calibration curve to the sample data.

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with This compound Sample->Spike Extract Lipid Extraction Spike->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute Dry->Reconstitute LC LC Separation Reconstitute->LC MS Mass Spectrometry (Detection) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Response Ratio (Analyte/IS) Integrate->Ratio Quantify Quantification via Calibration Curve Ratio->Quantify

Caption: Experimental workflow for fatty acid quantification using an internal standard.

G cluster_membrane Cell Membrane cluster_enzymes Enzymatic Action cluster_products Bioactive Eicosanoids Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 releases AA Arachidonic Acid PLA2->AA COX COX-1/2 PGs Prostaglandins COX->PGs TXs Thromboxanes COX->TXs LOX LOX LTs Leukotrienes LOX->LTs AA->COX AA->LOX Inflammation Inflammation PGs->Inflammation Pain Pain PGs->Pain LTs->Inflammation Allergy Allergy LTs->Allergy Platelet Platelet TXs->Platelet Aggregation Aggregation TXs->Aggregation Platelet Aggregation Platelet Aggregation

Caption: Simplified eicosanoid biosynthesis pathway.[4][5]

References

Navigating Immunoassay Specificity: The Uncharted Cross-Reactivity of 2,4,6,8-Decatetraenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the analysis of long-chain polyunsaturated fatty acids, understanding the specificity of immunoassays is paramount. However, a comprehensive review of available scientific literature reveals a significant data gap concerning the cross-reactivity of 2,4,6,8-decatetraenoic acid in currently available immunoassays.

At present, there are no specific immunoassays reported to be designed for the quantitative detection of this compound. Consequently, there is a lack of experimental data to populate a comparative guide on its cross-reactivity with other structurally similar molecules. The development of highly specific antibodies is a complex process, and for molecules that are not widely studied or do not have immediate diagnostic applications, such tools are often not commercially available.

The Challenge of Cross-Reactivity in Fatty Acid Immunoassays

Immunoassays rely on the specific binding of an antibody to its target antigen.[1] However, antibodies can sometimes bind to molecules that are structurally similar to the target antigen, a phenomenon known as cross-reactivity.[2][3] In the context of fatty acid analysis, the homologous nature of many lipids presents a significant challenge. Fatty acids share common structural motifs, and raising antibodies that can distinguish between subtle differences, such as the number and position of double bonds, is a considerable hurdle.

This lack of specificity can lead to inaccurate quantification and misinterpretation of results.[2] For instance, an immunoassay designed for one fatty acid might show a signal in the presence of another, leading to a false-positive result or an overestimation of the target analyte's concentration.

Potential for Cross-Reactivity: A Structural Perspective

While no direct data exists for this compound, we can infer potential cross-reactivity based on its structure. As a long-chain polyunsaturated fatty acid with a conjugated system of double bonds, it shares structural similarities with other naturally occurring and synthetic fatty acids.

A hypothetical workflow for assessing the cross-reactivity of a newly developed immunoassay for this compound is presented below. This illustrates the type of experimental data that would be necessary to build a comprehensive comparison guide.

G cluster_0 Immunoassay Development & Validation cluster_1 Cross-Reactivity Testing cluster_2 Data Analysis & Comparison A Antibody Production (Target: this compound) B Assay Development (e.g., ELISA) A->B C Standard Curve Generation B->C E Competitive Inhibition Assay C->E Validated Assay D Selection of Structurally Similar Fatty Acids D->E F Calculation of IC50 & % Cross-Reactivity E->F G Tabulation of Cross-Reactivity Data F->G H Comparison with Other Fatty Acid Immunoassays G->H

Hypothetical workflow for assessing immunoassay cross-reactivity.

Experimental Protocol: A Template for Future Investigations

Should an immunoassay for this compound be developed, a robust experimental protocol would be essential to determine its specificity. The following outlines a generalizable competitive ELISA protocol for assessing cross-reactivity:

Objective: To determine the cross-reactivity of an antibody against this compound with a panel of structurally related fatty acids.

Materials:

  • Microtiter plates coated with a conjugate of this compound.

  • Specific antibody against this compound.

  • Standard solution of this compound.

  • Solutions of potentially cross-reacting fatty acids at various concentrations.

  • Enzyme-labeled secondary antibody.

  • Substrate solution for the enzyme.

  • Stop solution.

  • Wash buffer and assay buffer.

  • Microplate reader.

Procedure:

  • Preparation of Standards and Competitors: Prepare serial dilutions of the this compound standard and each of the potentially cross-reacting fatty acids.

  • Competitive Binding: Add a fixed concentration of the specific antibody to the wells of the microtiter plate, followed by the addition of either the standard or the competitor solutions. Incubate to allow for competitive binding to the coated antigen.

  • Washing: Wash the plates to remove unbound antibodies and competitors.

  • Secondary Antibody Incubation: Add the enzyme-labeled secondary antibody and incubate.

  • Washing: Wash the plates to remove the unbound secondary antibody.

  • Substrate Reaction: Add the substrate solution and incubate for a set period to allow for color development.

  • Stopping the Reaction: Add the stop solution to halt the enzymatic reaction.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

Data Analysis:

  • Plot the absorbance values against the concentration of the standard and each competitor to generate inhibition curves.

  • Determine the concentration of each compound that causes 50% inhibition of the maximum signal (IC50).

  • Calculate the percent cross-reactivity for each competitor using the following formula: % Cross-reactivity = (IC50 of this compound / IC50 of competitor) x 100

Conclusion

While the specific cross-reactivity of this compound in immunoassays remains uncharacterized due to a lack of dedicated assays, the principles of immunoassay development and validation provide a clear path forward for future research. The generation of specific antibodies and the subsequent rigorous testing of their cross-reactivity against a panel of structurally related fatty acids will be crucial for enabling accurate and reliable quantification of this and other long-chain polyunsaturated fatty acids in complex biological samples. Researchers are encouraged to exercise caution when using broad-specificity fatty acid immunoassays and to consider orthogonal methods, such as chromatography coupled with mass spectrometry, for confirmatory analysis.

References

A Comparative Guide to Analytical Techniques for Decatetraenoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Decatetraenoic acid, a polyunsaturated fatty acid, exists in numerous isomeric forms, including positional, geometric (cis/trans), and optical isomers. The specific configuration of these isomers can dramatically influence their biological activity, making their accurate identification and quantification critical in biochemical research and drug development. This guide provides an objective comparison of key analytical techniques used for the analysis of decatetraenoic acid isomers, supported by experimental data and detailed methodologies.

Overview of Analytical Techniques

The analysis of fatty acid isomers presents a significant challenge due to their structural similarity.[1] Several powerful analytical techniques are employed to resolve and characterize these complex mixtures. The choice of technique depends on the specific research question, such as the need for routine quantification, detailed structural elucidation of unknown isomers, or separation of enantiomers. The primary methods discussed in this guide are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Technique Principle Primary Application Strengths Limitations
HPLC Differential partitioning between a liquid mobile phase and a solid stationary phase.Separation and quantification of geometric (cis/trans) and positional isomers.[2]Lower temperature analysis reduces isomerization risk; high resolution and sensitivity; suitable for preparative separation.[3]May require derivatization for sensitive detection; complete resolution of all isomers can be difficult with a single column.[2]
GC-MS Separation of volatile compounds based on boiling point and polarity, followed by mass-based detection.Identification and quantification of positional and geometric isomers, particularly after derivatization.[4][5]High chromatographic resolution; powerful structural information from mass spectra.[6]Requires derivatization to increase volatility; high temperatures can cause isomerization of sensitive compounds.[4]
NMR Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Structural elucidation and quantitative analysis of isomeric mixtures without chromatographic separation.[1][7]Non-destructive; provides detailed structural information (atom connectivity, stereochemistry); excellent for quantifying isomer ratios in a mixture.[7]Lower sensitivity compared to MS; complex spectra for mixtures can be difficult to interpret.[8]
UV-Vis Spectroscopy Absorption of ultraviolet-visible light by molecules with chromophores (e.g., conjugated double bonds).Quantification of total unsaturated fatty acids; often used as a detector for HPLC.[9][10]Simple, robust, and cost-effective for quantitative analysis.[11]Not selective for individual isomers; requires the analyte to have a UV-absorbing chromophore.[11][12]
Chiral Chromatography Separation of enantiomers using a chiral stationary phase (CSP) or a chiral derivatizing agent (CDA).[13][14]Resolution of optical isomers (enantiomers).The only reliable method to separate and quantify enantiomers.[15]CSPs can be expensive; method development can be complex.[16]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for fatty acid analysis, particularly valued for its ability to separate geometric isomers at lower temperatures, thus minimizing the risk of thermal degradation or isomerization during analysis.[3] The choice of stationary phase is critical for achieving separation.

Key Separation Strategies:

  • Reversed-Phase (RP-HPLC): Columns like C18 are widely used but may struggle to separate geometric isomers due to their similar hydrophobicity.[2]

  • Silver-Ion HPLC (Ag-HPLC): This technique utilizes a stationary phase impregnated with silver ions, which interact reversibly with the π-electrons of double bonds. This allows for excellent separation of both positional and geometric isomers.[17]

  • Chiral HPLC: For separating enantiomers, a chiral stationary phase (CSP) is used. The CSP interacts differently with each enantiomer, leading to different retention times.[16][18]

Quantitative Data: HPLC Separation of Fatty Acid Isomers

The following table illustrates typical performance data for HPLC-based separation. While specific data for decatetraenoic acid is not detailed in the provided results, the data for other unsaturated fatty acid isomers is representative of the technique's capability.

Isomer Type Column Mobile Phase Detection Resolution (Rs) Reference
Geometric (cis/trans)COSMOSIL Cholester0.05% TFA in 90% MethanolELSD>1.5[2]
Positional & GeometricSilver-loaded cation exchangeAcetonitrile (B52724)/Methanol gradientUV (242 nm)Baseline separation[3]
Enantiomers (acidic)CHIRALPAK QN-AXCO2/Methanol with additiveSFC-UV>2.0[19]
Experimental Protocol: Reversed-Phase HPLC with UV Detection

This protocol is a representative method for the analysis of organic acids.[10]

  • Sample Preparation:

    • Accurately weigh 0.5 g of the oil sample containing decatetraenoic acid.

    • Perform saponification using 20 mL of 0.5 M methanolic KOH at 60°C for 15 minutes.

    • Acidify the solution with 40 mL of 25% HCl at 60°C for 15 minutes to liberate the free fatty acids.[20]

    • Extract the fatty acids into an organic solvent like n-hexane.

    • Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the mobile phase.

    • Filter the sample through a 0.45 µm filter before injection.[10]

  • Chromatographic Conditions:

    • Column: LaChrom C18-AQ (or equivalent reversed-phase column).[10]

    • Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.[2]

    • Injection Volume: 10 µL.

  • Detection:

    • Detector: UV-Vis Detector.

    • Wavelength: 210 nm for detecting the carboxyl group or a higher wavelength if derivatization is used.[10]

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Oil Sample Saponification Saponification (Methanolic KOH) Sample->Saponification Acidification Acidification (HCl) Saponification->Acidification Extraction Liquid-Liquid Extraction Acidification->Extraction Reconstitution Solvent Evaporation & Reconstitution Extraction->Reconstitution Filtration Filtration (0.45 µm) Reconstitution->Filtration Injection Inject into HPLC Filtration->Injection Column Reversed-Phase C18 Column Injection->Column Detection UV-Vis Detector (210 nm) Column->Detection Data Data Acquisition (Chromatogram) Detection->Data

Diagram 1: HPLC experimental workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for fatty acid analysis. It requires derivatization to convert the non-volatile fatty acids into volatile esters, typically fatty acid methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters.[5][6] The choice of capillary column is crucial, with highly polar columns like cyanopropyl phases providing the best resolution for geometric and positional isomers.[5][21]

Key Analysis Strategies:

  • Derivatization: FAMEs are common for general analysis. PFB esters are used for enhanced sensitivity with negative chemical ionization (NCI-MS).[6]

  • Ionization: Electron Ionization (EI) provides extensive fragmentation, creating a fingerprint-like mass spectrum useful for library matching. Chemical Ionization (CI) is a softer technique that yields a prominent molecular ion, confirming the molecular weight.[6]

  • Tandem MS (MS/MS): Techniques like Covalent Adduct Chemical Ionization (CACI-MS/MS) can be used to pinpoint the exact location of double bonds within the fatty acid chain.[5]

Quantitative Data: GC-MS Separation of Fatty Acid Isomers

The following table provides representative data on the performance of GC-MS for separating fatty acid isomers.

Isomer Type Column Derivatization Key Fragment Ions (m/z) Outcome Reference
Positional & GeometricSLB-IL111 (Ionic Liquid)FAMEVaries by isomerBaseline resolution of four minor α-linolenic acid isomers.[5]
Positional & GeometricSP 2560 (Cyanopropyl)FAMENot specifiedSeparation of 45 different cis/trans FAMEs.[22]
General Fatty AcidsZebron ZB-1PFB Ester[M-PFB]⁻Baseline separation of saturated and unsaturated fatty acids and most positional isomers.[6]
Experimental Protocol: GC-MS Analysis of FAMEs

This protocol is a standard method for analyzing fatty acids in biological samples.[20]

  • Sample Preparation (Methyl Esterification):

    • To 0.5 g of the oil sample, add 20 mL of 0.5 M potassium hydroxide (B78521) in methanol.

    • Heat in a 60°C water bath for 15 minutes, then cool.

    • Add 20 mL of n-hexane and mix well.

    • Add 20 mL of saturated sodium chloride solution and allow the layers to separate.

    • Collect the upper n-hexane layer containing the FAMEs.

    • Evaporate the solvent and redissolve the FAMEs in isooctane (B107328) for injection.[6]

  • GC-MS Conditions:

    • GC System: Agilent 6890N or equivalent.[22]

    • Column: Highly polar capillary column, e.g., CP-Sil 88 or SP-2560 (100 m x 0.25 mm, 0.2 µm film thickness).[21]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 100°C, ramp at 3°C/min to 180°C, then ramp at 2°C/min to 230°C and hold for 5 minutes.[20]

    • Injector: Splitless mode at 250°C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 550.

    • Ion Source Temperature: 230°C.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Oil Sample Derivatization Derivatization to FAMEs (KOH/Methanol) Sample->Derivatization Extraction Hexane Extraction Derivatization->Extraction Concentration Solvent Evaporation & Reconstitution in Isooctane Extraction->Concentration Injection Inject into GC Concentration->Injection Separation GC Separation (Polar Capillary Column) Injection->Separation Ionization Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Data Data Acquisition (Mass Spectrum) Detection->Data

Diagram 2: GC-MS experimental workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an exceptionally powerful tool for the structural elucidation of isomers without the need for chromatographic separation.[1] It distinguishes isomers based on the unique electronic environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.[1][23]

Key Analysis Strategies:

  • ¹H NMR: Provides information on the number of different types of protons, their neighboring protons (splitting patterns), and their relative quantities (integration). Olefinic protons of cis and trans isomers resonate at slightly different chemical shifts.[8]

  • ¹³C NMR: Offers a clearer distinction between constitutional isomers by showing the number of unique carbon environments.[1]

  • Quantitative NMR (qNMR): By carefully integrating the signals corresponding to unique protons of each isomer in a mixture, the relative percentage of each isomer can be determined accurately.[7]

  • Chiral Derivatizing Agents (CDAs): To distinguish enantiomers, a CDA like Mosher's acid can be used to convert the enantiomeric mixture into a diastereomeric mixture, which will show distinct signals in the NMR spectrum.[1][18]

Quantitative Data: Representative NMR Chemical Shifts

The precise chemical shifts for decatetraenoic acid isomers would need to be determined experimentally, but the following table provides a general guide to the regions where key protons in unsaturated fatty acids resonate.

Proton Type ¹H Chemical Shift (ppm) Significance Reference
Olefinic (=C-H)5.20 - 6.40Differentiates cis/trans configurations and protons in conjugated vs. isolated double bonds.[8]
Allylic (=C-CH₂-)2.60 - 3.05Protons adjacent to double bonds, sensitive to the double bond's position and geometry.[8]
α-Methylene (-CH₂-COOH)2.30 - 2.50Protons adjacent to the carboxyl group.[8]
Terminal Methyl (-CH₃)0.86 - 0.98The terminal methyl group of the fatty acid chain.[8]
Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified fatty acid isomer mixture in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Nucleus: ¹H.

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16 to 64, depending on sample concentration.

    • Relaxation Delay: 5 seconds (for accurate integration in quantitative analysis).

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the relevant signals to determine the relative ratios of the isomers.

Logic of NMR Isomer Analysis

NMR_Logic cluster_input NMR Spectrum Data cluster_output Structural Information Shift Chemical Shift (δ) [Environment] Analysis Spectral Analysis Shift->Analysis Coupling Coupling (J) [Connectivity] Coupling->Analysis Integration Integration [Proton Ratio] Integration->Analysis Positional Positional Isomer ID Geometric Geometric Isomer ID (cis/trans) Quantitative Isomer Ratio (%) Analysis->Positional Analysis->Geometric Analysis->Quantitative

Diagram 3: Logical flow of NMR data interpretation.

Illustrative Signaling Pathway

While specific signaling pathways for decatetraenoic acid isomers are a subject of ongoing research, polyunsaturated fatty acids are well-known to act as signaling molecules, often by modulating the activity of nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs) or by being converted into other bioactive lipids like eicosanoids.

Signaling_Pathway FA Decatetraenoic Acid (Isomer) Receptor Nuclear Receptor (e.g., PPARγ) FA->Receptor Binds HSP HSP90 Receptor->HSP dissociates Dimer PPARγ-RXR Heterodimer Receptor->Dimer forms PPRE PPRE (DNA Binding) Dimer->PPRE binds to Transcription Target Gene Transcription PPRE->Transcription activates Response Biological Response (e.g., Anti-inflammatory) Transcription->Response leads to

Diagram 4: General fatty acid signaling pathway.

Conclusion

The selection of an analytical technique for decatetraenoic acid isomers is dictated by the specific analytical goal.

  • For routine quantification and separation of known geometric and positional isomers , HPLC , particularly with a silver-ion column, offers a robust and reliable solution.

  • For the highest sensitivity and structural confirmation of isomers in complex mixtures , GC-MS with a high-polarity column is the method of choice, providing both excellent separation and mass-based identification.[6]

  • For unequivocal structural elucidation and analysis of isomer ratios in a mixture without separation , NMR spectroscopy is unparalleled, providing a wealth of information about molecular connectivity and stereochemistry.[1]

Often, a combination of these techniques is required for a comprehensive analysis. For instance, HPLC can be used to isolate specific isomers, which are then subjected to GC-MS and NMR for definitive structural identification. For enantiomeric resolution, specialized chiral chromatography is essential.[14][18] This multi-faceted approach ensures the accurate and reliable characterization of decatetraenoic acid isomers, which is vital for understanding their roles in biological systems and for the development of targeted therapeutics.

References

Validating GC-FID Methods for Fatty Acid Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of fatty acids is crucial for product quality control, nutritional labeling, and various research applications. Gas Chromatography with Flame Ionization Detection (GC-FID) is a widely adopted and robust technique for this purpose. However, the validation of the analytical method is a prerequisite to ensure reliable and reproducible results. This guide provides a comparative overview of GC-FID method validation parameters for fatty acid quantification, supported by experimental data from various studies.

The validation of a GC-FID method for fatty acid analysis typically involves assessing several key parameters to ensure its suitability for the intended application. These parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision (repeatability and intermediate precision), accuracy (recovery), and specificity.[1][2]

Comparative Performance of GC-FID Methods

The performance of a GC-FID method for fatty acid analysis can vary depending on the sample matrix, the specific fatty acids being analyzed, and the chromatographic conditions. The following tables summarize typical validation parameters from different studies, providing a benchmark for researchers developing and validating their own methods.

Parameter Study 1: Bee Products [3][4]Study 2: Shark Liver Oil [5]Study 3: Fish Oil (DHA & EPA) [6]Study 4: Olive Oil [7]Study 5: Wine (Short & Medium Chain FA) [8]
Linearity (r²) > 0.9998> 0.99> 0.990> 0.990.994 - 0.997
LOD (µg/mL) 0.21 - 0.540.01% (as mass deviation)0.109 - 0.177 mg/mL≤ 0.340.04 - 0.51 mg/L
LOQ (µg/mL) 0.63 - 1.630.03% (as mass deviation)0.332 - 0.537 mg/mL≤ 10.13 - 1.70 mg/L
Precision (RSD%) < 1.5%Not explicitly stated≤ 2%Not explicitly statedIntraday: 0.4 - 4.9%, Interday: 0.5 - 8.5%
Accuracy (% Recovery) Not explicitly statedNot explicitly stated> 95%Not explicitly stated81.9 - 101%

Table 1: Comparison of GC-FID Method Validation Parameters for Fatty Acid Quantification in Various Matrices.

Detailed Experimental Protocols

A typical workflow for the validation of a GC-FID method for fatty acid quantification involves several key steps, from sample preparation to data analysis.

1. Sample Preparation and Fatty Acid Methyl Ester (FAME) Derivatization: The first step in fatty acid analysis is the extraction of lipids from the sample matrix, followed by derivatization to form fatty acid methyl esters (FAMEs).[2] This is necessary because fatty acids in their free form are highly polar and have high boiling points, making them unsuitable for direct GC analysis.[3][5] A common derivatization agent is a solution of boron trifluoride in methanol (B129727) (BF3/MeOH).[3][4]

  • Protocol:

    • Extract lipids from the sample using a suitable solvent system (e.g., chloroform:methanol).

    • Evaporate the solvent to obtain the lipid extract.

    • Add a known volume of BF3/MeOH reagent to the lipid extract.

    • Heat the mixture in a sealed vial at a specific temperature and time (e.g., 70°C for 90 minutes) to facilitate the derivatization reaction.[3][4]

    • After cooling, add water and a non-polar solvent like hexane (B92381) to extract the FAMEs.

    • The hexane layer containing the FAMEs is then collected for GC-FID analysis.[3][4]

2. GC-FID Analysis: The FAMEs are then separated and quantified using a gas chromatograph equipped with a flame ionization detector.

  • Typical GC-FID Conditions:

    • Column: A polar capillary column, such as a DB-FATWAX UI or HP-88, is commonly used for the separation of FAMEs.[6]

    • Injector and Detector Temperature: Typically set around 250-260°C.[5]

    • Oven Temperature Program: A temperature gradient is usually employed to ensure good separation of a wide range of fatty acids. For example, the oven temperature can be started at a lower temperature (e.g., 100°C), held for a few minutes, and then ramped up to a final temperature (e.g., 240°C).[4]

    • Carrier Gas: Helium or hydrogen is commonly used as the carrier gas.

3. Method Validation: The analytical method is then validated by assessing the following parameters:

  • Linearity: A series of standard solutions of FAMEs at different concentrations are prepared and injected into the GC-FID. A calibration curve is then constructed by plotting the peak area against the concentration. The linearity is evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be close to 1.[3][4]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters are determined to assess the sensitivity of the method. LOD is the lowest concentration of an analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[3][5] They are often calculated based on the signal-to-noise ratio (S/N), typically 3 for LOD and 10 for LOQ.[3]

  • Precision: This is assessed by performing repeated analyses of the same sample. Repeatability (intra-day precision) is determined by analyzing the sample multiple times on the same day, while intermediate precision (inter-day precision) is assessed by analyzing the sample on different days. The precision is expressed as the relative standard deviation (RSD%).[3][8]

  • Accuracy: This is typically determined by performing recovery studies. A known amount of a standard is added (spiked) into a sample, and the percentage of the added standard that is recovered is calculated.[8]

  • Specificity: This ensures that the analytical signal is only from the analyte of interest and not from any interfering components in the sample matrix. This is often demonstrated by the absence of interfering peaks at the retention time of the target analytes in a blank sample.[5]

Visualizing the Workflow and Validation Parameters

To better understand the process, the following diagrams illustrate the experimental workflow and the logical relationships between the validation parameters.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing & Validation Lipid Extraction Lipid Extraction Derivatization (FAME Synthesis) Derivatization (FAME Synthesis) Lipid Extraction->Derivatization (FAME Synthesis) BF3/MeOH GC-FID Separation GC-FID Separation Derivatization (FAME Synthesis)->GC-FID Separation Injection Data Acquisition Data Acquisition GC-FID Separation->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Quantification Quantification Peak Integration->Quantification Method Validation Method Validation Quantification->Method Validation G Method Validation Method Validation Linearity Linearity Method Validation->Linearity Establishes Sensitivity Sensitivity Method Validation->Sensitivity Determines Precision Precision Method Validation->Precision Assesses Accuracy Accuracy Method Validation->Accuracy Verifies Specificity Specificity Method Validation->Specificity Ensures LOD LOD Sensitivity->LOD Defines LOQ LOQ Sensitivity->LOQ Defines Repeatability Repeatability Precision->Repeatability Includes Intermediate Precision Intermediate Precision Precision->Intermediate Precision Includes Recovery Recovery Accuracy->Recovery Measured by

References

A Comparative Analysis of Short-Chain Fatty Acid Effects on Cellular Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cellular effects of three primary short-chain fatty acids (SCFAs): butyrate (B1204436), propionate (B1217596), and acetate (B1210297). The information presented is supported by experimental data to assist researchers in understanding their differential impacts on cell viability, proliferation, apoptosis, and inflammation. This guide is intended for professionals in research and drug development.

Data Presentation: Comparative Effects of SCFAs on Cancer Cell Lines

Short-chain fatty acids have been extensively studied for their anti-proliferative effects, particularly in cancer cells. The following table summarizes the half-maximal inhibitory concentrations (IC50) of acetate, propionate, and butyrate on the proliferation of various cancer cell lines. Lower IC50 values indicate greater potency in inhibiting cell growth.

Cell LineSCFAIC50 (mM) at 24hIC50 (mM) at 48hIC50 (mM) at 72hReference
HCT116 (Colon Cancer) Acetate66.029.0-[1][2]
Propionate9.23.6-[1][2]
Butyrate2.51.3-[1][2]
HCT116 (Colon Cancer) Propionate-4.73-[3]
Butyrate-1.13-[3]
HT-29 (Colon Cancer) Propionate-7.3-[3]
Butyrate-1.52-[3]
T84 (Colon Cancer) Propionate-68.54-[3]
Butyrate-5.93-[3]
Caco-2 (Colon Cancer) ButyrateN/DN/D2.15[4]
MCF-7 (Breast Cancer) Acetate>100>100>100[5]
Propionate>100>100>100[5]
Butyrate~10~5~2.5[5]
MDA-MB-231 (Breast Cancer) Acetate>100>100>100[5]
Propionate>100~50~25[5]
Butyrate~10~5~2.5[5]

N/D: Not Detectable

The data consistently demonstrates that butyrate is the most potent of the three SCFAs in inhibiting the proliferation of colon and breast cancer cells, followed by propionate, with acetate showing the least effect.[1][2][6][7] This trend is observed across different cell lines and time points.

Signaling Pathways Modulated by Short-Chain Fatty Acids

SCFAs exert their cellular effects through two primary mechanisms: the inhibition of histone deacetylases (HDACs) and the activation of G-protein coupled receptors (GPCRs), namely FFAR2 (GPR43) and FFAR3 (GPR41).[8] These initial events trigger a cascade of downstream signaling pathways that regulate gene expression, cell cycle progression, apoptosis, and inflammation.

SCFA_Signaling_Pathways cluster_cellular Cellular Mechanisms cluster_downstream Downstream Effects Butyrate Butyrate GPCRs GPCRs (FFAR2, FFAR3) Butyrate->GPCRs HDAC_Inhibition HDAC Inhibition Butyrate->HDAC_Inhibition Strong Propionate Propionate Propionate->GPCRs Propionate->HDAC_Inhibition Moderate Acetate Acetate Acetate->GPCRs Acetate->HDAC_Inhibition Weak Gene_Expression Altered Gene Expression GPCRs->Gene_Expression Inflammation Modulation of Inflammation (NF-κB, MAPK, STAT3) GPCRs->Inflammation HDAC_Inhibition->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest (p21, c-Myc) Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis (Caspase activation) Gene_Expression->Apoptosis

Caption: General overview of SCFA signaling pathways in a cell.

Butyrate is a potent inhibitor of HDACs, leading to hyperacetylation of histones and subsequent changes in gene expression that can induce cell cycle arrest and apoptosis.[9][10] Propionate also inhibits HDACs, but to a lesser extent than butyrate.[10] All three SCFAs can activate GPCRs, which are involved in modulating inflammatory responses.[8] For instance, propionate has been shown to suppress hepatic gluconeogenesis via GPR43/AMPK signaling.[11] Acetate primarily signals through GPCRs and can also be converted to acetyl-CoA, which plays a role in protein acetylation and cellular metabolism.[12][13]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of SCFAs (e.g., acetate, propionate, butyrate) and a vehicle control. Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[14] During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.[14]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface, an early marker of apoptosis.[15]

Protocol:

  • Cell Harvesting: Following treatment with SCFAs, harvest both adherent and suspension cells.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in 1X binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.[15]

  • Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[15]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[15]

Cell Proliferation Assay (BrdU Assay)

The BrdU (5-bromo-2'-deoxyuridine) assay measures DNA synthesis as a marker of cell proliferation. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[16][17]

Protocol:

  • BrdU Labeling: Add BrdU labeling solution to the cell culture and incubate for a specific period (e.g., 2-24 hours) to allow for its incorporation into the DNA of proliferating cells.[18]

  • Fixation and Denaturation: Fix the cells and denature the DNA using an acid solution to expose the incorporated BrdU.[16][18]

  • Antibody Incubation: Incubate the cells with a specific primary antibody against BrdU, followed by a fluorescently labeled secondary antibody.[16]

  • Detection: The proliferating cells can be visualized and quantified using fluorescence microscopy or a microplate reader.

Experimental_Workflow cluster_assays Cellular Assays start Cell Culture treatment SCFA Treatment (Butyrate, Propionate, Acetate) start->treatment incubation Incubation (24, 48, 72h) treatment->incubation harvest Cell Harvesting incubation->harvest viability Viability (MTT) harvest->viability apoptosis Apoptosis (Annexin V/PI) harvest->apoptosis proliferation Proliferation (BrdU) harvest->proliferation analysis Data Analysis viability->analysis apoptosis->analysis proliferation->analysis

Caption: A typical experimental workflow for studying SCFA effects.

Quantification of Inflammatory Markers (qPCR)

Quantitative Polymerase Chain Reaction (qPCR) is a sensitive technique used to measure the expression levels of specific genes, such as those encoding inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).

Protocol:

  • RNA Extraction: After treating cells with SCFAs, extract total RNA using a suitable kit.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • qPCR Reaction: Set up the qPCR reaction with the cDNA template, specific primers for the target inflammatory genes and a housekeeping gene (for normalization), and a fluorescent dye (e.g., SYBR Green).

  • Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes in the treated samples compared to the control samples. The results can indicate the pro- or anti-inflammatory effects of the SCFAs.[19]

References

Safety Operating Guide

Safe Disposal of 2,4,6,8-Decatetraenoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 2,4,6,8-decatetraenoic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Key safety protocols include:

  • Engineering Controls: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

  • Personal Protective Equipment (PPE): A comprehensive set of PPE is mandatory to prevent skin and eye contact, inhalation, and ingestion.

  • Spill Response: A spill kit appropriate for organic acids should be readily available.

Personal Protective Equipment (PPE) Summary

Proper PPE is critical when handling this compound. The following table summarizes the required equipment.

Body Part Personal Protective Equipment Material/Standard
Eyes/Face Chemical safety goggles and a face shield (minimum 8-inch).Goggles should be splash-proof. Polycarbonate lenses are recommended for impact resistance.
Hands Chemical-resistant gloves.Nitrile or butyl rubber gloves are recommended for handling organic acids. Gloves must be inspected before use.
Body Laboratory coat. For larger quantities, an impervious apron should be worn.A Nomex® lab coat over cotton clothing is recommended.
Respiratory Use in a well-ventilated area. A respirator may be necessary for large spills or if ventilation is inadequate.For low-fume environments, an N95 mask may be suitable. For higher exposures, a full-face respirator with acid gas cartridges is recommended.

Step-by-Step Disposal Protocol

The proper disposal of this compound and its contaminated materials is crucial for laboratory safety and environmental protection. Do not attempt to neutralize this compound without specific institutional guidance, as its reactivity is not fully characterized.

Experimental Protocol for Waste Disposal:

  • Waste Segregation:

    • Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.

    • This includes the pure compound, solutions, and any contaminated materials such as pipette tips, gloves, and absorbent pads.

    • Label the container clearly as "Hazardous Waste: Non-Halogenated Organic Acid (this compound)".

  • Container Selection and Management:

    • Use a chemically resistant container, such as a high-density polyethylene (B3416737) (HDPE) or glass bottle, with a secure screw cap.

    • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

    • Store the waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials such as bases and strong oxidizing agents.

  • Disposal of Contaminated Materials:

    • Solid Waste: Place contaminated solids (e.g., absorbent pads, weighing paper) in a sealed, labeled bag before disposal in the main hazardous waste container.

    • Liquid Waste: Collect all liquid waste containing the acid directly into the designated waste container.

    • Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a puncture-resistant sharps container labeled as hazardous waste.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Follow all institutional and local regulations for hazardous waste disposal.

Spill Cleanup Procedure

In the event of a spill, follow these steps to ensure a safe and effective cleanup.

Experimental Protocol for Spill Response:

  • Evacuate and Alert:

    • Immediately alert others in the vicinity of the spill.

    • For large spills, evacuate the area and contact your institution's EHS or emergency response team.

  • Contain the Spill:

    • If the spill is small and you are trained to handle it, wear the appropriate PPE.

    • Contain the spill by surrounding it with an inert absorbent material, such as vermiculite, sand, or a commercial acid spill absorbent.

  • Neutralize (with caution):

    • For small spills of organic acids, a weak base like sodium bicarbonate can be cautiously applied to neutralize the acid.[1]

    • Apply the neutralizer from the outside of the spill inwards to avoid splashing.

    • Caution: Due to the unknown reactivity of this compound, neutralization may generate heat or fumes. Proceed with extreme caution and only if you are confident in the procedure.

  • Absorb and Collect:

    • Once the spill is contained and/or neutralized, absorb the material with the absorbent.

    • Carefully scoop the absorbed material into a labeled hazardous waste container.

  • Decontaminate the Area:

    • Clean the spill area with soap and water.

    • Collect the cleaning materials and any contaminated PPE for disposal as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow cluster_Preparation Preparation cluster_Collection Waste Collection cluster_Storage Temporary Storage cluster_Disposal Final Disposal A Identify Waste (this compound) B Select & Label Hazardous Waste Container A->B Proper Labeling C Collect Solid & Liquid Waste B->C Use Designated Container D Segregate from Incompatible Materials C->D Safety Precaution E Store in Designated Satellite Accumulation Area D->E Secure Storage F Arrange for EHS Pickup E->F Follow Institutional Protocol

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 2,4,6,8-Decatetraenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of 2,4,6,8-Decatetraenoic acid. Given the absence of a comprehensive safety data sheet for this specific compound, the following guidance is based on the safety protocols for structurally similar polyunsaturated carboxylic acids and general principles for handling reactive organic compounds. It is imperative to treat this chemical as potentially hazardous.

Personal Protective Equipment (PPE)

Due to the potential for skin and eye irritation, as well as the unknown toxicological profile of this compound, a stringent PPE protocol is mandatory. The highly conjugated system may increase its reactivity.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesChemical splash goggles are required at all times.
Face ShieldA face shield must be worn over safety goggles during procedures with a high risk of splashing, such as when handling bulk quantities or during transfers.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for handling this organic acid.[1][2] Always inspect gloves for integrity before use and discard if any damage is present. Change gloves frequently.
Body Protection Laboratory CoatA standard laboratory coat is the minimum requirement.
Chemical-Resistant ApronAn impervious apron should be worn over the lab coat when handling quantities greater than a few grams or when there is a significant risk of splashes.
Respiratory Protection Fume HoodAll handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.
RespiratorFor situations with a potential for aerosol generation or if working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a particulate pre-filter (N95 or better) is required.[3][4][5]

Operational Plan: Handling Procedures

This compound is a solid that may be air-sensitive due to its high degree of unsaturation, making it susceptible to oxidation.[6] Therefore, precautions for handling air-sensitive compounds should be considered.

Experimental Workflow for Handling this compound

Figure 1: Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Equipment and Reagents prep_fume_hood->prep_materials handling_weigh Weigh Solid in Fume Hood prep_materials->handling_weigh Proceed to Handling handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve handling_transfer Transfer Solution Using Syringe or Cannula handling_dissolve->handling_transfer handling_reaction Perform Reaction Under Inert Atmosphere (if necessary) handling_transfer->handling_reaction cleanup_quench Quench Reaction (if applicable) handling_reaction->cleanup_quench Proceed to Cleanup cleanup_segregate Segregate Waste cleanup_quench->cleanup_segregate cleanup_dispose Dispose of Waste in Labeled Containers cleanup_segregate->cleanup_dispose cleanup_decontaminate Decontaminate Glassware and Work Area cleanup_dispose->cleanup_decontaminate

Caption: Workflow for handling this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Don all required PPE as outlined in Table 1.

    • Ensure the chemical fume hood is functioning correctly.

    • Assemble all necessary glassware, solvents, and other reagents. For handling the pure compound or in reactions sensitive to oxidation, ensure glassware is dry and consider using techniques for handling air-sensitive materials, such as maintaining a positive pressure of an inert gas (e.g., nitrogen or argon).[7][8][9]

  • Handling the Solid:

    • Perform all manipulations of the solid compound within the fume hood.

    • Carefully weigh the desired amount of this compound. Avoid creating dust.

  • Preparation of Solutions:

    • Add the solid acid to the solvent slowly.

    • If the dissolution is exothermic, consider cooling the flask in an ice bath.

  • Performing Reactions:

    • Given the polyunsaturated nature of the compound, it is susceptible to oxidation. For reactions requiring anhydrous or oxygen-free conditions, utilize Schlenk line or glovebox techniques.[10]

Disposal Plan

Proper disposal of this compound and associated waste is critical to ensure laboratory and environmental safety. Do not dispose of this chemical down the drain.[11]

Table 2: Disposal Guidelines for this compound Waste

Waste StreamCollection and StorageDisposal Procedure
Solid this compound Collect in a clearly labeled, sealed waste container designated for "Reactive Organic Solids" or "Non-halogenated Organic Waste."Dispose of as hazardous waste through your institution's environmental health and safety (EHS) office.
Solutions of the Acid Collect in a labeled, sealed, and compatible waste container (e.g., glass or polyethylene).[12] Segregate from basic, oxidizing, and halogenated waste streams.[13]Dispose of as hazardous chemical waste via your institution's EHS office. Neutralization of small quantities of dilute solutions may be possible but should only be performed by trained personnel following a validated institutional protocol.[14][15]
Contaminated Labware and PPE Collect disposable items (e.g., gloves, weighing paper) in a sealed bag or container labeled as "Contaminated Solid Waste." Rinse non-disposable glassware with a suitable solvent and collect the rinsate as hazardous waste.Dispose of the sealed container of solid waste through your institution's EHS office.

Spill Management:

In the event of a spill, evacuate the immediate area and ensure it is well-ventilated. For a small spill, use an inert absorbent material such as vermiculite (B1170534) or sand to contain it. Carefully collect the absorbed material into a designated hazardous waste container. Decontaminate the spill area with a suitable solvent, followed by soap and water. All materials used for cleanup must be disposed of as hazardous waste.[13]

First Aid

Table 3: First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

By adhering to these safety and handling protocols, researchers can minimize the risks associated with the use of this compound in the laboratory. Always consult your institution's specific safety guidelines and procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,6,8-Decatetraenoic acid
Reactant of Route 2
2,4,6,8-Decatetraenoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.